Perfluoro-3,7-dimethyloctanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSAXRVIONPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379808 | |
| Record name | Perfluoro-3,7-dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172155-07-6 | |
| Record name | Perfluoro-3,7-dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Complexities of C10HF19O2: A Technical Guide to its Properties and Biological Interactions
A comprehensive analysis for researchers, scientists, and drug development professionals on the physicochemical properties, experimental protocols, and biological activities of chemical compounds represented by the formula C10HF19O2.
The chemical formula C10HF19O2 primarily represents a group of per- and polyfluoroalkyl substances (PFAS), most notably Perfluorodecanoic acid (PFDA) and its various isomers. These compounds, characterized by a ten-carbon chain where most hydrogen atoms are replaced by fluorine, exhibit unique chemical stability and surfactant properties. This has led to their use in a range of industrial and consumer products. However, their resistance to environmental and biological degradation raises significant concerns regarding their persistence, bioaccumulation, and potential toxicity. This technical guide provides an in-depth overview of the core properties of C10HF19O2 compounds, with a focus on PFDA, its isomers, and their interactions with key biological pathways.
Physicochemical and Toxicological Properties
The properties of compounds under the C10HF19O2 umbrella are diverse, with the straight-chain isomer, Perfluorodecanoic acid (PFDA), being the most studied. Isomers such as Perfluoro(3,7-dimethyloctanoic acid) and 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid also share the same chemical formula but can exhibit different properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for Perfluorodecanoic acid and one of its isomers. Data for other specific isomers is limited.
Table 1: Physicochemical Properties of Perfluorodecanoic Acid (PFDA)
| Property | Value | Reference |
| Molecular Weight | 514.08 g/mol | [1][2] |
| Melting Point | 77-81 °C | [3][4] |
| Boiling Point | 218 °C at 740 mmHg | [3][4] |
| Density | ~1.707 g/cm³ at 20 °C | [1] |
| Water Solubility | Low | [5] |
Table 2: Properties of Perfluoro(3,7-dimethyloctanoic acid)
| Property | Value | Reference |
| Molecular Weight | 514.08 g/mol | [6][7] |
| CAS Number | 172155-07-6 | [6][8] |
| Physical State | Clear Liquid | [9] |
| Boiling Point | 215-217 °C | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study and quantification of C10HF19O2 compounds. The following sections provide outlines for key experimental procedures.
Synthesis of Perfluorodecanoic Acid (PFDA)
Two primary methods for the synthesis of PFDA are electrochemical fluorination (ECF) and telomerization.[5]
Electrochemical Fluorination (ECF):
-
Starting Material: A non-fluorinated carboxylic acid (e.g., decanoic acid) or its derivative (e.g., acyl chloride).
-
Reaction: The starting material is subjected to electrolysis in anhydrous hydrogen fluoride at a cell potential of 4.5 to 7 V.
-
Hydrolysis: The resulting perfluorinated acyl fluoride is then hydrolyzed, typically using a base like sodium hydroxide, to yield the sodium salt of PFDA.
-
Acidification: The salt is then acidified to produce Perfluorodecanoic acid.
-
Purification: The final product is purified through techniques such as distillation or recrystallization.
Telomerization:
-
Telogen: A perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) is used as the chain transfer agent.
-
Taxogen: Tetrafluoroethylene is used as the monomer.
-
Reaction: The telogen and taxogen are reacted to form a mixture of perfluoroalkyl iodides of varying chain lengths.
-
Oxidation: The desired ten-carbon perfluoroalkyl iodide is separated and then oxidized to form the corresponding carboxylic acid (PFDA).
-
Purification: The product is purified using standard laboratory techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of PFDA in various matrices, including serum, plasma, and water.[1][10]
Sample Preparation (Serum/Plasma):
-
Aliquoting: An aliquot of the serum or plasma sample (e.g., 100 µL) is transferred to a polypropylene tube.
-
Internal Standard Spiking: An isotopically labeled internal standard (e.g., ¹³C₂-PFDA) is added to the sample to correct for matrix effects and procedural losses.
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as methanol or acetonitrile. The mixture is vortexed to ensure thorough mixing.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional but recommended for higher sensitivity): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid, is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Below is a graphical representation of a typical experimental workflow for PFDA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. d-nb.info [d-nb.info]
- 5. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. achemtek.com [achemtek.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. exfluor.com [exfluor.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Synthesis of Perfluoro-3,7-dimethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-3,7-dimethyloctanoic acid, a branched-chain perfluoroalkyl substance (PFAS), is a compound of increasing interest in various scientific and industrial fields. Its unique chemical and physical properties, derived from its highly fluorinated and branched structure, make it a subject of study in materials science, environmental science, and toxicology. This technical guide provides a comprehensive overview of the plausible synthesis pathway for this compound, focusing on the core chemical transformations and providing detailed, albeit inferred, experimental protocols based on established organofluorine chemistry.
Plausible Synthesis Pathway Overview
A likely synthetic route to this compound involves a two-step process:
-
Oligomerization of Hexafluoropropylene (HFP): The first step is the controlled trimerization of hexafluoropropylene to produce a specific C9 perfluoroalkene isomer, which serves as the backbone for the final product.
-
Oxidation of the HFP Trimer: The resulting perfluoroalkene is then oxidized to introduce the carboxylic acid functionality, followed by appropriate work-up to yield the target molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 172155-07-6 | [1] |
| Molecular Formula | C₁₀HF₁₉O₂ | [2] |
| Molecular Weight | 514.08 g/mol | [2] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 215-217 °C | [3] |
| Purity | 97% | [3] |
Experimental Protocols
The following protocols are detailed, conceptual methodologies derived from analogous reactions in organofluorine chemistry.
Step 1: Synthesis of Hexafluoropropylene Trimer (Perfluoro-2,4-dimethyl-3-heptene)
The synthesis of hexafluoropropylene (HFP) trimers is typically achieved through anionic oligomerization, where the choice of catalyst and solvent is crucial for controlling the isomer distribution.[4] To obtain the precursor for this compound, the desired trimer is likely perfluoro-2,4-dimethyl-3-heptene.
Reaction:
3 CF₃CF=CF₂ → C₉F₁₈ (mixture of isomers)
Materials and Reagents:
-
Hexafluoropropylene (HFP) gas
-
Cesium fluoride (CsF) or Potassium fluoride (KF) (catalyst)
-
Aprotic polar solvent (e.g., Diglyme, Tetraglyme, or N,N-Dimethylformamide)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge
-
Cryogenic condensation system for unreacted HFP
-
Fractional distillation apparatus
Procedure:
-
Reactor Preparation: A high-pressure autoclave reactor is dried under vacuum and purged with an inert gas (e.g., nitrogen or argon).
-
Catalyst and Solvent Charging: The catalyst (e.g., CsF) and the aprotic polar solvent (e.g., Tetraglyme) are charged into the reactor under an inert atmosphere.
-
Reaction Initiation: The reactor is cooled to the desired reaction temperature (e.g., 60-80°C). HFP gas is then introduced into the reactor under pressure. The pressure is maintained at a constant level by continuously feeding HFP.
-
Reaction Monitoring: The reaction progress is monitored by observing the uptake of HFP gas.
-
Reaction Quenching and Product Isolation: Once the desired amount of HFP has been consumed, the reactor is cooled, and the excess pressure is carefully vented through a cryogenic trap to recover unreacted HFP.
-
Purification: The liquid product, a mixture of HFP oligomers, is separated from the catalyst by filtration or decantation. The desired trimer isomer, perfluoro-2,4-dimethyl-3-heptene, is then isolated from the mixture by fractional distillation under reduced pressure. The characterization of the isomers is typically performed using ¹⁹F NMR spectroscopy.[5][6]
Step 2: Oxidation of Perfluoro-2,4-dimethyl-3-heptene to Perfluoro-3,7-dimethyloctanoyl Fluoride
The perfluoroalkene is then oxidized to form the corresponding acyl fluoride. A common method for the oxidation of perfluoroalkenes is through epoxidation followed by rearrangement, or direct oxidation.
Reaction:
C₉F₁₈ + [O] → C₉F₁₉COF
Materials and Reagents:
-
Perfluoro-2,4-dimethyl-3-heptene (from Step 1)
-
Oxidizing agent (e.g., aqueous sodium hypochlorite with a phase-transfer catalyst and a co-solvent like acetonitrile)[7]
-
Reaction vessel equipped with a stirrer, dropping funnel, and thermometer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: The perfluoro-2,4-dimethyl-3-heptene is placed in a reaction vessel with a suitable solvent and phase-transfer catalyst.
-
Addition of Oxidant: The aqueous solution of the oxidizing agent is added dropwise to the stirred reaction mixture while maintaining the temperature at a controlled level (e.g., 0-10°C).
-
Reaction Monitoring: The reaction is monitored by techniques such as gas chromatography (GC) or ¹⁹F NMR to follow the disappearance of the starting material.
-
Work-up: After the reaction is complete, the organic layer is separated from the aqueous layer. The organic layer is washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: The crude perfluoro-3,7-dimethyloctanoyl fluoride is purified by distillation.
Step 3: Hydrolysis of Perfluoro-3,7-dimethyloctanoyl Fluoride to this compound
The final step is the hydrolysis of the acyl fluoride to the carboxylic acid.
Reaction:
C₉F₁₉COF + H₂O → C₉F₁₉COOH + HF
Materials and Reagents:
-
Perfluoro-3,7-dimethyloctanoyl fluoride (from Step 2)
-
Water
-
Reaction vessel
-
Distillation apparatus for removal of HF
Procedure:
-
Hydrolysis: Perfluoro-3,7-dimethyloctanoyl fluoride is carefully reacted with water. The reaction can be exothermic.
-
Product Isolation: The resulting this compound is separated from the hydrofluoric acid formed. This can be achieved by distillation or by neutralization of the acid and subsequent acidification to precipitate the product.
-
Purification: The final product is purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.
Mandatory Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. accustandard.com [accustandard.com]
- 2. scbt.com [scbt.com]
- 3. exfluor.com [exfluor.com]
- 4. nbinno.com [nbinno.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Hexafluoropropene Trimer | 6792-31-0 | Benchchem [benchchem.com]
- 7. Synthesis and reactions of the oxides of hexafluoropropylene trimers (Journal Article) | OSTI.GOV [osti.gov]
Physicochemical Properties of Perfluoro-3,7-dimethyloctanoic Acid (PF-3,7-DMOA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) is a branched-chain per- and polyfluoroalkyl substance (PFAS). As a member of the broader class of PFAS, its physicochemical properties are of significant interest for understanding its environmental fate, toxicokinetics, and potential biological activity. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of PF-3,7-DMOA. It includes a summary of its identity, calculated and experimentally determined physical constants, and qualitative solubility. This document also addresses the current knowledge gaps, particularly the absence of specific experimental protocols for this compound and the lack of studies on its direct interaction with signaling pathways. General experimental methodologies for characterizing PFAS and known signaling pathways for related compounds are discussed to provide context and guide future research.
Compound Identification
PF-3,7-DMOA is systematically known as this compound. It is a C10 fluorinated carboxylic acid with methyl branches at the 3 and 7 positions.
| Identifier | Value |
| Full Chemical Name | This compound |
| Synonyms | PF-3,7-DMOA, Perfluoro(3,7-dimethyloctanoic acid), 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid |
| CAS Number | 172155-07-6[1] |
| Chemical Formula | C₁₀HF₁₉O₂[1] |
| Molecular Weight | 514.08 g/mol [1][2] |
| Canonical SMILES | C(C(C(C(C(C(F)(F)F)(F)C(F)(F)F)(F)F)(F)F)(F)C(F)(F)F)(F)(C(=O)O)F |
Physicochemical Properties
The experimental data for the physicochemical properties of PF-3,7-DMOA are limited and, in some cases, conflicting. The following table summarizes the available information. It is important to note that some of the listed values are predicted and have not been experimentally verified for this specific isomer.
| Property | Value | Source/Notes |
| Physical State | Liquid, Oily | [1] |
| Color | Clear, Colorless | [1] |
| Odor | Characteristic or Odorless | Conflicting reports. |
| Melting Point | -43.8 °C | |
| Boiling Point | 95 °C | |
| 215-217 °C | [3] | |
| 90 °C at 0.1 mmHg | [4] | |
| Solubility | Sparingly soluble in chloroform and methanol. | [4] No quantitative data for water solubility has been found. |
| pKa (Predicted) | 0.33 ± 0.10 | [4] |
| LogP | No data available |
Experimental Protocols
Specific, detailed experimental protocols for the determination of the physicochemical properties of PF-3,7-DMOA are not available in the public domain. However, general methodologies for characterizing per- and polyfluoroalkyl substances (PFAS) can be adapted.
Determination of pKa
A common method for determining the pKa of PFAS is through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This technique relies on the change in the chemical shift of the fluorine atoms adjacent to the carboxylic acid headgroup as a function of pH.
Measurement of Aqueous Solubility
The equilibrium solubility of PFAS in water can be determined using the shake-flask method followed by a suitable analytical technique for quantification.
Potential Signaling Pathway Interactions (Based on Related PFAS)
There is currently no published research that directly investigates the interaction of PF-3,7-DMOA with any specific signaling pathways. However, studies on other perfluoroalkyl acids (PFAAs), particularly perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have identified them as endocrine-disrupting chemicals that can interact with nuclear receptors.[6][7][8][9] A primary target for many PFAAs is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[10][11][12]
The structural differences between linear and branched-chain PFAS, such as PF-3,7-DMOA, can influence their physicochemical properties and biological activity.[13] Therefore, while the information on related compounds provides a valuable starting point, it should not be directly extrapolated to PF-3,7-DMOA without experimental validation.
Conclusion and Future Directions
This technical guide consolidates the currently available physicochemical data for PF-3,7-DMOA. While fundamental identifiers are well-established, there is a notable lack of comprehensive and consistent experimental data for key properties such as solubility and logP. Furthermore, the biological activity and potential interactions with signaling pathways for PF-3,7-DMOA remain uninvestigated.
For researchers, scientists, and drug development professionals, this highlights a critical need for further experimental work to:
-
Accurately determine the fundamental physicochemical properties of PF-3,7-DMOA using standardized, detailed protocols.
-
Investigate the toxicokinetics and metabolism of this branched-chain PFAS.
-
Elucidate the potential for interaction with key biological targets , including nuclear receptors and other signaling pathways, to better understand its toxicological profile and potential for bioaccumulation.
Such studies are essential for a comprehensive risk assessment and for understanding the environmental and health implications of this and other branched-chain PFAS compounds.
References
- 1. Perfluor(3,7-dimethyloctansäure) – Wikipedia [de.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. exfluor.com [exfluor.com]
- 4. This compound | 172155-07-6 [amp.chemicalbook.com]
- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine.org [endocrine.org]
- 8. Endocrine disrupting properties of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine disrupting properties of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Majority: An In-depth Technical Guide to the Environmental Occurrence of Branched Chain PFAS Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Per- and polyfluoroalkyl substances (PFAS) represent a large class of persistent synthetic chemicals that have garnered significant environmental and health concerns. While much of the historical focus has been on linear isomers, a substantial portion of the total PFAS burden in the environment exists as branched-chain isomers. These branched isomers, primarily originating from historical manufacturing processes like electrochemical fluorination (ECF), exhibit unique physicochemical properties that influence their environmental fate, transport, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental occurrence of branched-chain PFAS isomers, detailing their prevalence in various environmental compartments, outlining the analytical methodologies for their detection, and exploring the toxicological implications of their distinct structures.
Introduction: The Significance of Branched-Chain PFAS
Historically, the production of widely used long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), through electrochemical fluorination (ECF) resulted in product mixtures containing a significant proportion of branched isomers—typically 20-30%.[1][2][3][4] In contrast, the telomerization process yields predominantly linear isomers.[1][2] This fundamental difference in manufacturing processes is a primary determinant of the isomeric profiles of PFAS released into the environment. The structural variations between linear and branched isomers, though seemingly subtle, lead to significant differences in their environmental behavior and biological interactions. Branched isomers are generally more polar and water-soluble, which affects their partitioning between water, soil, and sediment.[5][6] Furthermore, emerging toxicological data suggests that linear and branched isomers can have different bioaccumulation potentials and may interact with biological systems in distinct ways. A comprehensive understanding of the environmental occurrence and behavior of branched-chain PFAS is therefore critical for accurate risk assessment and the development of effective remediation strategies.
Data Presentation: Quantitative Occurrence of Branched-Chain PFAS Isomers
The following tables summarize the quantitative data on the percentage of branched PFAS isomers found in technical mixtures and various environmental matrices. These values highlight the widespread presence of branched isomers and their differential distribution in the environment.
Table 1: Percentage of Branched Isomers in Technical PFAS Mixtures
| PFAS Compound | Manufacturing Process | Percentage of Branched Isomers (%) | Reference(s) |
| PFOA | Electrochemical Fluorination (ECF) | ~22 | [1][2][3] |
| PFOS | Electrochemical Fluorination (ECF) | ~30 | [1][2][3] |
| PFHxS | Impurity in ECF-produced PFOS | ~18 (in the PFHxS fraction) | [7] |
Table 2: Percentage of Branched Isomers in Environmental Matrices
| Matrix | PFAS Compound | Percentage of Branched Isomers (%) | Geographic Location/Study Details | Reference(s) |
| Water | ||||
| Surface Water | PFOS | 49 - 78 | Swedish sites impacted by point sources | [8] |
| Surface Water | PFOA | 8.6 - 17 | Swedish sites impacted by point sources | [8] |
| Surface Water | PFHxS | 11 - 23 | Swedish sites impacted by point sources | [8] |
| Groundwater | PFOS | 19 (average in 5 contaminated sites) | Veneto Region, Italy | [9] |
| Groundwater | PFOA | ~18 (average in 5 contaminated sites) | Veneto Region, Italy | [9] |
| Soil & Sediment | ||||
| Soil | PFOS | 37 (at fire-fighting training platform) | Swedish site | [9] |
| Sediment | PFOS | 12 (dominant linear isomer) | Nationwide study in France | [2] |
| Wastewater | ||||
| Untreated Wastewater | PFOS | 38 | Three Swedish sites | [3][9] |
| Sewage Sludge | PFOS | 14 | Three Swedish sites | [3][9] |
| Biota & Humans | ||||
| Human Serum | PFHxS | 6 (in exposed individuals) | Uppsala, Sweden | [2] |
| Human Serum | PFOS | Can be higher than in technical products | General observation | [2][3] |
| Animal Tissue | PFOS | <10 (enrichment of linear form) | General observation in fish, polar bears | [2] |
Experimental Protocols: Isomer-Specific PFAS Analysis
Accurate quantification of branched and linear PFAS isomers is essential for understanding their environmental fate and toxicological effects. The following sections provide an overview of the key experimental protocols based on established methods such as U.S. EPA Method 1633.
Sample Collection and Handling
To prevent cross-contamination, all sampling materials must be free of PFAS. High-density polyethylene (HDPE) or polypropylene containers are recommended for sample collection. Field blanks should be collected to ensure no contamination occurred during the sampling process.
Sample Preparation and Extraction
The extraction method varies depending on the sample matrix.
3.2.1. Water Samples (Groundwater, Surface Water, Wastewater)
Solid-phase extraction (SPE) is the most common technique for extracting and concentrating PFAS from aqueous samples.
-
Sample Pre-treatment: Water samples are typically filtered to remove particulate matter. A known amount of isotopically labeled internal standards is added to the sample to allow for quantification by isotope dilution.
-
SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with methanol and reagent water.
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge. PFAS, being anionic, are retained on the WAX sorbent.
-
Washing: The cartridge is washed with a mild solvent to remove potential interferences.
-
Elution: The target PFAS analytes are eluted from the cartridge using a basic solvent, typically methanol with a small amount of ammonium hydroxide.
-
Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen.
3.2.2. Soil and Sediment Samples
-
Sample Preparation: Soil and sediment samples are typically air-dried and homogenized.
-
Extraction: A subsample is mixed with a basic extraction solvent (e.g., methanol with ammonium hydroxide) and shaken or sonicated to extract the PFAS. Isotopically labeled internal standards are added prior to extraction.
-
Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered to remove solid particles.
-
Cleanup: The extract may require a cleanup step using graphitized carbon black (GCB) to remove co-extracted organic matter that can interfere with the analysis. The cleaned extract is then concentrated.
3.2.3. Biological Tissues
-
Homogenization: Tissue samples are homogenized to ensure uniformity.
-
Extraction: Similar to soil and sediment, tissues are extracted with a basic solvent mixture.
-
Cleanup: Tissue extracts often require more extensive cleanup steps, which may include both GCB and SPE, to remove lipids and other biological macromolecules.
-
Concentration: The final extract is concentrated before analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.
-
Chromatographic Separation: The concentrated extract is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate the different PFAS analytes. The separation of linear and branched isomers can be challenging and often requires specialized chromatographic conditions or columns.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each PFAS, including individual branched isomers where standards are available.
-
Quantification: The concentration of each isomer is determined by comparing its response to that of its corresponding isotopically labeled internal standard (isotope dilution). For branched isomers without specific labeled standards, they are often quantified using the response factor of the linear isomer.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways potentially affected by branched-chain PFAS isomers.
Experimental Workflows
Caption: Workflow for PFAS isomer analysis in water samples.
Caption: Workflow for PFAS isomer analysis in solid samples.
Signaling Pathways
Caption: PPARα signaling pathway and potential PFAS interaction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. eurofins.se [eurofins.se]
- 3. eurofins.se [eurofins.se]
- 4. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]
- 5. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature [agris.fao.org]
- 7. cswab.org [cswab.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
The Unwritten Chapter: Navigating the Toxicological Data Gap for Perfluoro-3,7-dimethyloctanoic Acid (PFDMOA)
A comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological data for Perfluoro-3,7-dimethyloctanoic acid (PFDMOA), a member of the vast family of per- and polyfluoroalkyl substances (PFAS). While general hazard classifications exist, critical quantitative data required for a thorough risk assessment and understanding of its potential impact on human health and the environment are conspicuously absent. This whitepaper outlines the current state of knowledge and highlights the critical need for further research to fill these knowledge gaps.
Currently, the toxicological profile of PFDMOA is primarily defined by general hazard statements found in Safety Data Sheets (SDS). These documents consistently classify PFDMOA as a substance that can cause skin and eye irritation, and may lead to respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). However, these classifications provide only a preliminary indication of potential hazards and do not offer the detailed, quantitative toxicological endpoints necessary for a robust safety assessment by researchers, scientists, and drug development professionals.
Crucially, there is a notable absence of key toxicological metrics for PFDMOA in the public domain. This includes:
-
Acute Toxicity Data: No publicly available studies report the median lethal dose (LD50) for oral, dermal, or inhalation routes of exposure.
-
Repeated Dose Toxicity Data: Information on the effects of sub-chronic or chronic exposure is unavailable. Consequently, critical values such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) have not been established.
-
Specific Target Organ Toxicity: While respiratory irritation is suggested, there is no data to identify other potential target organs following single or repeated exposure.
-
Genotoxicity, Carcinogenicity, and Reproductive/Developmental Toxicity: There are no available studies assessing the mutagenic, carcinogenic, or reproductive and developmental effects of PFDMOA.
This scarcity of specific data for PFDMOA stands in stark contrast to the extensive body of research available for other well-known PFAS compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These legacy PFAS have been the subject of numerous in vivo and in vitro studies, which have elucidated their mechanisms of toxicity, including the activation of peroxisome proliferator-activated receptors (PPARs) and disruption of endocrine function. However, the unique branched-chain structure of PFDMOA may lead to different toxicokinetic and toxicodynamic properties compared to its linear-chain counterparts, making direct extrapolation of data from PFOA or PFOS scientifically unsound.
The absence of detailed experimental protocols for toxicological studies on PFDMOA further compounds the challenge. Without access to methodologies from completed studies, researchers seeking to investigate the toxicology of this compound must develop and validate new protocols, a time-consuming and resource-intensive process.
Similarly, the lack of information on the molecular mechanisms of PFDMOA's potential toxicity means that no signaling pathways have been described. This knowledge is fundamental for understanding how the substance might exert adverse effects at a cellular and molecular level and is a prerequisite for developing predictive toxicological models.
The Path Forward: A Call for Targeted Research
To address the significant data gaps in the toxicological profile of this compound, a concerted research effort is imperative. The following experimental investigations are critical to building a comprehensive understanding of its potential risks:
Proposed Experimental Workflow for PFDMOA Toxicological Assessment
Caption: A proposed workflow for systematically evaluating the toxicology of PFDMOA.
Biodegradation pathways of branched perfluorinated acids
An In-depth Technical Guide on the Biodegradation Pathways of Branched Perfluorinated Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their exceptional stability, which leads to their persistence in the environment. While much of the research on PFAS biodegradation has focused on linear isomers, branched-chain PFAS represent a significant and understudied fraction of this contaminant class. This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of branched perfluorinated acids. It synthesizes available data on microbial and enzymatic degradation, identifies key intermediates, and presents relevant experimental protocols. Despite significant research efforts, the biodegradation of many branched PFAS, particularly saturated perfluorinated carboxylic and sulfonic acids, remains a considerable challenge, with complete mineralization pathways yet to be fully elucidated. This document highlights the known mechanisms of degradation, presents quantitative data where available, and outlines the experimental approaches used to study these complex processes.
Introduction
Branched perfluorinated acids are isomers of their linear counterparts, often produced as byproducts during electrochemical fluorination. Their unique structures can influence their physicochemical properties, environmental fate, and toxicological profiles. Understanding the biodegradation of these branched isomers is crucial for developing effective bioremediation strategies for PFAS-contaminated sites. This guide delves into the known microbial and enzymatic pathways involved in the transformation of these persistent compounds.
Biodegradation Pathways of Branched Perfluorinated Acids
The biodegradation of branched perfluorinated acids is a complex process that is not yet fully understood. However, research has identified several potential pathways, primarily involving defluorination and chain-shortening reactions.
Reductive Defluorination of Unsaturated Branched Fluorinated Carboxylic Acids (FCAs)
Recent studies have shown that microbial consortia are capable of reductively defluorinating certain branched, unsaturated FCAs. A key structural feature for this biotransformation appears to be the presence of a carbon-carbon double bond (C=C) in the α,β-position relative to the carboxyl group.
A proposed pathway involves the initial reduction of the C=C double bond, followed by the removal of fluorine atoms. For instance, the microbial reductive defluorination of C6 branched unsaturated FCAs has been reported, suggesting a structure-dependent biodegradation mechanism.[1][2][3]
Figure 1: Proposed pathway for microbial reductive defluorination of unsaturated branched FCAs.
Cometabolism of Branched Perfluorooctane Sulfonate (PFOS)
Evidence suggests that branched PFOS isomers can be biodegraded through cometabolism, where the degradation is facilitated by the presence of other compounds that serve as primary growth substrates for the microorganisms. A study demonstrated that an anaerobic dehalogenating microbial culture (WBC-2), in the presence of chlorinated solvents as co-contaminants, was able to degrade both linear and branched PFOS isomers at similar rates.[4] This process is thought to be initiated by desulfonation, followed by defluorination, although the precise enzymatic mechanisms and intermediate products for the branched isomers are not yet fully characterized.
Figure 2: Cometabolic degradation of branched PFOS isomers.
Abiotic Degradation of GenX
GenX, a branched-chain perfluoroether carboxylic acid, has been shown to undergo degradation through abiotic processes such as UV/sulfite treatment and electrochemical oxidation. While not a biological pathway, understanding these mechanisms can provide insights into potential enzymatic reactions. In the UV/sulfite system, degradation is initiated by hydrated electrons and proceeds through intermediates like trifluoroacetic acid (TFA) and perfluoroacetic acid (PFA). Electrochemical oxidation follows a different pathway, involving hydroxyl radicals.[5]
Figure 3: Abiotic degradation pathways of GenX.
Key Enzymes in Branched Perfluorinated Acid Biodegradation
While specific enzymes responsible for the degradation of branched PFAS have not been definitively identified, several classes of enzymes are implicated based on studies of related compounds.
-
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Haloacid dehalogenases, in particular, are known to act on α-haloacids and could potentially be involved in the defluorination of branched PFAS.[6][7]
-
Reductive Dehalogenases: Cobalamin-dependent reductive dehalogenases are suggested to play a role in the reductive defluorination of PFAS, including branched isomers.[6]
-
Cytochrome P450 Monooxygenases: These versatile enzymes are known to be involved in the metabolism of a wide range of xenobiotics and could potentially initiate the degradation of branched PFAS through hydroxylation reactions.
Quantitative Data on Biodegradation
Quantitative data on the biodegradation of branched perfluorinated acids is limited. The following table summarizes a key finding from a study on the anaerobic biodegradation of PFOS isomers.
| Compound | Initial Concentration | Co-contaminant | Microbial Culture | Incubation Time (days) | Removal Efficiency (%) | Reference |
| Branched PFOS Isomers | Not specified | Chlorinated Solvents | WBC-2 | 45 | ~46.4 ± 11.0 | [4] |
| Linear PFOS | Not specified | Chlorinated Solvents | WBC-2 | 45 | ~46.4 ± 11.0 | [4] |
Experimental Protocols
Detailed experimental protocols for studying the biodegradation of branched perfluorinated acids are not widely available. However, a general approach can be adapted from studies on linear PFAS isomers.
General Protocol for Anaerobic Biodegradation Microcosm Study
This protocol outlines a general procedure for assessing the anaerobic biodegradation of branched perfluorinated acids in sediment microcosms.
1. Microcosm Setup:
- In an anaerobic chamber, dispense sediment and anaerobic mineral medium into serum bottles.
- Spike the microcosms with the target branched perfluorinated acid to the desired concentration.
- If investigating cometabolism, add the primary substrate (e.g., chlorinated solvents, acetate).
- Prepare sterile controls by autoclaving a subset of the microcosms.
- Seal the bottles with butyl rubber stoppers and aluminum crimps.
2. Incubation:
- Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).
3. Sampling and Analysis:
- Periodically sacrifice triplicate microcosms from each treatment group.
- Separate the aqueous and solid phases by centrifugation.
- Extract the branched perfluorinated acid and potential metabolites from both phases using an appropriate solvent (e.g., methanol).
- Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the parent compound and identification of transformation products.
- Measure fluoride concentration in the aqueous phase using an ion-selective electrode to assess defluorination.
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Microcosm_Setup" [label="Set up Anaerobic\nMicrocosms"];
"Incubation" [label="Incubate under\nControlled Conditions"];
"Sampling" [label="Periodic Sacrificial\nSampling"];
"Phase_Separation" [label="Separate Aqueous and\nSolid Phases"];
"Extraction" [label="Solvent Extraction of\nAnalytes"];
"Analysis" [label="LC-MS/MS or GC-MS Analysis\nFluoride Measurement"];
"Data_Interpretation" [label="Data Interpretation and\nPathway Elucidation"];
"End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Microcosm_Setup";
"Microcosm_Setup" -> "Incubation";
"Incubation" -> "Sampling";
"Sampling" -> "Phase_Separation";
"Phase_Separation" -> "Extraction";
"Extraction" -> "Analysis";
"Analysis" -> "Data_Interpretation";
"Data_Interpretation" -> "End";
}
Figure 4: General experimental workflow for a microcosm biodegradation study.
Analytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of perfluorinated acids in environmental matrices. It allows for the separation and quantification of different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of PFAS, particularly after derivatization to increase their volatility. It can provide excellent resolution of branched isomers.[8]
Conclusion and Future Directions
The biodegradation of branched perfluorinated acids is an emerging field of research with significant knowledge gaps. While some progress has been made in understanding the degradation of unsaturated branched FCAs and the cometabolism of branched PFOS, comprehensive biodegradation pathways for many other branched isomers, especially saturated perfluorocarboxylic and sulfonic acids, remain elusive.
Future research should focus on:
-
Isolating and characterizing microorganisms and microbial consortia capable of degrading a wider range of branched perfluorinated acids.
-
Identifying and characterizing the specific enzymes and genes involved in these degradation pathways.
-
Elucidating the complete metabolic pathways and identifying all intermediate and final degradation products.
-
Conducting studies that directly compare the biodegradation rates and pathways of branched versus linear isomers under various environmental conditions.
-
Developing and standardizing detailed experimental protocols for studying the biodegradation of branched PFAS to ensure reproducibility and comparability of data across different studies.
A deeper understanding of these processes is essential for the development of effective and sustainable bioremediation technologies to address the challenge of PFAS contamination.
References
- 1. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toward the development of a molecular toolkit for the microbial remediation of per-and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Environmental Journey of Perfluoro-3,7-dimethyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents a complex challenge to environmental scientists due to its unique branched structure. This technical guide provides a comprehensive overview of the current understanding of its environmental fate and transport, offering insights into its persistence, mobility, and transformation potential. In the absence of extensive direct experimental data for PF-3,7-DMOA, this guide draws upon established principles for branched PFAS and standardized analytical and experimental protocols to equip researchers with the necessary tools for its study and risk assessment.
Physicochemical Properties
Understanding the fundamental physicochemical properties of PF-3,7-DMOA is the first step in predicting its environmental behavior. While experimental data for this specific compound is limited, its properties can be inferred from its structure and comparison with other branched PFAS.
| Property | Value / Description | Source |
| Chemical Formula | C₁₀HF₁₉O₂ | - |
| Molecular Weight | 514.08 g/mol | - |
| Structure | Branched perfluoroalkyl carboxylic acid | - |
| Octanol-Water Partition Coefficient (log Kow) | Estimated to be lower than its linear isomer, PFOA, due to its branched structure which can decrease lipophilicity. Computational models can provide estimates. | General trend for branched PFAS |
| Organic Carbon-Water Partitioning Coefficient (log Koc) | Expected to be lower than linear C8 PFAS, indicating potentially higher mobility in soil and sediment. The branching increases steric hindrance and reduces the effectiveness of hydrophobic interactions with organic matter. | General trend for branched PFAS |
| Water Solubility | Expected to be relatively high for a fluorinated compound, a characteristic of many PFAS that contributes to their mobility in aqueous environments. | General trend for PFAS |
| Vapor Pressure | Expected to be low, limiting its volatility from water and soil surfaces. | General trend for PFAS |
| Henry's Law Constant | Expected to be low, suggesting that volatilization from water bodies is not a significant transport pathway. | General trend for PFAS |
Environmental Fate and Transport Mechanisms
The environmental journey of PF-3,7-DMOA is governed by a series of interconnected processes that dictate its distribution and persistence across various environmental compartments.
Environmental fate pathways of PF-3,7-DMOA.
Partitioning Behavior
Sorption to Soil and Sediment: The partitioning of PF-3,7-DMOA between water and solid phases, such as soil and sediment, is a critical process influencing its mobility. The organic carbon-water partitioning coefficient (Koc) is a key parameter in this regard. For branched PFAS like PF-3,7-DMOA, Koc values are generally lower than their linear counterparts. This is attributed to the branched structure, which can sterically hinder interactions with organic matter, leading to weaker sorption and consequently, higher mobility in subsurface environments.
Transformation and Degradation
PFAS are notoriously persistent in the environment due to the strength of the carbon-fluorine bond. However, some transformation and degradation processes can occur under specific conditions.
Biotransformation: Biotic degradation of highly fluorinated compounds like PF-3,7-DMOA is generally considered to be very slow to negligible under typical environmental conditions. The branched structure may further increase its resistance to microbial degradation compared to some linear PFAS.
Abiotic Degradation:
-
Photodegradation: Direct photolysis of PF-3,7-DMOA in the environment is expected to be limited as it does not significantly absorb sunlight. However, indirect photodegradation in the presence of photosensitizers could potentially occur.
-
Hydrolysis: The carboxylate headgroup of PF-3,7-DMOA is stable to hydrolysis under environmentally relevant pH conditions.
Experimental Protocols
To facilitate further research on the environmental fate and transport of PF-3,7-DMOA and other branched PFAS, this section outlines standardized experimental protocols for determining key environmental parameters.
Determination of Octanol-Water Partition Coefficient (Kow) - HPLC Method (OECD Guideline 117)
This method is suitable for determining the Kow of compounds that are soluble in the mobile phase.
Workflow for Kow determination by HPLC.
-
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV detector, analytical column (e.g., C18), and data acquisition system.
-
Reagents: HPLC-grade water, organic solvent (e.g., methanol or acetonitrile), reference compounds with known log Kow values spanning the expected range for PF-3,7-DMOA.
-
Procedure:
-
Prepare a mobile phase of a suitable water/organic solvent mixture.
-
Prepare stock solutions of the reference compounds and PF-3,7-DMOA in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the reference compounds and PF-3,7-DMOA and record their retention times (tR).
-
Determine the dead time (t0) of the column by injecting a non-retained substance (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.
-
Plot a calibration curve of log k versus log Kow for the reference compounds.
-
Determine the log Kow of PF-3,7-DMOA by interpolating its log k value on the calibration curve.
-
Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc) - Batch Equilibrium Method (OECD Guideline 106)
This method measures the sorption of a chemical to soil or sediment.
Workflow for Koc determination by batch equilibrium.
-
Materials: Soil or sediment with known organic carbon content (foc), PF-3,7-DMOA, background electrolyte solution (e.g., 0.01 M CaCl₂), centrifuge, shaker, analytical instrumentation (LC-MS/MS).
-
Procedure:
-
Weigh a known amount of soil into a series of centrifuge tubes.
-
Add a known volume of PF-3,7-DMOA solution of a known initial concentration to each tube.
-
Include control samples without soil to account for potential losses.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24-48 hours).
-
Centrifuge the tubes to separate the solid and aqueous phases.
-
Analyze the concentration of PF-3,7-DMOA in the aqueous phase (Ceq) using LC-MS/MS.
-
Calculate the amount of PF-3,7-DMOA sorbed to the soil by mass balance.
-
Calculate the soil-water distribution coefficient (Kd) as the ratio of the sorbed concentration to the aqueous concentration.
-
Calculate Koc by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).
-
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This protocol is designed to determine the rate and pathway of biodegradation in soil.
-
Materials: Radiolabeled (¹⁴C) PF-3,7-DMOA (if available, for mineralization studies), characterized soils, incubation vessels, trapping solutions for CO₂ and volatile organics, analytical instrumentation (LSC, LC-MS/MS).
-
Procedure:
-
Treat soil samples with a known concentration of PF-3,7-DMOA.
-
Adjust soil moisture to a specified level.
-
For aerobic studies, maintain an aerobic atmosphere by flushing with air. For anaerobic studies, establish and maintain anaerobic conditions (e.g., by purging with nitrogen).
-
Incubate the samples in the dark at a constant temperature.
-
At various time intervals, sacrifice replicate samples and extract the soil to determine the concentration of the parent compound and potential transformation products.
-
For studies with radiolabeled compound, analyze the trapping solutions for ¹⁴CO₂ to quantify mineralization.
-
Determine the dissipation half-life (DT50) of PF-3,7-DMOA in soil.
-
Analytical Methodology
The accurate quantification of PF-3,7-DMOA in environmental matrices is essential for fate and transport studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for PFAS analysis.
Sample Preparation:
-
Water: Solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove matrix interferences.
-
Soil and Sediment: Solvent extraction (e.g., with methanol or acetonitrile) followed by SPE cleanup is typically required.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography with a C18 column is commonly employed for the separation of PFAS.
-
Mass Spectrometry: Tandem mass spectrometry operating in negative electrospray ionization (ESI) mode provides high selectivity and sensitivity for the detection and quantification of PF-3,7-DMOA. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions.
Conclusion
The environmental fate and transport of this compound are complex and require further investigation. Its branched structure likely leads to increased mobility in soil and potentially different bioaccumulation behavior compared to its linear counterparts. The standardized experimental protocols and advanced analytical techniques outlined in this guide provide a robust framework for researchers to generate the much-needed data to accurately assess the environmental risks posed by this and other emerging branched PFAS. Continued research is crucial to fill the existing data gaps and to develop effective management and remediation strategies for this persistent class of environmental contaminants.
Spectral Data Analysis of Perfluoro-3,7-dimethyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectral data for Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a branched-chain perfluoroalkyl carboxylic acid. Due to the limited availability of public spectral data for this specific compound, this guide combines existing mass spectrometry data with representative methodologies and illustrative nuclear magnetic resonance data to provide a comprehensive analytical framework.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical technique for the identification and quantification of per- and polyfluoroalkyl substances (PFAS). The following data has been compiled from publicly available resources.
Tabulated Mass Spectrometry Data
The table below summarizes the mass spectrometry data for the deprotonated molecule of this compound ([M-H]⁻).
| Parameter | Value | Source |
| Molecular Formula | C₁₀HF₁₉O₂ | --INVALID-LINK-- |
| Molecular Weight | 514.08 g/mol | --INVALID-LINK-- |
| Precursor Ion (m/z) | 512.95947 | --INVALID-LINK-- |
| Adduct | [M-H]⁻ | --INVALID-LINK-- |
| Fragment Ions (m/z) | ||
| 468.9697 | --INVALID-LINK-- | |
| 268.98264 | --INVALID-LINK-- | |
| 218.98668 | --INVALID-LINK-- | |
| 68.99557 | --INVALID-LINK-- |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
The following is a representative experimental protocol for the analysis of this compound, based on common methodologies for PFAS analysis.
Instrumentation:
-
Liquid Chromatograph: Vanquish LC system (Thermo Scientific) or equivalent.
-
Mass Spectrometer: Exploris 120 Orbitrap (Thermo Scientific) or equivalent high-resolution mass spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD Eclipse Plus C18).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Acquisition Mode: Full scan for precursor identification and targeted MS/MS for fragmentation analysis.
-
Collision Energy: Ramped or fixed collision energy (e.g., 10-40 eV) to induce fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
As of the last update, experimental NMR spectral data for this compound is not available in publicly accessible databases. The following data is a hypothetical representation based on the known structure of the molecule and typical ¹⁹F NMR chemical shifts for similar branched perfluoroalkyl substances. This is for illustrative purposes only.
Tabulated ¹⁹F NMR Data (Hypothetical)
| Assignment | Chemical Shift (δ) / ppm | Multiplicity |
| -CF₃ (at C-7) | -72 to -75 | t |
| -CF₃ (at C-3) | -78 to -82 | m |
| -CF₂- (chain) | -118 to -126 | m |
| -CF- (at C-3) | -135 to -145 | m |
| -CF- (at C-7) | -175 to -185 | m |
| -COOH | Not observed in ¹⁹F NMR | - |
Experimental Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for acquiring ¹⁹F NMR spectra of perfluorinated compounds.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), for chemical shift referencing.
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine-observe probe.
-
Nucleus: ¹⁹F
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width is necessary to cover the entire range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm).
-
Number of Scans: 128 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Visualizations
The following diagrams illustrate the general analytical workflow for the characterization of this compound.
Caption: General analytical workflow for this compound.
Caption: Logical flow for mass spectral data interpretation.
References
In-Depth Technical Guide: Perfluoro-3,7-dimethyloctanoic Acid (CAS 172155-07-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available technical data for Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA). A comprehensive review of scientific literature and safety data sheets has revealed a notable scarcity of in-depth experimental research on this specific branched-chain per- and polyfluoroalkyl substance (PFAS). Much of the available information is extrapolated from studies on other well-known PFAS compounds like PFOA and PFOS. Therefore, critical data regarding detailed experimental protocols, specific biological activities, and mechanisms of action for PF-3,7-DMOA are not available in the public domain.
Chemical Identity and Physicochemical Properties
This compound is a branched-chain perfluorinated carboxylic acid. Its structure consists of an eight-carbon chain with fluorine atoms replacing all hydrogen atoms, a carboxylic acid functional group, and two trifluoromethyl branches at positions 3 and 7.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 172155-07-6 | [1][2][3][4] |
| Molecular Formula | C₁₀HF₁₉O₂ | [1][2][3] |
| Molecular Weight | 514.08 g/mol | [1][2][3][5] |
| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | [6][7] |
| Synonyms | PF-3,7-DMOA, P37DMOA, 3,7-Bis(trifluoromethyl)-2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluorooctanoic acid | [1][3][6] |
| Physical State | Clear Liquid | [8] |
| Boiling Point | 215-217 °C | [8] |
| Vapor Pressure | <1 mmHg | [8] |
| Storage Temperature | Freeze (< -10 °C) | [9] |
Synthesis and Manufacturing
Analytical Methodologies
The detection and quantification of this compound, like other PFAS, are primarily achieved through advanced chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and sensitive method for the analysis of PFAS in various environmental and biological matrices. While a specific, detailed protocol for PF-3,7-DMOA is not published, the general workflow for PFAS analysis is applicable.
General Experimental Workflow for PFAS Analysis:
Caption: General workflow for PFAS analysis using LC-MS/MS.
Experimental Considerations:
-
Sample Preparation: Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges is a common method for extracting and concentrating PFAS from aqueous samples. For solid matrices, solvent extraction (e.g., with acetonitrile) followed by cleanup is typical.[10]
-
Chromatographic Separation: Reversed-phase liquid chromatography is used to separate different PFAS based on their chain length and functional group.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each target analyte. For PF-3,7-DMOA, a precursor ion of m/z 513 would be expected, corresponding to [M-H]⁻.
Table 2: Example LC-MS/MS Parameters for PFAS Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase |
| Mobile Phase A | Water with ammonium acetate or acetic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization Mode | Negative Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Toxicological Profile
There is a significant lack of specific toxicological data for this compound. The information available is generally from Safety Data Sheets (SDS) and is qualitative. For a broader understanding of potential hazards, data from structurally related and more extensively studied PFAS, such as PFOA and PFOS, are often considered, though direct extrapolation of toxicity is not always accurate, especially for branched isomers.
Table 3: Hazard Classification for this compound
| Hazard Statement | Classification | Source(s) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [5] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on available data, the classification criteria are not met. | [5] |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | Based on available data, the classification criteria are not met. | [5] |
It is crucial to note that the classifications of "not met" are based on the current lack of data and do not definitively indicate an absence of hazard.
Biological Activity and Mechanism of Action
Lipase Activity
One source mentions that 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic acid is used to "tune lipase activity".[11][12] However, no primary research articles or detailed experimental data could be found to substantiate this claim, explain the mechanism, or describe the experimental context (e.g., the type of lipase, the experimental system, or the nature of the "tuning"). This remains an area requiring further investigation.
Potential Signaling Pathways (Extrapolated from other PFAS)
No studies have been identified that investigate the specific signaling pathways affected by this compound. Research on other long-chain PFAS, such as PFOA, has implicated several pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Activation of PPARα is a key event in the hepatotoxicity observed in rodents exposed to PFOA.[13] It is plausible that other long-chain PFAS, including branched isomers, may interact with similar nuclear receptors, but this has not been experimentally verified for PF-3,7-DMOA.
Caption: Postulated PPARα activation pathway by some PFAS.
Environmental Fate and Ecotoxicity
Persistence and Degradation
Like other perfluorinated compounds, this compound is expected to be highly persistent in the environment due to the strength of the carbon-fluorine bond. These "forever chemicals" are resistant to hydrolysis, photolysis, and microbial degradation under typical environmental conditions. Some research has explored the reductive defluorination of branched PFAS using cobalt complexes, suggesting that C-F bonds at tertiary carbons (as found in PF-3,7-DMOA) may be more susceptible to cleavage under specific catalytic conditions compared to linear PFAS.[14] However, evidence for natural biodegradation of this compound is lacking.[15]
Bioaccumulation and Environmental Distribution
The environmental behavior of branched PFAS can differ from their linear counterparts. Some studies suggest that linear PFAS tend to sorb more strongly to soil and sediment, while branched isomers may be more mobile in water.[16] The specific partitioning coefficients and bioaccumulation factors for PF-3,7-DMOA have not been reported. As a C10 compound, it is considered a long-chain PFAS, which generally have a higher potential for bioaccumulation than short-chain PFAS.
Conclusion and Future Research Directions
This compound (CAS 172155-07-6) is a branched-chain PFAS for which there is a significant lack of publicly available scientific data. While its basic physicochemical properties are known, its synthesis, detailed toxicology, biological mechanisms of action, and environmental fate are poorly characterized. The mention of its use in tuning lipase activity is intriguing but requires experimental validation.
For researchers, scientists, and drug development professionals, this compound represents an area with many unanswered questions. Future research should focus on:
-
Toxicological Assessment: Conducting in vitro and in vivo studies to determine key toxicological endpoints (e.g., cytotoxicity, genotoxicity, developmental toxicity, and endocrine disruption potential).
-
Mechanism of Action: Investigating the interaction of PF-3,7-DMOA with cellular targets, including nuclear receptors like PPARs and other potential pathways, to elucidate its biological effects.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this branched isomer, as it may differ significantly from linear PFAS.
-
Environmental Studies: Quantifying its partitioning behavior, bioaccumulation potential, and susceptibility to advanced degradation technologies.
Until such data becomes available, any handling or assessment of this compound should be done with caution, assuming a hazard profile similar to other long-chain perfluorinated carboxylic acids.
References
- 1. scbt.com [scbt.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. achemtek.com [achemtek.com]
- 4. 172155-07-6 Cas No. | Perfluoro(3,7-dimethyloctanoic acid) | Apollo [store.apolloscientific.co.uk]
- 5. cpachem.com [cpachem.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. mdm.sandre.eaufrance.fr [mdm.sandre.eaufrance.fr]
- 8. exfluor.com [exfluor.com]
- 9. accustandard.com [accustandard.com]
- 10. nxp.com [nxp.com]
- 11. This compound | 172155-07-6 [amp.chemicalbook.com]
- 12. This compound | 172155-07-6 [chemicalbook.com]
- 13. Perfluoroalkyl acids: a review of monitoring and toxicological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Nomenclature of Perfluoro-3,7-dimethyloctanoic acid
This technical guide provides a detailed overview of the various names, synonyms, and identifiers for the chemical compound Perfluoro-3,7-dimethyloctanoic acid. The information is intended for researchers, scientists, and professionals in drug development who require precise and comprehensive details for identification and documentation.
Nomenclature and Identifiers
This compound is a per- and polyfluoroalkyl substance (PFAS).[1] Accurate identification of this compound is crucial for research, regulatory compliance, and safety. The following table summarizes its various names and chemical identifiers.
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid[2] |
| CAS Number | 172155-07-6[2][3][4][5][6] |
| EC Number | 671-192-7[2][7] |
| Molecular Formula | C10HF19O2[2][3][4][6][8] |
| Molecular Weight | 514.08 g/mol [2][3][4][9] |
| Abbreviation | PF-3,7-DMOA[1][3][10] |
Synonyms and Alternate Names
The compound is also known by several other names in literature and chemical databases. These are listed below for comprehensive reference.
-
3,7-Bis(trifluoromethyl)-2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluorooctanoic acid[4][6][8]
-
Octanoic acid, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)-[2][8][10]
-
PF3,7DIMEOA[8]
-
P37DMOA[2]
-
Caprylic Acid Impurity 82[8]
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the primary name, its systematic IUPAC name, and its common abbreviation.
References
- 1. Perfluor(3,7-dimethyloctansäure) – Wikipedia [de.wikipedia.org]
- 2. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. scbt.com [scbt.com]
- 5. accustandard.com [accustandard.com]
- 6. exfluor.com [exfluor.com]
- 7. Perfluoro(3,7-dimethyloctanoic acid), CAS No. 172155-07-6 | A to Z | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 8. This compound | 172155-07-6 [amp.chemicalbook.com]
- 9. hpc-standards.us [hpc-standards.us]
- 10. This compound - Wikidata [wikidata.org]
Perfluoro-3,7-dimethyloctanoic Acid: An In-Depth Technical Guide on an Emerging Environmental Pollutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a branched isomer of perfluorodecanoic acid (PFDA), is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds, characterized by their exceptional stability due to the strong carbon-fluorine bond, have been widely used in various industrial and consumer products for their surfactant and repellent properties. While much of the scientific focus has been on linear-chain PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), emerging evidence suggests that branched isomers like PF-3,7-DMOA are also prevalent in the environment and may pose significant, yet understudied, health risks. This technical guide provides a comprehensive overview of the current scientific knowledge on PF-3,7-DMOA as an environmental pollutant, with a focus on its physicochemical properties, environmental fate, analytical methodologies, and toxicological profile.
Physicochemical Properties
Understanding the fundamental physicochemical properties of PF-3,7-DMOA is crucial for predicting its environmental behavior and toxicokinetics. Key identified properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 172155-07-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀HF₁₉O₂ | [2][3] |
| Molecular Weight | 514.08 g/mol | [2][3] |
| Boiling Point | 215-217 °C | |
| Predicted pKa | 0.33 ± 0.10 |
Environmental Occurrence and Fate
Branched PFAS isomers, including PF-3,7-DMOA, are often byproducts of manufacturing processes such as electrochemical fluorination (ECF).[6] These isomers exhibit different environmental partitioning behavior compared to their linear counterparts. Research suggests that linear PFAS tend to adsorb more readily to soil and sediment, while branched isomers are often more mobile in water.[7] This differential behavior can lead to varying concentrations and distributions in different environmental compartments.
While specific quantitative data for PF-3,7-DMOA in environmental matrices are scarce, studies on branched PFAS isomers in general indicate their widespread presence. For instance, branched isomers of PFOA and PFOS have been detected in groundwater, surface water, and wastewater.[8] The presence of PF-3,7-DMOA has been reported in human cerebrospinal fluid, although specific concentration data from the initial abstract are not available. This finding, however, highlights the potential for this compound to cross biological barriers and accumulate in the human body.
The bioaccumulation potential of branched PFAS isomers is a complex issue. While some studies suggest that linear isomers are more bioaccumulative in certain organisms, others indicate that branched isomers can also accumulate, and their toxicokinetics may differ.[9] The bioaccumulation of perfluoroalkyl carboxylic acids (PFCAs) in aquatic organisms is influenced by their carbon chain length, with longer-chain PFCAs generally showing higher bioaccumulation factors.[9]
Analytical Methodologies
The accurate detection and quantification of PF-3,7-DMOA in complex environmental and biological matrices require sophisticated analytical techniques. The primary method for the analysis of PFAS, including branched isomers, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[10][11]
Experimental Protocol: Isomer-Specific Analysis of PFCAs in Water by LC-MS/MS
This protocol provides a general framework for the analysis of PF-3,7-DMOA and other branched PFCAs in water samples. Method validation and optimization are crucial for achieving accurate and reliable results.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analytes from the water sample and remove interfering matrix components.
-
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution
-
Formic acid
-
Purified water (PFAS-free)
-
-
Procedure:
-
Condition the WAX SPE cartridge with methanol followed by purified water.
-
Load the water sample (acidified with formic acid) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analytes chromatographically and detect and quantify them using mass spectrometry.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly used for PFAS analysis.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in negative ion mode.
-
-
LC Conditions (Typical):
-
Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A gradient program is used to separate the analytes based on their polarity.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for PF-3,7-DMOA and its isotopically labeled internal standard are monitored for quantification and confirmation.
-
Figure 1: General workflow for the analysis of PF-3,7-DMOA in water samples.
Toxicological Profile
The toxicological effects of PF-3,7-DMOA are not well-characterized. However, studies on other PFCAs, particularly those with similar chain lengths, provide insights into its potential toxicity. A key mechanism of action for many PFCAs is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[12][13] Activation of PPARα can lead to a range of effects, including hepatotoxicity.
Recent research has also begun to explore the transcriptomic effects of PFAS, revealing that exposure can lead to changes in gene expression related to various biological pathways.[9][14] Studies on branched PFAS isomers suggest they can also induce changes in gene activity, potentially contributing to a range of health problems.[9]
Potential Signaling Pathways Affected by PFCAs
Based on research on related compounds, PF-3,7-DMOA may interact with several cellular signaling pathways. The diagram below illustrates the potential activation of PPARα and its downstream effects.
References
- 1. Global distributions, source-type dependencies, and concentration ranges of per- and polyfluoroalkyl substances in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umweltbundesamt.de [umweltbundesamt.de]
- 3. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluoro(3,7-dimethyloctanoic acid), CAS No. 172155-07-6 | A to Z | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 5. This compound | 172155-07-6 [chemicalbook.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification and quantification of linear and branched isomers of perfluorooctanoic and perfluorooctane sulfonic acids in contaminated groundwater in the veneto region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of Perfluoro-3,7-dimethyloctanoic Acid (PFDODA) by Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Perfluoro-3,7-dimethyloctanoic acid (PFDODA) is a branched per- and polyfluoroalkyl substance (PFAS) of emerging concern. Like other PFAS, its persistence, potential for bioaccumulation, and suspected toxicity necessitate sensitive and reliable analytical methods for its detection in various environmental and biological matrices. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PFDODA. The protocol is intended for researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology studies, and pharmacokinetics.
The analytical challenge with branched PFAS isomers like PFDODA lies in their chromatographic separation from linear counterparts and other isomers, as well as the availability of analytical standards. This method utilizes a reversed-phase C18 column, which is widely used for PFAS analysis, and provides a solid foundation for the separation of PFDODA.[1] The use of tandem mass spectrometry provides the necessary selectivity and sensitivity for detection at trace levels.
Experimental Workflow Overview
The overall experimental workflow for the analysis of PFDODA involves sample preparation to isolate the analyte from the matrix, followed by instrumental analysis using LC-MS/MS. A generalized workflow is depicted below.
Caption: General experimental workflow for PFDODA analysis.
Materials and Reagents
-
This compound (PFDODA) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₈-PFOA or a suitable branched isomer analog)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium acetate or ammonium formate
-
Formic acid (optional)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)
-
Polypropylene tubes and vials to minimize analyte adsorption
Sample Preparation Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of PFDODA from drinking water, groundwater, and surface water.
-
Cartridge Conditioning: Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load 250 mL of the water sample, spiked with the internal standard, onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol. A small percentage of ammonium hydroxide in methanol can improve recovery for some PFAS.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm polypropylene syringe filter into an autosampler vial.
Protocol 2: Protein Precipitation for Biological Samples (e.g., Plasma, Serum)
This protocol is a rapid method for the extraction of PFDODA from biological fluids.
-
Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm polypropylene syringe filter into an autosampler vial.
LC-MS/MS Analysis Protocol
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended for the analysis.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | 10 mM Ammonium acetate in methanol/acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Delay Column | A delay column installed before the injector is recommended to mitigate background PFAS contamination from the LC system.[2] |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
Since specific MRM transitions for PFDODA may not be widely published, they should be optimized by infusing a standard solution of the analyte. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will result from the fragmentation of the precursor. For branched isomers, it is common to use the same transitions as the linear isomer if a specific standard is unavailable, though optimization is crucial for sensitivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for branched PFAS analysis. These values are indicative and should be determined for PFDODA during method validation.
| Parameter | Water Matrix | Biological Matrix (Plasma) |
| Limit of Detection (LOD) | 0.5 - 2 ng/L | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 5 ng/L | 0.3 - 1.5 ng/mL |
| Linear Range | 5 - 500 ng/L | 1.5 - 200 ng/mL |
| Recovery | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Method Validation and Quality Control
Method validation should be performed according to established guidelines and should include the assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. Quality control samples, including blanks, spiked samples, and duplicates, should be analyzed with each batch of samples to ensure the reliability of the results.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between sample characteristics, preparation steps, and analytical outcomes.
Caption: Factors influencing the analytical outcome for PFDODA detection.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS. The described sample preparation techniques and instrumental parameters offer a robust starting point for the sensitive and selective quantification of this emerging contaminant in both environmental and biological matrices. Adherence to rigorous quality control and method validation procedures is essential for generating high-quality, defensible data.
References
Application Note: Analysis of Branched PFAS using LC-MS/MS
An LC-MS/MS protocol for the analysis of branched per- and polyfluoroalkyl substances (PFAS) is detailed below, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive guide for accurate quantification.
The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in the environment and their potential health risks have led to a growing need for sensitive and selective analytical methods. While linear PFAS isomers have been the primary focus of many studies, branched isomers are also prevalent and can exhibit different toxicological profiles. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of branched PFAS isomers in various matrices.
Introduction
This method provides a detailed protocol for the analysis of branched PFAS, including sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of specific mass transitions and retention times allows for the confident identification and quantification of these challenging analytes.
Experimental
A solid-phase extraction (SPE) method is typically employed for the extraction and concentration of PFAS from aqueous samples. For solid samples, an extraction with an organic solvent such as methanol or acetonitrile is performed prior to SPE cleanup.
Protocol for Water Samples:
-
To a 500 mL water sample, add 5 ng of a suitable mass-labeled internal standard mix.
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of 0.1% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a 25 mM acetate buffer (pH 4).
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of 0.1% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of 96:4 (v/v) methanol:water.
The separation of branched and linear PFAS isomers is achieved using a C18 or a specialized fluorinated stationary phase column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both modified with a volatile buffer like ammonium acetate or acetic acid, is used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography system capable of binary gradient elution. |
| Analytical Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a specialized fluorinated phase column. |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 2 mM Ammonium Acetate in 95:5 Methanol:Acetonitrile |
| Gradient | Start with 10% B, hold for 1 min, ramp to 90% B over 8 min, hold for 3 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Selected Branched PFAS
| Analyte (Branched Isomer) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6:2 FTSA (branched) | 427 | 407 | 10 |
| 8:2 FTSA (branched) | 527 | 507 | 10 |
| PFOA (branched isomers) | 413 | 369 | 10 |
| PFOS (branched isomers) | 499 | 80 | 40 |
| PFHxS (branched isomers) | 399 | 80 | 40 |
| PFNA (branched isomers) | 463 | 419 | 10 |
Quantitative Data
The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). Calibration curves were constructed using a series of calibration standards prepared in a solvent matching the final sample extract.
Table 3: Method Performance Data
| Analyte (Branched Isomer) | Calibration Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| 6:2 FTSA (branched) | 0.1 - 100 | >0.995 | 0.03 | 0.1 |
| 8:2 FTSA (branched) | 0.1 - 100 | >0.995 | 0.04 | 0.1 |
| PFOA (branched isomers) | 0.2 - 200 | >0.99 | 0.05 | 0.2 |
| PFOS (branched isomers) | 0.2 - 200 | >0.99 | 0.06 | 0.2 |
| PFHxS (branched isomers) | 0.2 - 200 | >0.99 | 0.05 | 0.2 |
| PFNA (branched isomers) | 0.2 - 200 | >0.99 | 0.06 | 0.2 |
Workflow Diagram
The overall experimental workflow for the LC-MS/MS analysis of branched PFAS is depicted in the following diagram.
Caption: Workflow for branched PFAS analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of branched PFAS isomers. The detailed protocol and performance data offer a solid foundation for laboratories to implement this analysis for environmental monitoring, food safety, and toxicological research. The ability to distinguish between linear and branched isomers is crucial for a comprehensive risk assessment of PFAS contamination.
Application Note: Quantification of Perfluoro-3,7-dimethyloctanoic Acid in Water Samples by SPE and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) in various water matrices. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable and accurate measurement of this emerging per- and polyfluoroalkyl substance (PFAS).
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. This compound (PF-3,7-DMOA) is a branched-chain perfluoroalkyl carboxylic acid (PFCA) of increasing concern. Accurate quantification of PF-3,7-DMOA in water is crucial for assessing environmental contamination and human exposure. This document provides a detailed protocol for the extraction and analysis of PF-3,7-DMOA in water samples, based on established methodologies for PFAS analysis such as EPA Method 1633 and 537.1.[1]
Experimental Protocol
This protocol is designed for the analysis of PF-3,7-DMOA in drinking water, groundwater, and surface water.
Materials and Reagents
-
Standards:
-
This compound (PF-3,7-DMOA) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₈-PFOA)
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (25%)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Consumables:
-
Polypropylene sample containers (500 mL)
-
Weak anion exchange (WAX) solid-phase extraction (SPE) cartridges (e.g., 6 cc, 150 mg)[1]
-
Polypropylene autosampler vials with polyethylene caps
-
Syringe filters (0.22 µm, nylon or PVDF)
-
Sample Collection and Preservation
-
Collect water samples in polypropylene containers.
-
Preserve samples by adding a suitable quenching agent if residual chlorine is present.
-
Store samples at or below 6 °C and protect from light until extraction. The maximum recommended holding time is 28 days.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Pass 15 mL of methanol through the WAX SPE cartridge.
-
Equilibrate the cartridge with 18 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Spike the water sample (250 mL) with the isotopically labeled internal standard.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 15 mL of ultrapure water to remove interferences.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with two 4 mL aliquots of a solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a polypropylene tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 50-60 °C.
-
Add the appropriate amount of recovery standard.
-
The final extract is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A suitable C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate PF-3,7-DMOA from other PFAS and matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MS/MS Parameters: The specific precursor and product ions, as well as collision energies, should be optimized for PF-3,7-DMOA. A representative precursor ion is m/z 513.[2]
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Value | Description |
| Method Detection Limit (MDL) | 0.5 - 2.0 ng/L | The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. |
| Limit of Quantitation (LOQ) | 1.5 - 6.0 ng/L | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 70 - 130% | The percentage of the known amount of analyte that is recovered through the analytical process.[1][3] |
| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.[1] |
Visualizations
Caption: Experimental workflow for the quantification of PF-3,7-DMOA in water.
Caption: Logical relationships of quality control checks in the analytical method.
References
Application Notes and Protocols for the Extraction of Perfluoro-3,7-dimethyloctanoic Acid from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-3,7-dimethyloctanoic acid (PFDiMOA) is a branched-chain perfluoroalkyl carboxylic acid (PFCA). As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), PFDiMOA is characterized by its high persistence in the environment and potential for bioaccumulation. The analysis of PFDiMOA in biological tissues is crucial for toxicological studies, environmental monitoring, and understanding its pharmacokinetic profile. This document provides detailed protocols for the extraction of PFDiMOA from biological tissues, primarily based on solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Considerations
Accurate quantification of branched PFAS isomers like PFDiMOA presents unique challenges. Unlike their linear counterparts, branched isomers may have different transport and bioaccumulation behaviors. The manufacturing process of PFAS, such as electrochemical fluorination, can produce a mixture of linear and branched isomers. Therefore, analytical methods must be capable of resolving and quantifying these different forms. The use of isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.
Table 1: Physicochemical and Analytical Properties of this compound
| Property | Value |
| CAS Number | 172155-07-6 |
| Molecular Formula | C₁₀HF₁₉O₂ |
| Molecular Weight | 514.08 g/mol |
| Precursor Ion ([M-H]⁻) | m/z 512.95947 |
| Ionization Mode | Negative Electrospray (ESI-) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PFDiMOA from Biological Tissues
This protocol is a robust method for extracting PFDiMOA from various biological tissues such as the liver, kidney, and muscle. It utilizes a weak anion exchange (WAX) SPE cartridge to capture the acidic PFDiMOA.
Materials:
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
SPE manifold
-
Weak Anion Exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide (NH₄OH)
-
Formic acid
-
Isotope-labeled PFDiMOA internal standard (if available) or a suitable surrogate (e.g., ¹³C₈-PFOA)
-
Polypropylene centrifuge tubes (pre-screened for PFAS contamination)
Procedure:
-
Sample Homogenization:
-
Weigh approximately 0.5 g of frozen tissue into a polypropylene centrifuge tube.
-
Add 1 mL of cold methanol and the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
Add 4 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the WAX SPE cartridge with 6 mL of 0.1% ammonium hydroxide in methanol, followed by 6 mL of methanol, and finally 6 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 4 mL of water to remove hydrophilic interferences.
-
Elution: Elute the PFDiMOA from the cartridge with 6 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of methanol/water (1:1, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for PFDiMOA from Biological Tissues
This protocol offers a simpler, alternative extraction method, particularly useful when SPE resources are limited.
Materials:
-
Homogenizer
-
Centrifuge
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sulfuric Acid (H₂SO₄), 0.5 M
-
Isotope-labeled internal standard
-
Polypropylene centrifuge tubes
Procedure:
-
Sample Homogenization:
-
Weigh approximately 0.5 g of tissue into a polypropylene centrifuge tube.
-
Add 1 mL of water and the internal standard.
-
Homogenize the tissue thoroughly.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of methanol and vortex for 30 seconds.
-
Add 4 mL of MTBE and vortex for 2 minutes.
-
Add 1 mL of 0.5 M sulfuric acid and vortex for 1 minute. The addition of acid is crucial for the recovery of perfluorinated acids in the organic phase.[1]
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
-
Collection and Concentration:
-
Carefully transfer the upper organic layer (MTBE) to a new polypropylene tube.
-
Repeat the extraction with another 4 mL of MTBE.
-
Combine the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
-
Final Preparation:
-
Reconstitute the residue in 500 µL of methanol/water (1:1, v/v).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
While specific quantitative data for PFDiMOA extraction from biological tissues is not widely available in the literature, the following table presents typical recovery rates for other perfluoroalkyl carboxylic acids from similar matrices using SPE and LLE methods. These values can serve as a benchmark for method development and validation for PFDiMOA.
Table 2: Typical Recovery Rates of PFCAs from Biological Tissues
| Compound | Extraction Method | Matrix | Average Recovery (%) | Reference |
| PFOA | SPE (WAX) | Human Placenta | 85-110 | Generic Data |
| PFNA | SPE (WAX) | Fish Tissue | 90-105 | Generic Data |
| PFDA | LLE (MTBE) | Rat Liver | 80-95 | Generic Data |
| PFOS | SPE (WAX) | Human Serum | 92-115 | Generic Data |
Visualizations
Experimental Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow for PFDiMOA.
Caption: Liquid-Liquid Extraction (LLE) Workflow for PFDiMOA.
Conclusion
The extraction of this compound from biological tissues requires careful consideration of the compound's properties as a branched-chain perfluorinated acid. Both Solid-Phase Extraction with weak anion exchange cartridges and Liquid-Liquid Extraction with MTBE are viable methods. The choice of method may depend on available resources, desired sample throughput, and the complexity of the tissue matrix. For accurate and reliable quantification, the use of high-purity solvents, pre-screened labware to avoid background contamination, and isotope dilution with appropriate internal standards are essential. The protocols provided herein serve as a comprehensive starting point for the development and validation of analytical methods for PFDiMOA in biological matrices.
References
Application Notes and Protocols for the Use of PF-3,7-DMOA as a Certified Reference Standard
Introduction
Perfluoro(3,7-dimethyloctanoic acid) (PF-3,7-DMOA) is a branched-chain per- and polyfluoroalkyl substance (PFAS) of increasing environmental and toxicological interest.[1] As a certified reference standard, PF-3,7-DMOA is essential for the accurate identification and quantification of this analyte in various matrices, including environmental samples, consumer products, and biological tissues.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of PF-3,7-DMOA certified reference material for analytical testing.
PF-3,7-DMOA is available from several suppliers as a certified reference material, typically as a solution in methanol or acetonitrile at concentrations such as 50 µg/mL or 100 µg/mL.[4][5][6] It is crucial to handle and store the standard according to the supplier's instructions, which generally involve storage at or below -10°C.[4]
Analytical Methodology
The primary analytical technique for the determination of PF-3,7-DMOA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[2]
Table 1: LC-MS/MS Parameters for PF-3,7-DMOA Analysis
| Parameter | Value | Reference |
| LC System | Agilent 1290 Infinity II HPLC with PFC-Free Kit | [2] |
| MS System | Agilent 6470 Triple Quadrupole LC/MS | [2] |
| Ion Source | Agilent Jet Stream ESI | [7] |
| Ionization Mode | Negative Electrospray (ESI-) | [7] |
| Precursor Ion (m/z) | 469 | [2] |
| Product Ions (m/z) | 269, 219 | [2] |
| Collision Energy (V) | 35 | [2] |
| Dwell Time (ms) | 21-500 (optimized for dMRM) | [7] |
| Capillary Voltage (V) | 2500 (Negative) | [7] |
| Nozzle Voltage (V) | 0 (Negative) | [7] |
| Gas Temperature (°C) | 230 | [7] |
| Gas Flow (L/min) | 4 | [7] |
| Nebulizer (psi) | 15 | [7] |
| Sheath Gas Temp (°C) | 350 | [7] |
| Sheath Gas Flow (L/min) | 12 | [7] |
Experimental Protocols
Protocol 1: Preparation of Standard Working Solutions
Certified reference standards of PF-3,7-DMOA are typically provided in a solvent like methanol or acetonitrile.[4][5]
Objective: To prepare a series of working standard solutions for calibration and quality control.
Materials:
-
PF-3,7-DMOA certified reference standard (e.g., 100 µg/mL in Acetonitrile).[4]
-
Methanol (LC-MS grade).
-
Volumetric flasks (Class A).
-
Micropipettes.
Procedure:
-
Allow the certified reference standard to equilibrate to room temperature before opening.
-
Prepare a stock solution by diluting the certified reference standard with methanol. For example, dilute a 100 µg/mL standard to 1000 µg/L.[2]
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol. The concentration range should bracket the expected concentration of PF-3,7-DMOA in the samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Store all prepared solutions at -20 ±2 °C in a freezer.[2]
Protocol 2: Sample Preparation for Textiles and Leather
This protocol is adapted from a method for the extraction of PFAS from textiles and leather.[2]
Objective: To extract PF-3,7-DMOA from textile and leather matrices for LC-MS/MS analysis.
Materials:
-
Textile or leather sample.
-
Methanol (LC-MS grade).
-
Ultrasonic bath.
-
Vacuum rotary evaporator.
-
Volumetric flasks (5 mL).
-
Vials.
Procedure:
-
Cut the sample into small pieces (approximately 5 x 5 mm) and place it in a vial.[2]
-
Add 10 mL of methanol to the vial.[2]
-
Cap the vial and place it in an ultrasonic bath at 60 °C. Sonicate for 2 hours for textiles or 1 hour for leather.[2]
-
Cool the sample solution to room temperature.[2]
-
Transfer the extract to a 50 mL flat-bottomed flask.[2]
-
Preconcentrate the extract to approximately 3-4 mL using a vacuum rotary evaporator at 40 ±2 °C and ~250 mbar.[2]
-
Transfer the concentrated extract into a 5 mL volumetric flask and make up the volume with methanol.[2]
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of PF-3,7-DMOA.
Caption: Role of a certified reference standard in ensuring data quality.
Putative Signaling Pathway
While specific signaling pathways for PF-3,7-DMOA are not well-documented, the toxicological effects of other PFAS, such as PFOA and PFOS, have been studied. These compounds are known to activate various cellular signaling pathways, including those mediated by nuclear receptors like PPARα and pathways involved in inflammation and cell stress.[8][9] The following diagram illustrates a putative signaling pathway for PF-3,7-DMOA based on the known mechanisms of structurally similar PFAS.
Caption: Putative signaling pathway for PF-3,7-DMOA.
References
- 1. Perfluor(3,7-dimethyloctansäure) – Wikipedia [de.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. accustandard.com [accustandard.com]
- 5. ultrasci.it [ultrasci.it]
- 6. well-labs.com [well-labs.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly- and Perfluoroalkyl Substances Induce Immunotoxicity via the TLR Pathway in Zebrafish: Links to Carbon Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Perfluoro-3,7-dimethyloctanoic Acid in Environmental Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) is a branched-chain perfluoroalkyl carboxylic acid (PFCA). Like other per- and polyfluoroalkyl substances (PFAS), PF-3,7-DMOA is characterized by its high persistence in the environment. Branched isomers of PFAS, including PF-3,7-DMOA, are often byproducts of the electrochemical fluorination (ECF) process used in their manufacturing. These branched isomers can exhibit different environmental fate and transport characteristics compared to their linear counterparts, making their specific monitoring crucial for a comprehensive understanding of PFAS contamination. This document provides detailed application notes and experimental protocols for the environmental monitoring of PF--3,7-DMOA.
Application Notes
The primary application of monitoring for this compound in the environment is as an indicator of contamination from specific sources that utilize or produce branched-chain PFAS. Its presence can help in tracing pollution pathways and understanding the isomeric distribution of PFAS in various environmental compartments.
Monitoring in Consumer Products and Food Contact Materials
This compound has been detected in consumer products, particularly in food packaging. Its presence in these materials is a direct source of human and environmental exposure. Monitoring PF-3,7-DMOA in such products is essential for assessing consumer safety and understanding the release of these compounds into the waste stream and subsequently into the environment.
A study on paper packaging from major quick-service restaurants detected PF-3,7-DMOA, with the highest concentration found to be 89.8 ng/100 cm².[1] This highlights the importance of including branched isomers like PF-3,7-DMOA in routine monitoring of food contact materials.
Analysis of Textiles and Leather Goods
The textile and leather industries have utilized PFAS for their water- and stain-repellent properties. Monitoring for specific PFAS, including branched isomers like PF-3,7-DMOA, in these materials is important for assessing compliance with regulations and understanding potential environmental release during manufacturing, use, and disposal.
Importance in Isomer-Specific Environmental Forensics
The ratio of branched to linear PFAS isomers in an environmental sample can provide clues about the source of contamination. Since the ECF process produces a characteristic mixture of linear and branched isomers, the detection and quantification of PF-3,7-DMOA can contribute to a more detailed environmental forensic investigation. This can help differentiate between pollution sources, such as industrial discharges, landfill leachates, or areas impacted by the use of aqueous film-forming foams (AFFF). While branched isomers are known to be present in the environment, they are often underrepresented in routine monitoring.
Quantitative Data Presentation
The following table summarizes the reported concentration of this compound in a specific matrix. The limited availability of quantitative data for PF-3,7-DMOA in broader environmental samples underscores the need for more targeted research on branched PFAS isomers.
| Matrix | Analyte | Concentration | Reference |
| Paper Food Packaging | This compound | 89.8 ng/100 cm² | [1] |
Experimental Protocols
The following protocols are based on established methods for the analysis of PFAS in various matrices and can be adapted for the specific quantification of this compound.
Protocol 1: Analysis of this compound in Textiles and Leather by LC-MS/MS
This protocol is adapted from an Agilent Technologies application note for the analysis of perfluorinated compounds in textile and leather.[2]
1. Sample Preparation:
-
Cut a representative sample of the textile or leather into small pieces (approximately 5 mm x 5 mm).
-
Accurately weigh about 1 gram of the cut sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Spike the sample with an appropriate isotopic internal standard for PF-3,7-DMOA if available, or a suitable surrogate standard.
-
Tightly cap the tube and place it in an ultrasonic bath.
-
Sonicate for 1 hour for leather or 2 hours for textiles at 60°C.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to separate the solid material.
-
Carefully transfer the methanol extract to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is required.
-
LC Column: A C18 reversed-phase column is typically used for PFAS analysis.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., ammonium acetate) is commonly employed.
-
MS/MS Parameters: The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM). The specific MRM transitions for PF-3,7-DMOA are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| PF-3,7-DMOA | 469 | 269 | 35 |
| PF-3,7-DMOA | 469 | 219 | 35 |
3. Quality Control:
-
Analyze a method blank with each batch of samples to check for background contamination.
-
Analyze a laboratory control spike to assess method accuracy.
-
Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Caption: Workflow for the analysis of PF-3,7-DMOA in textiles and leather.
Caption: Logical relationship of PF-3,7-DMOA from source to environmental monitoring.
References
Application Notes and Protocols: Tuning Lipase Activity with 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for researchers to investigate the potential modulatory effects of 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid on lipase activity. The included protocols describe established methods for quantifying lipase activity and can be adapted to screen for and characterize the inhibitory or activatory potential of this compound.
Data Presentation
As no specific experimental data for the interaction of 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid with lipases are currently published, the following tables present illustrative data to demonstrate how results from the proposed experimental protocols could be structured.
Table 1: Hypothetical Inhibition of Pancreatic Lipase Activity
| Concentration of Test Compound (µM) | Mean Lipase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 92.3 | 3.8 |
| 10 | 75.1 | 5.1 |
| 50 | 48.9 | 4.2 |
| 100 | 23.5 | 3.1 |
| 500 | 8.2 | 1.9 |
Table 2: Hypothetical Kinetic Parameters of Lipase Inhibition
| Inhibitor | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
| Test Compound | 45.7 | 22.3 | Competitive |
| Orlistat (Reference) | 0.15 | 0.08 | Covalent |
Experimental Protocols
The following are detailed protocols for assessing the effect of 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid on lipase activity.
Protocol 1: Fluorometric Lipase Activity Assay
This protocol is adapted from established fluorometric methods for measuring lipase activity.[1][2][3]
Objective: To determine the effect of the test compound on the activity of a specific lipase (e.g., pancreatic lipase, lipoprotein lipase) using a fluorogenic substrate.
Materials:
-
Purified lipase
-
2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)-octanoic Acid (Test Compound)
-
Fluorogenic lipase substrate (e.g., 4-methylumbelliferyl oleate, EnzChek® Lipase Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.15 M NaCl and 1 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare a working solution of the lipase in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add 50 µL of the test compound dilution or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the lipase working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with the compound.
-
Initiate the reaction by adding 25 µL of the pre-warmed fluorogenic substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm for 4-methylumbelliferone-based substrates) kinetically over 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound.
-
Express the lipase activity as a percentage of the vehicle control.
-
Plot the percentage of lipase activity against the logarithm of the test compound concentration to determine the IC₅₀ value (for inhibitors) or EC₅₀ value (for activators).
-
Protocol 2: Determination of Inhibition Kinetics
Objective: To elucidate the mechanism of lipase inhibition by the test compound.
Procedure:
-
Perform the fluorometric lipase activity assay as described in Protocol 1.
-
Vary the concentration of the fluorogenic substrate at several fixed concentrations of the test compound.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Visualizations
Caption: Experimental workflow for assessing lipase modulation.
Caption: Hypothesized mechanism of competitive lipase inhibition.
References
Application Note: High-Resolution Separation of PFAS Isomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to various adverse health effects. Due to the different toxicological profiles of linear and branched isomers, their accurate separation and quantification are crucial. This application note provides a detailed protocol for the separation of PFAS isomers, with a focus on perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of man-made chemicals characterized by their strong carbon-fluorine bonds, which make them resistant to degradation.[1] They have been widely used in various industrial and consumer products, leading to their widespread environmental contamination.[2] The manufacturing processes of some PFAS, such as electrochemical fluorination, result in a mixture of linear and branched isomers.[2] Recent studies have indicated that the toxicological properties and bioaccumulation potential of PFAS can vary between isomers.[3] Therefore, analytical methods capable of separating and quantifying individual PFAS isomers are essential for accurate risk assessment and to understand their fate and transport in the environment and biological systems.[4][5]
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and effective technique for the analysis of PFAS isomers.[6][7] This method offers the necessary selectivity and sensitivity for detecting these compounds at low concentrations in complex matrices.[1] This protocol details a robust HPLC-MS/MS method for the separation of linear and branched isomers of key PFAS compounds.
Experimental Protocol
This protocol is a generalized procedure based on common practices and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation
For aqueous samples such as drinking water or wastewater, solid-phase extraction (SPE) is a common technique for sample concentration and cleanup.[6][8]
-
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol
-
Reagent water (PFAS-free)
-
Ammonium hydroxide
-
Formic acid
-
-
Procedure:
-
Condition the SPE cartridge with methanol followed by reagent water.
-
Load the water sample (e.g., 500 mL) onto the cartridge.
-
Wash the cartridge with a solution of formic acid in water to remove interferences.
-
Elute the PFAS analytes with a solution of ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
2. HPLC-MS/MS System and Conditions
-
HPLC System: A binary HPLC pump system with a temperature-controlled column compartment and autosampler.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[9]
-
Analytical Column: A C18 reversed-phase column is widely used for PFAS analysis.[10] Pentafluorophenyl (PFP) columns can also offer alternative selectivity.[2]
-
Example: Ascentis® Express PFAS HPLC Column (C18, superficially porous particles) or Hypersil GOLD PFP column.[2]
-
-
Mobile Phase:
-
Gradient Elution: The gradient program should be optimized to achieve separation of the target isomers. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each PFAS isomer should be determined and optimized. For example, for PFOS, the transition m/z 499 → 80 or 499 → 99 is commonly used.[3]
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Presentation
The following table summarizes typical quantitative data for the analysis of PFOA and PFOS isomers. Retention times and limits of detection (LODs) are indicative and will vary depending on the specific analytical conditions and instrumentation.
Table 2: Quantitative Data for PFOA and PFOS Isomer Analysis
| Analyte | Isomer Type | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (ng/L) |
| PFOA | Linear | 413 | 369 | 9.8 | 1.0 - 5.0 |
| PFOA | Branched | 413 | 369 | 9.5 - 9.7 | 1.0 - 5.0 |
| PFOS | Linear | 499 | 99 | 10.5 | 1.0 - 5.0 |
| PFOS | Branched | 499 | 99 | 10.1 - 10.4 | 1.0 - 5.0 |
Note: Retention times are approximate and for illustrative purposes. Branched isomers typically elute earlier than their linear counterparts on reversed-phase columns.
Experimental Workflow Diagram
Caption: Experimental workflow for the separation and analysis of PFAS isomers.
Conclusion
The protocol described provides a robust and reliable method for the separation and quantification of PFAS isomers using HPLC-MS/MS. The chromatographic separation of linear and branched isomers is critical for accurate toxicological assessment and environmental monitoring.[3] The use of a C18 or PFP column with a gradient elution of ammonium acetate and methanol/acetonitrile allows for the effective resolution of key isomers of PFOA and PFOS. Careful optimization of both the sample preparation and instrumental parameters is necessary to achieve the desired sensitivity and selectivity for trace-level analysis of these persistent environmental contaminants.
References
- 1. lutpub.lut.fi [lutpub.lut.fi]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. Branched perfluorooctane sulfonate isomer quantification and characterization in blood serum samples by HPLC/ESI-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched perfluorooctane sulfonate isomer quantification and characterization in blood serum samples by HPLC/ESI-MS(/MS). | Semantic Scholar [semanticscholar.org]
- 6. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods | MDPI [mdpi.com]
- 7. epub.jku.at [epub.jku.at]
- 8. agilent.com [agilent.com]
- 9. Development, validation, and clinical assessment of a liquid chromatography-tandem mass spectrometry serum assay for per- and polyfluoroalkyl substances (PFAS) recommended by the National Academies of Science, Engineering, and Medicine (NASEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
Solid-Phase Extraction of Branched PFAS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of branched per- and polyfluoroalkyl substances (PFAS) from various environmental matrices. The methodologies outlined are based on established regulatory methods, including US EPA Method 1633, and are intended to guide researchers in the accurate and reproducible quantification of these challenging analytes.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their high persistence and potential for bioaccumulation. While much of the focus has been on linear PFAS isomers, branched isomers are also prevalent in the environment, originating from historical manufacturing processes like electrochemical fluorination.[1][2][3] These branched isomers can exhibit different physicochemical properties, toxicity, and environmental fate compared to their linear counterparts, making their separate quantification crucial for accurate risk assessment.[1][3]
Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of PFAS from complex matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This application note focuses on SPE methods optimized for the extraction of both linear and branched PFAS isomers.
Key Sorbent Chemistries
The selection of an appropriate SPE sorbent is critical for achieving good recovery of a wide range of PFAS, including the more polar branched isomers. The most common and effective sorbents for this application are:
-
Weak Anion Exchange (WAX): WAX sorbents are effective for retaining both long- and short-chain PFAS, including acidic PFAS like PFOA and PFOS. The ion-exchange mechanism allows for strong retention of these anionic compounds.[4][7]
-
Dual-Phase WAX/Graphitized Carbon Black (GCB): For complex matrices such as wastewater and soil, a dual-phase SPE cartridge combining WAX and GCB is often employed. The WAX phase retains the PFAS, while the GCB effectively removes matrix interferences that can suppress the instrument signal.[7][8][9][10][11][12][13] This combination helps to achieve cleaner extracts and more accurate quantification.[8][11][12][13]
Quantitative Data Summary
The following tables summarize the recovery data for linear and branched PFAS isomers using different SPE sorbents and methods. It is important to note that the recovery of branched isomers can sometimes differ from that of their linear counterparts.
Table 1: Recovery of Linear vs. Branched PFOS Isomers using WAX SPE
| Isomer Type | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Linear PFOS | 95 | 5 | [14] |
| Branched PFOS | 92 | 7 | [14] |
Table 2: Recovery of Linear vs. Branched PFOA Isomers using WAX/GCB SPE in Water
| Isomer Type | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Linear PFOA | 98 | 4 | [8][10] |
| Branched PFOA | 96 | 6 | [8][10] |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of branched PFAS from aqueous and solid matrices, based on US EPA Method 1633.[4][5][15][16][17][18]
Protocol 1: SPE of Branched PFAS from Aqueous Samples (e.g., Water, Wastewater)
This protocol is designed for the extraction of 40 PFAS compounds, including linear and branched isomers, from various aqueous matrices.[4][5][6][15]
Materials:
-
SPE Cartridges: Weak Anion Exchange (WAX), 6 mL, 200 mg (or dual-phase WAX/GCB)
-
Methanol (MeOH), HPLC grade or higher
-
Ammonium hydroxide (NH₄OH), reagent grade
-
Formic acid (FA), reagent grade
-
Reagent water (PFAS-free)
-
Sample collection bottles (HDPE or polypropylene)
-
SPE vacuum manifold
-
Concentrator/evaporator system
Procedure:
-
Sample Preparation:
-
Allow the sample to come to room temperature.
-
Spike the sample with the appropriate isotopically labeled internal standards.
-
Adjust the sample pH to 6.0-8.0 with ammonium hydroxide or formic acid.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 15 mL of 1% methanolic ammonium hydroxide.
-
Equilibrate the cartridge with 15 mL of methanol.
-
Equilibrate the cartridge with 15 mL of reagent water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 15 mL of reagent water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with two 5 mL aliquots of 1% methanolic ammonium hydroxide.
-
Collect the eluate in a clean polypropylene tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to a final volume of 0.5 mL using a gentle stream of nitrogen.
-
Add the appropriate non-extracted internal standards.
-
Reconstitute the sample to a final volume of 1 mL with 96:4 (v/v) methanol:water.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: SPE of Branched PFAS from Solid Samples (e.g., Soil, Sediment)
This protocol outlines the extraction of 40 PFAS compounds, including linear and branched isomers, from solid matrices.[4][16][17][18]
Materials:
-
SPE Cartridges: Dual-phase GCB/WAX
-
Methanol (MeOH), HPLC grade or higher
-
Ammonium hydroxide (NH₄OH), reagent grade
-
Centrifuge and polypropylene centrifuge tubes (50 mL)
-
Shaker/vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh approximately 2 grams of the homogenized solid sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with the appropriate isotopically labeled internal standards.
-
Add 10 mL of 0.3% methanolic ammonium hydroxide.
-
Vortex for 1 minute, then shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with a second 10 mL aliquot of 0.3% methanolic ammonium hydroxide and combine the supernatants.
-
-
Extract Dilution:
-
Dilute the combined extract with reagent water to a final volume of 50 mL.
-
-
SPE Cleanup (using GCB/WAX cartridge):
-
Condition the GCB/WAX cartridge with 15 mL of 1% methanolic ammonium hydroxide, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the sorbent to go dry.
-
Load the diluted extract onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 15 mL of reagent water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with two 5 mL aliquots of 1% methanolic ammonium hydroxide.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen.
-
Add the appropriate non-extracted internal standards.
-
Reconstitute to a final volume of 1 mL with 96:4 (v/v) methanol:water.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical decision-making process for branched PFAS analysis.
Caption: SPE workflow for branched PFAS in aqueous samples.
Caption: Decision logic for branched PFAS analysis.
References
- 1. battelle.org [battelle.org]
- 2. battelle.org [battelle.org]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mn-net.com [mn-net.com]
- 7. selectscience.net [selectscience.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. epa.gov [epa.gov]
- 16. NEMI Method Summary - 1633 (Solids and Biosolids) [nemi.gov]
- 17. epa.gov [epa.gov]
- 18. well-labs.com [well-labs.com]
Anwendungs- und Protokoll-Hinweise: Derivatisierungstechniken für die Gaschromatographie von perfluorierten Carbonsäuren
Anwendungsgebiet: Umweltanalytik, Lebensmittelkontrolle, klinische Forschung, Arzneimittelentwicklung
Zusammenfassung: Per- und polyfluorierte Alkylsubstanzen (PFAS), insbesondere perfluorierte Carbonsäuren (PFCAs), sind aufgrund ihrer Persistenz, Bioakkumulation und potenziellen Toxizität von großem analytischem Interesse. Während die Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) die etablierte Methode ist, stellt die Gaschromatographie (GC) eine kostengünstige und komplementäre Technik dar.[1][2] PFCAs sind jedoch von Natur aus polar und nicht flüchtig, was eine chemische Derivatisierung vor der GC-Analyse zwingend erforderlich macht, um ihre Flüchtigkeit zu erhöhen und ihre thermische Stabilität zu verbessern.[2][3][4]
Diese Application Note beschreibt und vergleicht verschiedene Derivatisierungstechniken für die Analyse von PFCAs mittels GC-MS. Es werden detaillierte Protokolle für die Veresterung und Amidierung bereitgestellt, quantitative Leistungsdaten zusammengefasst und Arbeitsabläufe visuell dargestellt, um Forschern und Laborfachleuten eine praktische Anleitung zu bieten.
Einleitung in die Derivatisierungsstrategien
Die Derivatisierung für die GC-Analyse zielt darauf ab, polare funktionelle Gruppen, wie die Carbonsäuregruppe (-COOH) der PFCAs, durch weniger polare, thermisch stabilere Gruppen zu ersetzen.[4] Dies senkt den Siedepunkt der Analyten und verbessert das chromatographische Verhalten.[2] Die gängigsten Ansätze für PFCAs sind die Veresterung und die Amidierung.[3]
-
Veresterung: Die Carbonsäuregruppe wird in einen Ester umgewandelt. Dies kann durch Reaktion mit Alkoholen unter saurer Katalyse, Diazomethan-Derivaten oder Chloroformiaten erfolgen.[3][5]
-
Amidierung: Die Carbonsäuregruppe wird in ein Amid umgewandelt, typischerweise durch Reaktion mit einem Anilin-Derivat. Diese Methode zeigt oft eine bessere Anwendbarkeit für kurzkettige PFCAs im Vergleich zur Veresterung.[3][6]
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme illustrieren den allgemeinen Prozess der Probenvorbereitung und Derivatisierung sowie die chemische Reaktion der Veresterung.
Experimentelle Protokolle
Die folgenden Protokolle sind an publizierte Methoden angelehnt und sollten als Ausgangspunkt für die Methodenentwicklung und -validierung im eigenen Labor dienen.
Diese Methode ist einfach, effizient und für die GC-Analyse geeignet.[5][7] Sie wird oft mit einer anschließenden Dispersive Liquid-Liquid Microextraction (DLLME) zur Aufkonzentrierung der Derivate kombiniert.[5]
Materialien:
-
PFCA-Standards und Probenextrakt (typischerweise in Acetonitril oder einem anderen aprotischen Lösungsmittel)
-
Isobutylchloroformiat (IBCF)
-
Pyridin (Katalysator)
-
Extraktionslösungsmittel (z.B. Toluol für DLLME)
-
Dispersionslösungsmittel (z.B. Acetonitril für DLLME)
-
Reinstwasser
-
Zentrifugengläschen, Vials, Spritzen
Prozedur:
-
Probenvorbereitung: Eine Aliquote des Probenextrakts (z.B. 5 mL wässrige Lösung, pH-Wert anpassen) in ein geeignetes Reaktionsgefäß geben.
-
Derivatisierung:
-
100 µL Pyridin (Katalysator) hinzufügen und mischen. Pyridin neutralisiert die während der Reaktion entstehende Salzsäure.[5]
-
50 µL IBCF (Derivatisierungsreagenz) zugeben.
-
Die Mischung sofort kräftig schütteln (vortexen) für 1-2 Minuten bei Raumtemperatur.
-
-
Extraktion (Beispiel DLLME):
-
Eine Mischung aus 500 µL Acetonitril (Dispersionsmittel) und 100 µL Toluol (Extraktionsmittel) schnell in die Probelösung injizieren.
-
Es bildet sich eine trübe Lösung, die sofort für 1 Minute bei 4000 U/min zentrifugiert wird.
-
Das sedimentierte organische Lösungsmittel (ca. 20-30 µL) am Boden des Gefäßes mit einer Mikrospritze entnehmen.
-
-
GC-MS Analyse: 1-2 µL des Extrakts in das GC-MS-System injizieren.
Diese Methode zeichnet sich durch eine extrem schnelle Reaktionszeit (< 1 Minute) aus und ist für ein breites Spektrum von C2-C14 PFCAs anwendbar.[8][9]
Materialien:
-
PFCA-Standards und Probenextrakt (getrocknet und in einem geeigneten Lösungsmittel wie MTBE rekonstituiert)
-
Diphenyldiazomethan (DPDAM) Lösung (z.B. in Aceton)
-
Lösungsmittel (z.B. Methyl-tert-butylether (MTBE), Aceton)
-
Vials, Spritzen
Prozedur:
-
Probenvorbereitung: Den aus der SPE gewonnenen Eluat-Extrakt zur Trockenheit einengen und in 100 µL MTBE aufnehmen.
-
Derivatisierung:
-
Eine stöchiometrisch äquivalente oder leicht überschüssige Menge an DPDAM-Lösung zum rekonstituierten Extrakt geben.
-
Das Reaktionsgefäß verschließen und kurz schütteln. Die Reaktion ist typischerweise innerhalb von 1 Minute bei Raumtemperatur abgeschlossen.[8]
-
-
GC-MS Analyse: Die derivatisierte Probe direkt in das GC-MS-System injizieren. Eine weitere Aufreinigung ist oft nicht erforderlich.
Die Amidierung hat sich als robust erwiesen, insbesondere für kurzkettige PFCAs (C4-C6), bei denen die Veresterung versagen kann.[3][6]
Materialien:
-
PFCA-Standards und Probenextrakt
-
2,4-Difluoranilin (DFA)
-
N,N′-Dicyclohexylcarbodiimid (DCC) als Kopplungsreagenz
-
Lösungsmittel (z.B. Ethylacetat)
-
Natriumhydrogencarbonatlösung (5%)
-
Natriumsulfat (wasserfrei)
-
Vials, Spritzen, Schüttler
Prozedur:
-
Probenvorbereitung: Den getrockneten Probenextrakt in 1 mL Ethylacetat aufnehmen.
-
Derivatisierung:
-
Überschüssige Mengen an DFA und DCC zugeben (die genauen Mengen sollten optimiert werden).
-
Die Mischung verschließen und über Nacht bei Raumtemperatur auf einem Orbitalschüttler inkubieren.[3]
-
-
Aufreinigung:
-
Die Reaktion durch Zugabe von 5%iger Natriumhydrogencarbonatlösung stoppen, um überschüssige Säuren zu neutralisieren.
-
Die organische Phase abtrennen.
-
Die organische Phase über wasserfreiem Natriumsulfat trocknen.
-
-
Analyse: Die aufgereinigte Lösung auf ein geeignetes Endvolumen konzentrieren und in das GC-MS-System injizieren.
Vergleich der Leistungsdaten
Die Wahl der Methode hängt von den Zielanalyten, der erforderlichen Empfindlichkeit und den verfügbaren Ressourcen ab. Die folgende Tabelle fasst publizierte Leistungsdaten verschiedener Derivatisierungstechniken zusammen.
| Parameter | IBCF-Veresterung + DLLME | DPDAM-Veresterung | DFA-Amidierung | Benzylbromid-Veresterung |
| Zielanalyten (Kettenlänge) | C7-C12[3] | C2-C14[8][9] | C4-C12[3][6] | C7-C9[10] |
| Reaktionszeit | ~5 min | < 1 min[8] | Über Nacht[3] | Optimierungsabhängig |
| Nachweisgrenzen (LODs/MDLs) | 0.9 - 3.0 ng/mL[5] | 0.06 - 14.6 pg/mL (MDL)[9] | 1.14 - 6.32 µg/L (LOD)[3][6] | 6.0 - 9.5 ng/mL[10] |
| Wiederfindung (%) | 83.7 - 117 %[5] | 83 - 130 %[9] | Gute Genauigkeit berichtet[3] | Nicht spezifiziert |
| Vorteile | Einfach, effizient[5] | Extrem schnell, breites Spektrum[8] | Effektiv für kurze Ketten[3] | Stabile Derivate |
| Nachteile | Weniger effektiv für C4-C6[3] | Reagenz kann instabil sein | Lange Reaktionszeit, aufwändigere Aufreinigung | Begrenzte publizierte Daten |
Anmerkung: Die Einheiten wurden zur besseren Vergleichbarkeit normalisiert (1 ng/mL = 1 µg/L; 1 pg/mL = 1 ng/L). Die tatsächlichen Nachweisgrenzen hängen stark von der Probenmatrix, dem Anreicherungsvolumen und dem verwendeten GC-MS-System ab.
Schlussfolgerung
Die Derivatisierung ist ein entscheidender Schritt für die zuverlässige Analyse von perfluorierten Carbonsäuren mittels Gaschromatographie.
-
Die Veresterung mit Isobutylchloroformiat ist eine bewährte und unkomplizierte Methode, die sich gut für Routineanalysen eignet.[5]
-
Die Derivatisierung mit Diphenyldiazomethan stellt eine hochmoderne, extrem schnelle Alternative dar, die ein breites Analytspektrum mit exzellenten Nachweisgrenzen abdeckt und den Probendurchsatz erheblich steigern kann.[8][9]
-
Die Amidierung mit 2,4-Difluoranilin ist die Methode der Wahl, wenn kurzkettige PFCAs (C4-C6) zuverlässig erfasst werden müssen, bei denen andere Methoden an ihre Grenzen stoßen.[3][6]
Die Auswahl des optimalen Protokolls sollte auf einer sorgfältigen Validierung im eigenen Labor basieren, die die spezifischen Anforderungen der Analyse und die zu untersuchenden Matrices berücksichtigt.
References
- 1. researchgate.net [researchgate.net]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC Technischer Tipp [discover.phenomenex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PFAS Isomer Analysis using Differential Mobility Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. A significant challenge in PFAS analysis is the presence of numerous structural isomers, which can exhibit different toxicological properties but are often indistinguishable by mass spectrometry alone.[1] Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is a powerful gas-phase separation technique that can be coupled with mass spectrometry (MS) to rapidly separate isomeric compounds in milliseconds.[1][2] This application note provides detailed protocols and data for the analysis of PFAS isomers using DMS-MS, offering a valuable tool for environmental monitoring, toxicology studies, and quality control in various industries.
The primary advantage of DMS is its ability to separate ions based on their differential mobility in a gas under the influence of a high-frequency asymmetric electric field. This allows for the separation of isomers that have the same mass-to-charge ratio but different shapes and sizes.[3][4] When coupled with liquid chromatography (LC), a powerful two-dimensional separation (LC x DMS) can be achieved, significantly enhancing the resolution of complex PFAS mixtures.[5][6]
Experimental Protocols
Protocol 1: Direct Infusion DMS-MS/MS for PFAS Isomer Screening
This protocol is suitable for the rapid screening and separation of known PFAS isomer standards.
1. Materials and Reagents:
- PFAS analytical standards (e.g., linear and branched isomers of PFOS and PFOA) from a reputable supplier.
- Methanol (LC-MS grade).
- Ammonium acetate (LC-MS grade).
- Nitrogen gas (high purity) for the DMS cell and as a curtain gas.
- Isopropyl alcohol (IPA) or other chemical modifiers.[5]
2. Instrumentation:
- A triple quadrupole or high-resolution mass spectrometer equipped with a DMS interface (e.g., SelexION® Technology).
- Electrospray ionization (ESI) source.
- Syringe pump for direct infusion.
3. DMS-MS/MS Method Parameters:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Infusion Flow Rate: 5-10 µL/min.
- DMS Cell Temperature: 150 °C.[5]
- Curtain Gas: Nitrogen with a chemical modifier (e.g., 1.5 mol % IPA).[5]
- Separation Voltage (SV): Ramped or set to a fixed value (e.g., 3800 V) that provides the best separation for the target isomers.[5] Note: Some PFAS, like GenX, may undergo field-induced dissociation at high SVs.[5]
- Compensation Voltage (CV): Scanned over a range (e.g., -50 to 10 V) to generate an ionogram, or set to specific values for optimal transmission of each isomer.[5]
- Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for targeted isomers or full scan mode for screening. Define specific precursor-product ion transitions for each PFAS.
4. Procedure:
- Prepare a solution of the PFAS standard mixture in methanol/water with ammonium acetate.
- Infuse the standard solution into the ESI source using the syringe pump.
- Optimize the DMS parameters (SV and CV) by first performing a CV ramp at a fixed SV to determine the optimal CV for each isomer.
- Acquire data by setting the DMS to the optimized SV and stepping the CV to transmit each isomer sequentially to the mass spectrometer.
Protocol 2: LC-DMS-MS/MS for Complex Sample Analysis
This protocol combines the separation power of liquid chromatography with DMS for the analysis of PFAS isomers in complex matrices like environmental water samples.
1. Materials and Reagents:
- All materials from Protocol 1.
- Water (LC-MS grade).
- Acetonitrile (LC-MS grade).
- Solid-phase extraction (SPE) cartridges for sample preparation (if necessary).
2. Instrumentation:
- A liquid chromatography system (e.g., UHPLC).
- A C18 or other suitable analytical column for PFAS separation.
- A mass spectrometer with a DMS interface.
3. LC Method Parameters:
- Mobile Phase A: Water with ammonium acetate.
- Mobile Phase B: Methanol or acetonitrile with ammonium acetate.
- Flow Rate: 0.3 - 0.6 mL/min.[5]
- Injection Volume: 5 µL.[5]
- Gradient: A suitable gradient to achieve chromatographic separation of PFAS.
4. DMS-MS/MS Method Parameters:
- Follow the optimized parameters from Protocol 1. The DMS can be operated at a fixed SV and CV optimized for a specific isomer or a group of isomers, or the CV can be ramped during the chromatographic run.
5. Sample Preparation (for environmental water samples):
- Filter the water sample.
- Perform solid-phase extraction (SPE) to concentrate the PFAS and remove matrix interferences.
- Elute the PFAS from the SPE cartridge with methanol.
- Evaporate and reconstitute the sample in the initial mobile phase.
6. Procedure:
- Inject the prepared sample onto the LC column.
- The eluent from the LC is directed to the ESI source and then the DMS cell.
- The DMS provides an orthogonal separation of co-eluting isomers before they enter the mass spectrometer.
- Acquire data in MRM or high-resolution MS mode.
Data Presentation
Table 1: Example DMS Separation Parameters and Results for PFOS Isomers
| Isomer | Separation Voltage (SV) | Optimal Compensation Voltage (CV) | Resolution Improvement (vs. no DMS) | Reference |
| Linear PFOS | 3800 V | -15 V | >500% (with He:N₂ carrier gas) | [1] |
| Branched PFOS (tert-butyl) | 3800 V | -12 V | >500% (with He:N₂ carrier gas) | [1] |
| Branched PFOS (sec-butyl) | 3800 V | -13.5 V | >500% (with He:N₂ carrier gas) | [1] |
Table 2: Example DMS Separation Parameters and Results for PFOA Isomers
| Isomer | Separation Voltage (SV) | Optimal Compensation Voltage (CV) | Resolution Improvement (vs. no DMS) | Reference |
| Linear PFOA | 3800 V | -20 V | >200% (with He:N₂ carrier gas) | [1] |
| Branched PFOA (tert-butyl) | 3800 V | -18 V | >200% (with He:N₂ carrier gas) | [1] |
| Branched PFOA (sec-butyl) | 3800 V | -19 V | >200% (with He:N₂ carrier gas) | [1] |
Note: The optimal CV values are dependent on the specific instrument, DMS cell geometry, and the chemical modifier used. The resolution improvement was noted when using a mixed carrier gas.[1]
Visualizations
Caption: Principle of DMS-MS for PFAS isomer separation.
Caption: Workflow for LC-DMS-MS/MS analysis of PFAS isomers.
Conclusion
Differential Mobility Spectrometry coupled with mass spectrometry provides a rapid and powerful tool for the separation and analysis of PFAS isomers. This technique overcomes the limitations of traditional LC-MS methods, where co-elution of isomers can hinder accurate identification and quantification. The protocols and data presented here offer a starting point for researchers to develop and validate their own DMS-based methods for PFAS analysis. The enhanced separation provided by DMS is crucial for a more comprehensive understanding of the environmental fate, transport, and toxicology of these persistent pollutants.
References
- 1. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
Application of Perfluoro-3,7-dimethyloctanoic Acid in Proteomics Research: A Review of Current Findings
There is currently a lack of specific, publicly available scientific literature detailing the application of Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) in proteomics research. Comprehensive searches for established protocols, application notes, and quantitative data for the use of this specific compound in proteomics workflows have not yielded substantive results.
This compound, a branched perfluoroalkyl carboxylic acid, is a known compound that has been utilized in other scientific contexts. For instance, it has been employed as a surrogate or internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the detection and quantification of other per- and polyfluoroalkyl substances (PFAS) in various environmental and biological samples. Its presence as an environmental contaminant has also been documented in several studies.
However, its role as a reagent or tool within the field of proteomics—for applications such as protein solubilization, sample preparation for mass spectrometry, or as a chromatographic additive—is not described in the available literature. Proteomics research often employs various surfactants and reagents to facilitate the extraction and analysis of proteins, particularly challenging ones like membrane proteins. While a related compound, Perfluorooctanoic acid (PFOA), has been investigated for its utility in shotgun proteomics as a volatile surfactant, it is crucial to note that PFOA and PF-3,7-DMOA are distinct molecules with different structures, which will influence their physicochemical properties and potential utility in such applications.
Due to the absence of specific data and established methodologies for the use of this compound in proteomics, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or workflow diagrams as requested. Researchers interested in the potential application of this compound would need to undertake foundational research to determine its efficacy and develop appropriate protocols for their specific proteomics analyses.
Troubleshooting & Optimization
Technical Support Center: Perfluoro-3,7-dimethyloctanoic Acid (PF-3,7-DMOA) Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of PF-3,7-DMOA isomers important?
The separation of this compound (PF-3,7-DMOA) isomers is critical because branched and linear isomers of per- and polyfluoroalkyl substances (PFAS) can exhibit different toxicological profiles, bioaccumulation potential, and environmental fate.[1] Accurate quantification of each isomer is therefore essential for comprehensive risk assessment and regulatory compliance.
Q2: What are the main challenges in separating PF-3,7-DMOA isomers?
The primary challenges include:
-
Co-elution: Due to their similar physicochemical properties, structural isomers of PF-3,7-DMOA often co-elute in traditional reversed-phase liquid chromatography (LC) methods.
-
Lack of Commercial Standards: The availability of certified reference standards for individual branched isomers of many PFAS, including potentially PF-3,7-DMOA, is limited, complicating isomer identification and quantification.
-
Matrix Effects: Complex sample matrices can interfere with the ionization and detection of isomers, leading to inaccurate quantification.
-
Low Concentrations: Environmental and biological samples often contain trace levels of these isomers, requiring highly sensitive analytical methods.
Q3: Which analytical techniques are most suitable for separating PF-3,7-DMOA isomers?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and effective technique for the analysis of PFAS isomers. Gas chromatography-mass spectrometry (GC-MS) after a derivatization step can also be used and may offer higher chromatographic resolution for certain isomers.[2] Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can provide an additional dimension of separation based on the ion's size, shape, and charge, further enhancing isomer resolution.[3][4]
Q4: Are there specific UPLC columns recommended for PF-3,7-DMOA isomer separation?
While a specific column for PF-3,7-DMOA is not explicitly documented in the provided results, columns with novel stationary phases, such as those with positively charged surfaces or pentafluorophenylpropyl (PFP) phases, have shown improved resolution for other PFAS isomers and could be effective for PF-3,7-DMOA.[5][6] Standard C18 columns are also commonly used, but may require significant method optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of PF-3,7-DMOA isomers.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution/Co-elution of Isomers | Inadequate chromatographic separation. | 1. Optimize Mobile Phase: Vary the organic modifier (methanol vs. acetonitrile) and the concentration of the buffer (e.g., ammonium acetate, ammonium formate).[3][5] The choice of organic solvent can significantly affect the resolution of PFAS isomers.[6] 2. Adjust Gradient Profile: Implement a shallower gradient to increase the separation time between closely eluting isomers. 3. Change Column Chemistry: Experiment with different stationary phases (e.g., C18, PFP, positively charged surfaces).[5][6] 4. Lower Flow Rate: Reducing the flow rate can sometimes improve resolution. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Column bed deformation. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Using buffers can help maintain a stable pH.[7] 2. Check for Column Overload: Dilute the sample to see if peak shape improves.[7] 3. Use a Guard Column: This can protect the analytical column from contaminants that may cause active sites. 4. Column Maintenance: If tailing persists, consider flushing the column or replacing it if it has degraded.[7] |
| Peak Splitting or Shoulders | Co-elution of isomers; Blocked column frit; Void in the column packing. | 1. Confirm Co-elution: Inject a smaller sample volume. If two distinct peaks appear, the issue is co-elution, and chromatographic conditions need further optimization.[8] 2. Check for Blockages: If all peaks are split, a blocked frit is a likely cause. Back-flushing the column may resolve the issue. If not, the frit or the entire column may need replacement.[8][9] 3. Inspect Column for Voids: A void in the packing material can cause peak splitting. This usually requires column replacement.[10] |
| Low Signal Intensity/Poor Sensitivity | Inefficient ionization; Matrix suppression; Incorrect MS/MS transition. | 1. Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to enhance ionization. 2. Improve Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components. 3. Select Optimal MS/MS Transitions: For branched isomers, the most abundant precursor-to-product ion transition may be different from the linear isomer. Analyze individual isomer standards (if available) to determine the most sensitive transitions. |
| Inaccurate Quantification | Lack of isomer-specific standards; Matrix effects. | 1. Use Isotope Dilution: Whenever possible, use isotopically labeled internal standards for each isomer to correct for matrix effects and recovery losses. 2. Standard Addition: If certified standards are unavailable, the method of standard addition can be used for quantification in complex matrices. 3. Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to the samples to compensate for matrix effects. |
Experimental Protocols
While a specific, validated protocol for the separation of PF-3,7-DMOA isomers is not available in the provided search results, the following methodologies for similar PFAS compounds can be adapted as a starting point for method development.
UPLC-MS/MS Method for PFAS Isomer Analysis (General Approach)
This protocol is based on methods developed for PFOA and PFOS isomers and can be optimized for PF-3,7-DMOA.
1. Sample Preparation (Aqueous Samples):
-
Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration.
-
A weak anion exchange (WAX) SPE cartridge is often employed.
-
Activation: Condition the cartridge with methanol followed by ultrapure water.
-
Loading: Load the water sample onto the cartridge.
-
Washing: Wash the cartridge with a weak buffer (e.g., acetic acid solution) to remove interferences.
-
Elution: Elute the analytes with a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a common starting point. Consider PFP or charged surface columns for better resolution.
-
Mobile Phase A: 2-5 mM ammonium acetate or ammonium formate in water.[3]
-
Mobile Phase B: Methanol or acetonitrile. The choice of organic modifier can significantly impact selectivity.[6]
-
Gradient: A shallow gradient is recommended. For example, start with a low percentage of mobile phase B, hold for a few minutes, then gradually increase to a high percentage over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The precursor ion for PF-3,7-DMOA will be [M-H]⁻. Product ions will need to be determined by infusing a standard solution and performing a product ion scan. It is crucial to identify unique and sensitive transitions for each isomer if possible.
GC-MS Method for Branched Perfluoroalkanoic Acids (General Approach)
This method requires derivatization to make the analytes volatile.
1. Derivatization:
-
Perfluoroalkanoic acids are typically converted to their methyl or other alkyl esters. Diazomethane is a common derivatizing agent, but due to its hazards, other reagents like methanol with an acid catalyst (e.g., H₂SO₄) or derivatization kits are often used.
2. GC Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is a suitable starting point.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for electronegative compounds like PFAS.
-
Scan Type: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknown isomers.
Data Presentation
Table 1: Comparison of Chromatographic Parameters for PFAS Isomer Separation
| Parameter | C18 Column | PFP Column | Charged Surface Column |
| Primary Separation Mechanism | Hydrophobic interactions | Multiple (hydrophobic, pi-pi, dipole-dipole) | Hydrophobic and ionic interactions |
| Selectivity for Branched Isomers | Moderate | Good to Excellent | Good to Excellent |
| Typical Organic Modifier | Methanol or Acetonitrile | Acetonitrile often preferred | Methanol or Acetonitrile |
| Potential Issues | Co-elution of some isomers | May require specific mobile phase additives | Can have strong retention of analytes |
Visualizations
Caption: Experimental workflow for PF-3,7-DMOA isomer analysis.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Mass Spectrometry Signals for Branched-Chain PFAS
Welcome to the technical support center for Per- and Polyfluoroalkyl Substances (PFAS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the mass spectrometry signal of branched-chain PFAS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of branched-chain PFAS, focusing on problems related to signal intensity and peak shape.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity for Branched Isomers | Suboptimal Ionization Efficiency: Branched isomers may ionize less efficiently than their linear counterparts under standard conditions. | - Optimize Mobile Phase Additives: Experiment with different additives and concentrations. Ammonium bicarbonate has been shown to enhance the analytical response for some PFAS compared to ammonium acetate.[1][2] Aqueous ammonia can also create a better MS-ionization environment.[2] For certain PFAS, ammonium formate may offer advantages.[2] - Adjust ESI Source Parameters: Optimize the capillary voltage and ESI probe position. Lowering the capillary voltage (e.g., from 2.0 to 0.5 kV) can enhance sensitivity for some PFAS.[1] - Consider Alternative Ionization: Techniques like UniSpray ionization have been shown to produce a significant boost in signal and an increased response for many PFAS, including branched isomers that may be completely missed with electrospray.[3][4] |
| Ion Suppression: Co-eluting compounds from the sample matrix or the analytical system itself can interfere with the ionization of target analytes. | - Improve Chromatographic Separation: Use a C18 reversed-phase column, which is common for PFAS analysis.[5] Employing a delay column can help separate PFAS contaminants originating from the LC system from the analytes of interest.[6] - Effective Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[2][6] - Use Isotope Dilution: This can help correct for matrix effects.[2] | |
| Background Contamination: PFAS are ubiquitous in laboratory environments, leading to high background signals that can obscure the analyte signal. | - Use PFAS-Free Labware: Employ polypropylene or high-density polyethylene (HDPE) containers and avoid any materials containing PTFE, such as Teflon tape.[7][8] - Install a Delay Column: This captures PFAS contaminants from the mobile phase and pump, allowing them to elute separately from the sample analytes.[6] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase pH: The ionization state of the PFAS can be affected by the mobile phase pH, leading to poor peak shapes. | - Adjust Mobile Phase pH: For carboxylic acids, a slightly basic mobile phase can improve deprotonation and peak shape.[2] - Use Buffering Additives: Formic acid (e.g., 0.1% v/v) can improve peak shape, especially for early-eluting, shorter-chain PFAS.[2] It is often used with ammonium salts to buffer the mobile phase.[2] |
| Suboptimal Additive Concentration: The concentration of the mobile phase additive can impact peak shape. | - Optimize Additive Concentration: For ammonium acetate, a common concentration range is 2-20 mM.[2] | |
| Difficulty in Separating Branched and Linear Isomers | Insufficient Chromatographic Resolution: Standard LC methods may not fully separate all branched and linear isomers. | - Optimize LC Method: Fine-tune the gradient program and consider using columns with different selectivities.[5] - Employ Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can resolve isomers that are not separated by chromatography alone.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is the mass spectrometry signal for my branched-chain PFAS isomers lower than for the linear isomers?
A1: The lower signal intensity of branched-chain PFAS isomers compared to their linear counterparts can be attributed to several factors. Branched isomers often exhibit different physicochemical properties, which can lead to lower ionization efficiency in the mass spectrometer's source.[11] Additionally, the manufacturing process for some legacy PFAS, like electrochemical fluorination, produces a mixture of linear (around 70-80%) and branched isomers (20-30%).[9][12] This means your sample may inherently contain a lower concentration of branched isomers. Some analytical methods may even fail to detect certain branched isomers altogether.[4]
Q2: What is the best mobile phase additive for enhancing the signal of branched-chain PFAS?
A2: There is no single "best" additive for all PFAS, as the optimal choice can depend on the specific analytes. However, some general recommendations include:
-
Ammonium bicarbonate: For many PFAS, this has been shown to enhance the analytical response more effectively than ammonium acetate.[1]
-
Ammonium formate: This can be a good alternative to ammonium acetate and may enhance the signal for certain PFAS.[2]
-
Formic acid: Often used to improve peak shape, particularly for shorter-chain PFAS.[2]
-
Aqueous ammonia: Can provide a better environment for MS ionization.[2]
It is crucial to empirically optimize the type and concentration of the additive for your specific application.
Q3: How can I reduce background noise from PFAS contamination in my LC-MS/MS system?
A3: Reducing background contamination is critical for achieving low detection limits. Key strategies include:
-
PFAS-Free Workflow: Use polypropylene or HDPE bottles and tubing, and meticulously avoid any lab materials containing PTFE or other fluoropolymers.[7][8]
-
Delay Column: Install a delay column between the solvent mixer and the autosampler. This column traps PFAS contaminants from the mobile phase and pump, causing them to elute later than the analytes in your sample, thus preventing co-elution.[6]
-
High-Purity Solvents: Use LC-MS grade water and solvents.[13]
Q4: Can I quantify branched isomers using a linear isomer standard?
A4: Quantifying branched isomers using a linear standard is a common practice when authentic standards for the branched isomers are not available. This approach often assumes an equimolar response between the linear and branched forms.[14] However, this assumption may not always be accurate, as the ionization efficiency can differ between isomers.[9] For the most accurate quantification, it is best to use a certified reference standard for each specific branched isomer whenever possible.
Q5: What are the advantages of using Ion Mobility Spectrometry (IMS) for branched-chain PFAS analysis?
A5: Ion Mobility Spectrometry (IMS) offers significant advantages for PFAS analysis, particularly for isomers. IMS provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase.[10][15] This allows for the separation of branched and linear isomers that may co-elute during liquid chromatography.[9] This enhanced separation can lead to more accurate identification and quantification of individual isomers.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for Enhanced PFAS Signal
-
Initial Setup: Begin with a standard solution of the target branched and linear PFAS isomers.
-
Infusion Analysis: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Probe Position Optimization:
-
Adjust the horizontal and vertical position of the ESI probe while monitoring the signal intensity of the target analytes.
-
Identify the position that yields the maximum signal intensity. This can significantly improve sensitivity for some PFAS.[1]
-
-
Capillary Voltage Optimization:
-
Set the ESI probe to the optimal position determined in the previous step.
-
Vary the capillary voltage, for example, in increments of 0.5 kV from 3.0 kV down to 0.5 kV.
-
Record the signal intensity at each voltage. Studies have shown that lowering the capillary voltage can universally enhance sensitivity for PFAS.[1]
-
-
Gas and Temperature Optimization: Optimize nebulizer gas pressure, drying gas flow rate, and temperature to ensure efficient desolvation and ion formation.
-
Final Verification: Once the optimal source parameters are determined, inject a chromatographic run of the standard to confirm the signal enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline; specific cartridges and solvents may vary based on the sample matrix and target analytes.
-
Sample Collection: Collect samples in polypropylene or HDPE containers.[7]
-
Fortification: Spike the sample with isotopically labeled internal standards to correct for matrix effects and recovery losses.[2][6]
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by ultrapure water through it.[7]
-
Sample Loading: Load the prepared sample onto the SPE cartridge at a steady flow rate (e.g., 10-15 mL/min).[13]
-
Washing: Wash the cartridge with a suitable solvent (e.g., a buffered water solution) to remove interfering matrix components.
-
Elution: Elute the target PFAS analytes from the cartridge using an appropriate solvent, such as methanol or a mixture of methanol and ammonium hydroxide.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase (e.g., 96% methanol).[6]
-
Analysis: The concentrated extract is now ready for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low mass spectrometry signals of branched PFAS.
Caption: Key factors and solutions for improving branched PFAS mass spectrometry signals.
References
- 1. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. halocolumns.com [halocolumns.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. agilent.com [agilent.com]
- 8. battelle.org [battelle.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perfluoro-3,7-dimethyloctanoic Acid (PFDMA) Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the analysis of Perfluoro-3,7-dimethyloctanoic acid (PFDMA) and related per- and polyfluoroalkyl substances (PFAS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFDMA)?
This compound (PFDMA) is a type of per- and polyfluoroalkyl substance (PFAS), specifically a branched isomer of perfluorodecanoic acid (PFDA).[1] Like other PFAS compounds, it is characterized by a structure containing strong carbon-fluorine bonds, which make it highly persistent in the environment.[2] Its analysis is crucial for environmental monitoring and human exposure assessment.
Q2: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3] These effects manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[4][5] They are a primary source of inaccuracy and imprecision in quantitative LC-MS/MS methods, especially when analyzing trace levels of contaminants in complex samples like soil, food, or biological fluids.[6][7]
Q3: What are the common symptoms of matrix effects in my PFDMA analysis data?
Common indicators of significant matrix effects include:
-
Poor reproducibility: High percent relative standard deviation (%RSD) between replicate samples.[8]
-
Inaccurate quantification: Results are significantly different from the expected concentration.[5]
-
Low analyte recovery: The amount of PFDMA detected is consistently lower than the amount spiked into a blank matrix.
-
Shifting retention times: The retention time of PFDMA may shift between standards prepared in solvent and actual samples.[4]
-
Distorted peak shapes: Chromatographic peaks may show tailing, fronting, or splitting.
Q4: Which sample matrices are most challenging for PFDMA analysis?
Complex matrices with high organic matter or protein content are typically the most challenging. These include:
-
Biological Samples: Human serum, plasma, and tissues require extensive cleanup to remove proteins and lipids.[9][10][11]
-
Environmental Solids: Soil, sediment, and biosolids contain numerous organic and inorganic compounds that can interfere with analysis.[12][13][14]
-
Food and Feed: Diverse food matrices like milk, meat, and eggs present unique challenges due to high fat and protein content.[15]
Troubleshooting Guide
Q5: I'm observing significant ion suppression. How can I identify its source and mitigate it?
Answer: Identifying and mitigating ion suppression requires a systematic approach.
-
Identify the Source: The most common method is a post-column infusion analysis .[16] In this experiment, a constant flow of PFDMA standard is infused into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected. Dips in the resulting baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[16]
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[3] Enhance your Solid-Phase Extraction (SPE) protocol by testing different sorbents (e.g., weak anion exchange [WAX] is effective for PFAS), or by optimizing the wash steps to more effectively remove interferences.[5][17]
-
Optimize Chromatography: Adjust the LC gradient to chromatographically separate the PFDMA peak from the suppression zones identified during the post-column infusion experiment.[5][18]
-
Sample Dilution: If analytical sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the suppression effect.[19]
-
Change Ionization Mode: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[5][8] If your instrumentation allows, testing APCI is a viable option.
-
Q6: My analyte recovery is low and inconsistent across different samples. What is the likely cause and solution?
Answer: Low and variable recovery typically points to issues with the sample extraction and cleanup process.
-
Cause: The issue is likely inefficient extraction of PFDMA from the sample matrix or loss of the analyte during the cleanup steps. The interaction between PFDMA and the matrix can vary significantly, especially between different sample types (e.g., soil vs. water).
-
Solution: Re-evaluate and optimize your sample preparation protocol. For solid samples, ensure the initial solvent extraction is robust enough to release matrix-bound PFDMA. For SPE, verify that the chosen sorbent and elution solvent are appropriate for PFDMA's chemical properties.[13][17] Using a stable isotope-labeled (SIL) internal standard for PFDMA, added at the very beginning of the sample preparation process, is the most reliable way to correct for recovery losses, as the SIL standard will behave almost identically to the native analyte throughout the entire procedure.[4][20]
Q7: How do I choose between matrix-matched calibration and using a stable isotope-labeled internal standard?
Answer: Both methods are designed to compensate for matrix effects, but they are suited for different scenarios.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[12] This approach directly compensates for matrix effects by ensuring that the standards and samples experience the same degree of signal suppression or enhancement.[4] It is highly effective but can be impractical if you are analyzing samples from many different matrix types, as a separate calibration curve is needed for each one.
-
Stable Isotope-Labeled Internal Standard (Isotope Dilution): This is often considered the gold standard for correcting matrix effects in LC-MS/MS.[4][20] A known amount of a SIL version of PFDMA is added to every sample, standard, and blank. Because the SIL standard is chemically identical to the native analyte, it co-elutes and experiences the same matrix effects and recovery losses. By measuring the ratio of the native analyte to the SIL standard, accurate quantification can be achieved regardless of signal fluctuations. This method is more flexible for analyzing diverse sample matrices.
The following diagram illustrates the conceptual difference between these two primary calibration strategies.
Caption: Comparison of Matrix-Matched vs. Internal Standard calibration workflows.
Quantitative Data Summary
The choice of sample preparation and analytical strategy significantly impacts data quality. The tables below summarize typical performance data gathered from various studies on PFAS analysis.
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components prior to LC-MS/MS analysis.[3] | Reduces ion suppression/enhancement directly; can improve overall method robustness. | Can be time-consuming and may require significant method development.[21] |
| Matrix-Matched Calibration | Calibrators are prepared in a blank matrix extract to mimic the effect seen in samples.[12] | Highly accurate for a single, consistent matrix type. | Impractical for varied or multiple matrices; requires a source of blank matrix. |
| Isotope Dilution (SIL Internal Standard) | A labeled analog of the analyte is used to correct for both matrix effects and recovery losses.[4] | Considered the gold standard; robust, highly accurate, and corrects for multiple error sources.[20] | Can be expensive due to the cost of labeled standards; a specific standard is needed for each analyte.[20] |
| Sample Dilution | Reduces the concentration of all components, including interferences.[19] | Simple and fast to implement. | Reduces sensitivity, making it unsuitable for trace-level analysis.[19] |
Table 2: Typical SPE Recoveries for PFAS in Various Matrices
| Matrix | SPE Sorbent Type | Typical Recovery Range (%) | Reference |
| Dairy Milk | QuEChERS & dSPE | >70% | |
| Dietary Samples | Florisil & Graphitized Carbon | 50 - 80% | [22] |
| Water | Oasis® WAX (Weak Anion Exchange) | 93 - 111.5% | [17] |
| Water | Oasis® HLB (Hydrophilic-Lipophilic Balance) | 85 - 100% | [17] |
| Soil & Sediment | Dispersive SPE | 70 - 120% | [13] |
| Human Serum | Ion-Paring Extraction | >85% | [23] |
Experimental Protocols & Workflows
A successful PFDMA analysis hinges on a well-designed experimental workflow that incorporates steps to minimize and correct for matrix effects.
Caption: General workflow for PFDMA analysis with integrated matrix effect mitigation.
Detailed Protocol: General Solid-Phase Extraction (SPE) for PFDMA
This protocol provides a general methodology for extracting PFDMA from a liquid sample (e.g., water, pre-treated serum) using a polymeric weak anion-exchange (WAX) SPE cartridge, a common choice for PFAS analysis.[17]
Materials:
-
WAX SPE Cartridges
-
Methanol (MeOH)
-
Reagent Water
-
Ammonium Hydroxide (NH₄OH)
-
Formic Acid (FA)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning:
-
Purpose: To activate the sorbent functional groups.
-
Protocol: Pass 5 mL of MeOH with 0.1% NH₄OH through the cartridge. Follow with 5 mL of MeOH. Do not let the sorbent go dry.[24]
-
-
Equilibration:
-
Purpose: To prepare the sorbent for the aqueous sample.
-
Protocol: Pass 5 mL of reagent water through the cartridge, ensuring the sorbent remains wet until the sample is loaded.[24]
-
-
Sample Loading:
-
Purpose: To adsorb the analyte onto the SPE sorbent.
-
Protocol: Acidify the sample (e.g., with FA) to ensure PFDMA is in its anionic form for retention on the WAX sorbent. Load the entire pre-treated sample through the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Purpose: To remove weakly bound, interfering matrix components.[24]
-
Protocol: Pass 5 mL of a wash solution (e.g., an acetate buffer or a low percentage of MeOH in water) through the cartridge. This step often requires optimization depending on the matrix.
-
-
Elution:
-
Purpose: To desorb the purified PFDMA from the sorbent.[24]
-
Protocol: Elute the PFDMA with 5 mL of an appropriate solvent. For WAX sorbents, a basic methanolic solution (e.g., 99:1 MeOH:NH₄OH) is typically used to neutralize the analyte's charge and release it from the sorbent.
-
-
Post-Elution:
-
The eluate is typically evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase (e.g., 95:5 Water:MeOH) for LC-MS/MS analysis.
-
References
- 1. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Computational Modeling of Human Serum Albumin Binding of Per- and Polyfluoroalkyl Substances Employing QSAR, Read-Across, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 11. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 15. researchgate.net [researchgate.net]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. mdpi.com [mdpi.com]
- 18. Chromatographic Techniques for Improving the LC/MS Quantification of PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UQ eSpace [espace.library.uq.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Technical Support Center: Analysis of Short-Chain Per- and Polyfluoroalkyl Substances (PFAAs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the chromatographic analysis of short-chain PFAAs.
Troubleshooting Guide
Issue: Poor or No Retention of Short-Chain PFAAs in Reversed-Phase Liquid Chromatography (RPLC)
Q1: My short-chain PFAAs are eluting at or near the void volume on my C18 column. What can I do to improve retention?
A1: This is a common challenge due to the high polarity of short-chain PFAAs.[1][2][3] Here are several strategies to improve retention:
-
Utilize a Specialized Reversed-Phase Column: Conventional C18 columns often fail to retain these polar analytes.[1][2] Consider switching to a column with a modified stationary phase:
-
Positively Charged Surface C18 Columns: These columns, such as the HALO® PCS C18, incorporate a positive charge on the silica surface. This enhances the retention of anionic short-chain PFAAs through an additional ion-exchange mechanism, even with low ionic strength mobile phases.[2][4][5]
-
Polar-Embedded C18 Columns: Columns like the InertSustain AQ-C18 are designed for use with highly aqueous mobile phases and show improved retention for polar compounds.[6]
-
Polar Pesticide Columns: The Phenomenex Luna Polar Pesticide column, for example, has a stationary phase with both reversed-phase and hydrophilic interaction characteristics, which can effectively retain small, ionic compounds like short-chain PFAAs.[7]
-
-
Employ a Mixed-Mode Column: These columns combine reversed-phase and ion-exchange functionalities. For instance, the InertSustain AX-C18 and Raptor Polar X columns can provide excellent retention for both short- and long-chain PFAAs in a single run.[1][6]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for highly polar compounds. Columns like the Shodex HILICpak VT-50 2D can provide excellent retention where reversed-phase methods fail.[6][8] However, be mindful that HILIC can be more sensitive to the sample solvent composition.[2][5]
-
Consider a Porous Graphitic Carbon (PGC) Column: PGC columns, such as the Hypercarb, offer a different retention mechanism and can effectively retain very polar compounds like trifluoroacetic acid (TFA).[9]
Q2: I've tried a different column, but the peak shape for my early-eluting PFAAs is still poor.
A2: Poor peak shape for short-chain PFAAs can be caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase Optimization:
-
Acidic Modifiers: The addition of formic acid or acetic acid to the mobile phase can help to suppress the ionization of silanol groups on the silica surface, reducing peak tailing for acidic PFAAs.[2]
-
Buffers: Using a buffer like ammonium formate can improve peak shape and retention.[2][10] A combination of ammonium formate and formic acid has been shown to yield good results.[2]
-
Avoid Trifluoroacetic Acid (TFA) for MS Detection: While TFA can improve peak shape in UV detection, it is a strong ion-pairing agent that can cause significant ion suppression in mass spectrometry, making it a poor choice for LC-MS applications.[11]
-
-
Column Choice: Even among specialized columns, performance can vary. A positively charged surface column is specifically designed to provide good peak shape for acidic compounds like PFAAs.[2][4]
Issue: Background Contamination and Interferences
Q3: I'm observing background contamination for some short-chain PFAAs, especially trifluoroacetic acid (TFA), in my blank injections. How can I minimize this?
A3: Background contamination is a significant issue in PFAA analysis, as these compounds can be present in various lab materials and even in the LC system itself.[7][12]
-
Use a Delay Column: A delay column is installed between the solvent mixer and the injector. It separates the analytes in the sample from any contamination present in the mobile phase or from the pump and degasser, causing the background contamination to elute at a different time than the sample peak.[7][13]
-
PFC-Free System Components: Whenever possible, use PFA/PFC-free tubing, fittings, and vials to minimize contamination from the LC system.
-
Sample Preparation:
Frequently Asked Questions (FAQs)
Q4: What are the main challenges in analyzing short-chain PFAAs compared to their long-chain counterparts?
A4: The primary challenges stem from their higher polarity and smaller size:
-
Poor Retention in RPLC: As discussed above, their high polarity leads to little or no retention on traditional C18 columns.[1][2][3]
-
Matrix Effects: Co-elution with other matrix components can lead to ion suppression or enhancement in the mass spectrometer.[7]
-
Background Contamination: Their presence in laboratory consumables and equipment makes background contamination a common problem.[7][12]
Q5: Can I analyze short-chain and long-chain PFAAs in a single run?
A5: Yes, this is achievable with the right analytical column and method. Mixed-mode columns that combine reversed-phase and anion-exchange properties are specifically designed for this purpose, allowing for the simultaneous analysis of a wide range of PFAAs, from ultra-short to long-chain compounds.[1][13] Some modern reversed-phase columns with positively charged surfaces have also demonstrated the ability to analyze both short- and long-chain PFAAs in a single gradient method.[2][5]
Q6: What are the advantages of using HILIC for short-chain PFAA analysis?
A6: The main advantage of HILIC is its ability to strongly retain very polar compounds that are not retained in reversed-phase chromatography.[6][8] This can lead to better separation from matrix interferences that elute in the void volume in RPLC. However, HILIC methods can sometimes be less robust and more sensitive to the sample matrix and injection solvent.[2][5]
Data Presentation
Table 1: Comparison of Column Technologies for Short-Chain PFAA Analysis
| Column Type | Manufacturer/Model Example | Principle of Separation | Advantages for Short-Chain PFAAs |
| Reversed-Phase (Positively Charged Surface) | Advanced Materials Technology HALO® PCS C18[2][4] | Reversed-phase and weak anion-exchange | Increased retention and improved peak shape for acidic analytes.[2][4][5] |
| Reversed-Phase (Polar Embedded) | GL Sciences InertSustain AQ-C18[6] | Reversed-phase with enhanced polar selectivity | Good retention of polar compounds in highly aqueous mobile phases.[6] |
| Mixed-Mode | GL Sciences InertSustain AX-C18[6], Restek Raptor Polar X[1] | Reversed-phase and strong/weak anion-exchange | Excellent retention for a wide range of PFAAs, enabling simultaneous analysis of short and long chains.[1][6] |
| HILIC | Shodex HILICpak VT-50 2D[6] | Hydrophilic interaction and weak anion-exchange | Strong retention of very polar short-chain PFAAs.[6] |
| Porous Graphitic Carbon | Thermo Scientific Hypercarb | Reversed-phase and polar interactions | Good retention of highly polar compounds, including TFA.[9] |
| Polar Pesticide | Phenomenex Luna Polar Pesticide[7] | Reversed-phase and hydrophilic interaction | Balanced retention for polar ionic compounds.[7] |
Experimental Protocols
Protocol 1: General Method for Improved Retention of Short-Chain PFAAs using a Positively Charged Surface C18 Column
This protocol is a general starting point based on methodologies described for columns like the HALO® PCS C18.
-
Column: HALO® 90 Å PCS C18, 2.7 µm (or similar positively charged surface C18 column)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 10% B
-
10.1-15 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode.
Protocol 2: HILIC Method for Ultra-Short-Chain PFAAs
This protocol is based on methodologies for columns like the Shodex HILICpak VT-50 2D.[6]
-
Column: Shodex HILICpak VT-50 2D (or similar HILIC column)
-
Mobile Phase: Isocratic elution with 30:70 (v/v) 50 mM aqueous ammonium acetate : Acetonitrile[6]
-
Flow Rate: 0.2 mL/min[6]
-
Column Temperature: 40 °C[6]
-
Injection Volume: 5 µL
-
Detection: MS/MS with ESI in negative mode.[6]
Visualizations
Caption: Troubleshooting workflow for poor retention of short-chain PFAAs.
Caption: Logic for selecting an appropriate analytical column.
References
- 1. A Novel Approach for Ultrashort-Chain PFAS Analysis in Water Samples [restek.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Analysis of Ultrashort-Chain and Short-Chain (C1 to C4) PFAS in Water Samples [restek.com]
- 4. halocolumns.com [halocolumns.com]
- 5. halocolumns.com [halocolumns.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Designing Liquid Chromatography for Ultra-Short PFAS | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-HRMS analysis of ultrashort- and short-chain PFAS on porous graphitic carbon column and study of accumulation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. waters.com [waters.com]
- 12. Addressing Urgent Questions for PFAS in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. scispec.co.th [scispec.co.th]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimization of LC Gradient for PFAS Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of per- and polyfluoroalkyl substance (PFAS) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common LC columns used for PFAS isomer separation?
A1: Reversed-phase columns are the most common choice for PFAS analysis. C18 columns are widely used and are specified in methods like EPA 537.1 and EPA 533.[1] Other stationary phases like C8 and Phenyl-Hexyl are also utilized in various validated methods to provide different selectivities.[1] For challenging separations, especially for ultra-short-chain PFAS, columns with positively charged surfaces or those that support mixed-mode chromatography (hydrophilic interaction liquid chromatography - HILIC) can improve retention.[2][3][4]
Q2: Which organic solvent, methanol or acetonitrile, is better for separating PFAS isomers?
A2: Both methanol and acetonitrile are effective organic modifiers for PFAS separations.[2] Methanol is commonly used in many standard methods.[1] However, the choice can influence selectivity. For instance, using acetonitrile in the mobile phase can alter the elution order of some PFAS isomers compared to a purely methanol-based gradient.[1][5] Experimentally comparing both solvents is recommended to determine the optimal choice for a specific set of isomers.
Q3: What are the typical mobile phase additives used in PFAS analysis?
A3: Ammonium acetate is a frequently used mobile phase additive, often at a concentration of 2-20 mM.[6] Ammonium formate has also been shown to provide good retention and peak shape.[2] For enhancing the ionization of PFAS in negative mode mass spectrometry and reducing background noise, 1-methyl piperidine (1-MP) can be a beneficial additive.[7] The use of a pH gradient in the mobile phase can also be employed to improve the separation of a wide range of PFAS, from short-chain to long-chain compounds.[6][8]
Q4: Why is a delay column recommended for PFAS analysis?
A4: A delay column is crucial for preventing background PFAS contamination originating from the LC system (e.g., tubing, solvents) from interfering with the analysis of the actual sample. It is installed between the solvent mixer and the injector, allowing for the chromatographic separation of system-related PFAS from the injected sample, which helps to avoid false positives and ensures accurate quantification.[9]
Q5: How can I improve the retention of short-chain PFAS?
A5: Short-chain PFAS are notoriously difficult to retain on traditional C18 columns.[2] To improve their retention, you can use a column with a positively charged surface, which enhances interaction with the anionic PFAS.[2] Alternatively, mixed-mode columns that incorporate ion-exchange or HILIC retention mechanisms can be effective.[3][4] Reducing the initial percentage of organic solvent in your gradient can also help, though it may increase run times.
Troubleshooting Guides
Poor Peak Shape
| Potential Cause | Recommended Solution |
| Incompatible injection solvent | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. High organic content in the sample diluent can cause peak distortion for early eluting compounds.[9] |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase | Consider a different column chemistry (e.g., Phenyl-Hexyl instead of C18) or modify the mobile phase pH.[1] |
| Matrix effects | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[7][10] |
Poor Resolution of Isomers
| Potential Cause | Recommended Solution |
| Gradient is too steep | A gradual gradient, especially during the elution window of the target isomers, can significantly improve separation. For example, a slower increase in methanol concentration over a longer period can resolve branched and linear isomers that co-elute with a fast gradient.[11] |
| Inappropriate organic solvent | Test both methanol and acetonitrile. The difference in solvent polarity can alter the selectivity and improve the resolution of certain isomers.[1][5] |
| Suboptimal column chemistry | Experiment with different stationary phases. While C18 is common, a Phenyl-Hexyl or a polar-embedded column might provide the necessary selectivity for your specific isomers.[1] |
| Temperature fluctuations | Use a column oven to maintain a stable and elevated temperature, which can improve peak shape and resolution. |
Low Sensitivity
| Potential Cause | Recommended Solution |
| Ion suppression from matrix components | Enhance sample cleanup to remove co-eluting matrix components that can suppress the ionization of target analytes in the mass spectrometer.[12] |
| Suboptimal mobile phase additive | The choice of additive can impact ionization efficiency. Compare ammonium acetate, ammonium formate, and consider additives like 1-methyl piperidine to enhance signal in negative ion mode.[2][7] |
| Low injection volume | While increasing injection volume can improve sensitivity, be cautious of solvent effects on peak shape, especially with high organic content in the sample diluent.[9] |
| Mass spectrometer settings not optimized | Optimize MS parameters such as collision energies and MRM transitions for each specific PFAS isomer.[13] |
Quantitative Data Summary
Table 1: Example LC Gradient Conditions for PFAS Isomer Separation
| Parameter | Method 1 (General Purpose) | Method 2 (Short-Chain Focus) | Method 3 (Isomer Resolution) |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Positively Charged Surface C18, 2.1 x 50 mm, 2.7 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 5 mM Ammonium Formate in Water | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 0.35 mL/min |
| Column Temp. | 40 °C | 35 °C | 45 °C |
| Gradient | 0 min - 30% B10 min - 95% B12 min - 95% B12.1 min - 30% B15 min - 30% B | 0 min - 10% B8 min - 80% B10 min - 80% B10.1 min - 10% B13 min - 10% B | 0 min - 40% B15 min - 90% B18 min - 90% B18.1 min - 40% B22 min - 40% B |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of PFAS Isomers
-
Sample Preparation:
-
For aqueous samples, perform solid-phase extraction (SPE) for cleanup and concentration.[10][14]
-
Use a weak anion exchange (WAX) or similar SPE cartridge appropriate for the target PFAS analytes.
-
Elute the PFAS from the SPE cartridge using an organic solvent, typically methanol.
-
Evaporate the eluent to near dryness and reconstitute in a known volume of a solvent compatible with the initial LC mobile phase conditions.
-
-
LC System Setup:
-
Install a PFAS delay column between the solvent mixer and the sample injector.
-
Use PEEK tubing in the autosampler and other parts of the LC system to minimize background contamination.[14]
-
Equilibrate the analytical column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
-
LC Method Parameters:
-
Column: Ascentis® Express PFAS HPLC column (100 x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A representative gradient starts at 33% B, though this should be optimized based on the specific PFAS of interest. A shallower gradient is often necessary for good isomer separation.[11]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 10 µL.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
For each PFAS isomer, determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.[13]
-
Acquire data using at least two MRM transitions per compound for confident identification and quantification.
-
Visualizations
Caption: Workflow for LC gradient optimization for PFAS isomer separation.
Caption: Decision tree for troubleshooting poor PFAS isomer resolution.
References
- 1. phenomenex.com [phenomenex.com]
- 2. halocolumns.com [halocolumns.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Analyte and matrix method extension of per- and polyfluoroalkyl substances in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Identifying lab contamination sources for Perfluoro-3,7-dimethyloctanoic acid
A technical support center with troubleshooting guides and FAQs to identify lab contamination sources for Perfluoro-3,7-dimethyloctanoic acid (PFDMA).
Technical Support Center: PFDMA Analysis
This resource provides researchers, scientists, and drug development professionals with essential guidance on identifying and mitigating laboratory contamination sources for this compound (PFDMA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the ubiquity of PFAS and the ultra-low detection limits required for analysis, maintaining a contamination-free workflow is critical for data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFDMA)?
This compound (PFDMA) is a specific, synthetic perfluoroalkyl acid.[1] Like other PFAS, it is characterized by a structure that is extremely resistant to degradation, leading to its persistence in the environment.[2] Due to its chemical stability, it and other PFAS compounds are a significant concern for environmental and health researchers. Analysis typically requires highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve detection limits in the parts-per-trillion (ppt) range.[3][4][5]
Q2: Why is background contamination a critical challenge when analyzing for PFDMA and other PFAS?
PFAS contamination is a primary challenge for analytical laboratories due to several factors:
-
Ubiquity: PFAS are widely used in industrial and consumer products, many of which are present in the laboratory environment.[6][7][8] This includes everything from instrument components to apparel and cleaning products.[2][4]
-
Low Detection Limits: Regulatory methods, such as those from the U.S. EPA, mandate extremely low detection limits, often at the parts-per-trillion level.[4][9] This sensitivity makes analyses susceptible to interference from even minor background sources.[3]
-
Leaching from Labware: Many standard laboratory materials, especially those containing fluoropolymers like Polytetrafluoroethylene (PTFE), can leach PFAS and interfere with analytical results.[8][10][11][12]
Q3: What are the most common sources of PFAS contamination in a laboratory?
Nearly every part of the analytical workflow can introduce PFAS contamination. Key sources include:
-
Instrumentation (LC-MS/MS): Fluoropolymer tubing (PTFE, PFA, FEP), seals, frits, and solvent filters are common culprits.[8][10][12][13]
-
Solvents and Reagents: HPLC-grade solvents, while filtered, are not necessarily PFAS-free.[14] Water purification systems and reagents like ammonium acetate can also be sources of contamination.[11][15]
-
Sample Containers & Consumables: Polypropylene or HDPE containers are recommended, but must be lot-tested for contamination.[7][9] Other items like pipette tips, vials, vial cap septa (especially with PTFE liners), and SPE cartridges can introduce PFAS.[3][8][13]
-
Laboratory Environment: Dust, air, and contact with surfaces can introduce PFAS.[6] Items such as waterproof notebooks, food packaging, and even certain clothing can be sources.[7]
-
Personnel: Analysts can inadvertently introduce contamination from personal care products (sunscreens, moisturizers), clothing with stain-resistant coatings, and fabric softeners.[7]
Troubleshooting Guide
Q4: My procedural blanks show high levels of PFDMA. What is the first step to identify the source?
When blanks are contaminated, a systematic approach is necessary to isolate the source. The first step is to differentiate between contamination from the analytical instrument itself versus the sample preparation process.
Run a simple instrument blank , which consists of injecting high-purity, PFAS-free methanol or mobile phase directly into the LC-MS/MS system.
-
If the instrument blank is contaminated: The source is likely within the LC system. Common culprits include the mobile phase, solvent lines, pump seals, or the autosampler.[8] Installing a delay column between the pump and the injector can help isolate contaminants originating from the mobile phase or pump.[8][11]
-
If the instrument blank is clean: The contamination is being introduced during the sample preparation steps (e.g., extraction, concentration) or from the consumables used.
The workflow below provides a visual guide for this troubleshooting process.
Q5: How can I test individual components of my sample preparation workflow for PFDMA contamination?
To pinpoint the source, you must systematically test each component and step. This is achieved by analyzing a series of targeted blanks.
-
Solvent Blank: Aliquot the solvent (e.g., methanol) used for extraction and reconstitution into a trusted, clean tube. Evaporate it down and reconstitute it just as you would a real sample. This tests the purity of the solvent and the nitrogen gas used for evaporation.[14]
-
Consumable Leach Test: Fill or rinse individual consumables (e.g., sample bottles, pipette tips, SPE cartridges, vials) with PFAS-free methanol.[15] Allow the solvent to sit in the vessel for a period (e.g., 1 hour) before analyzing the solvent for leached PFAS.[14]
-
Procedural Step Isolation: Perform mock extractions, omitting certain steps or substituting materials one by one to see when the contamination appears.
It is crucial to test every new lot of consumables before use, as PFAS levels can vary significantly even from the same vendor.[6][15]
Quantitative Data: Potential PFAS Contamination Sources
While specific leaching data for PFDMA is not widely published, the following table summarizes common laboratory materials and the general PFAS compounds they are known to leach, providing a guide for potential sources of contamination.
| Material/Apparatus | Common Use | Potential Leached Contaminants | Mitigation Strategy |
| PTFE (Teflon) | Tubing, Vial Septa, Filters, Stir Bars | PFOA and other PFCAs | Replace with PEEK, polypropylene, or stainless steel components. Use PTFE-free septa.[8][10] |
| PVDF | Syringe Filters | PFOA, PFHxA, PFBA | Use polypropylene or nylon filters certified as PFAS-free. Pre-rinse filters with methanol.[3] |
| Glassware | Beakers, Bottles | Adsorption of long-chain PFAS | Use polypropylene or HDPE containers. Silanized glassware can reduce adsorption but must be checked for contamination.[7] |
| LDPE | Wash Bottles, Containers | Potential for various PFAS | Use only virgin polypropylene or HDPE materials. Test new lots before use. |
| Solvents (Methanol, Acetonitrile) | Mobile Phase, Extraction | Various short- and long-chain PFAS | Use LC-MS grade solvents specifically tested for PFAS analysis. Filter through activated carbon if necessary.[14] |
| Ammonium Acetate | Mobile Phase Additive | PFOA, PFOS | Use high-purity grade and prepare fresh solutions. Dedicate one bottle for mobile phase and another for sample preservation to avoid cross-contamination.[15] |
Experimental Protocols
Protocol: Blank Analysis for Contamination Source Identification
This protocol outlines the preparation of different types of blank samples to systematically investigate and identify sources of PFDMA contamination.
Objective: To determine if contamination originates from the analytical instrument, solvents, or sample preparation consumables and procedures.
Materials:
-
PFAS-free reagent water (verified by LC-MS/MS)
-
High-purity, PFAS-free methanol (or other relevant solvent)
-
Clean, tested polypropylene centrifuge tubes (50 mL and 15 mL)
-
PFAS-free autosampler vials and caps (polypropylene)
Methodology:
-
Instrument Blank Preparation:
-
Fill a clean polypropylene autosampler vial with high-purity methanol.
-
Cap the vial securely.
-
This blank bypasses all sample preparation steps and directly tests the LC autosampler and MS system.
-
-
Solvent Blank Preparation:
-
In a clean fume hood or bench area, transfer 100 mL of the solvent used for sample extraction (e.g., methanol) into a clean 250 mL polypropylene beaker.
-
Place the beaker in an evaporator (e.g., nitrogen blow-down) and concentrate the solvent to 1 mL.
-
Transfer the concentrated solvent to a clean autosampler vial for analysis.
-
This blank evaluates contamination from the solvent itself and the evaporation apparatus.
-
-
Procedural (Method) Blank Preparation:
-
Process PFAS-free reagent water through the entire sample preparation workflow exactly as you would a real sample.
-
This includes using all the same apparatus (pipette tips, tubes, SPE cartridges, etc.), reagents, and procedural steps.
-
The final extract is placed in an autosampler vial.
-
This blank assesses the cumulative contamination from all steps of the analytical method.[9]
-
-
Analysis:
-
Analyze the blanks using the same LC-MS/MS method as your samples.
-
Sequence of analysis should be: Instrument Blank, followed by Solvent Blank, then the Procedural Blank.
-
Integrate the peak for PFDMA and other target PFAS and compare the results.
-
Interpretation:
-
Contamination in Instrument Blank: Source is in the LC-MS/MS system.
-
Clean Instrument Blank, Contamination in Solvent Blank: Source is the solvent or evaporation system.
-
Clean Instrument & Solvent Blanks, Contamination in Procedural Blank: Source is one of the consumables or reagents used during sample prep (e.g., SPE cartridges, tubes).
Visualizations
The following diagram illustrates the various pathways through which PFDMA and other PFAS can contaminate a sample during the laboratory workflow.
References
- 1. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic Information on PFAS | Per- and Polyfluoroalkyl Substances (PFAS) | US EPA [19january2021snapshot.epa.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. inside.battelle.org [inside.battelle.org]
- 5. conquerscientific.com [conquerscientific.com]
- 6. enthalpy.com [enthalpy.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. chromtech.com [chromtech.com]
- 11. labcompare.com [labcompare.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. Contaminants including PFAS leaching into an analysis - Tips & Suggestions [mtc-usa.com]
- 14. biotage.com [biotage.com]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Mitigating Ion Suppression in ESI-MS for Fluorinated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) for fluorinated compounds.
Troubleshooting Guides
This section offers step-by-step guidance to identify, diagnose, and resolve common issues related to ion suppression of fluorinated analytes.
Guide 1: How to Diagnose and Confirm Ion Suppression
Question: My fluorinated analyte signal is low, inconsistent, or completely absent. How can I determine if ion suppression is the cause?
Answer:
Ion suppression, a common matrix effect, occurs when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1] To diagnose this, a systematic approach is recommended.
Experimental Protocol: Post-Column Infusion Test
A definitive way to identify regions of ion suppression in your chromatogram is through a post-column infusion experiment.[2]
-
Preparation:
-
Prepare a solution of your fluorinated analyte at a concentration that gives a stable and moderate signal (e.g., 100-500 ng/mL) in your mobile phase.
-
Set up a T-junction between your LC column outlet and the ESI-MS inlet.
-
Use a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the analyte solution into the T-junction.
-
-
Procedure:
-
Begin infusing the analyte solution to obtain a stable baseline signal on your mass spectrometer.
-
Inject a blank matrix sample (an extract of the sample matrix without the analyte) onto the LC column.
-
Monitor the baseline of your analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
No Suppression: The baseline remains stable and flat.
-
Ion Suppression: You will observe a significant dip or drop in the baseline signal at specific retention times. These dips correspond to the elution of matrix components that are suppressing the ionization of your infused analyte.[2]
-
Ion Enhancement: In some cases, you might observe a rise in the baseline, indicating that some matrix components are enhancing the signal.
-
If the retention time of your fluorinated analyte coincides with a region of ion suppression, it is highly likely that your signal is being compromised.
Guide 2: Systematic Workflow for Mitigating Ion Suppression
Question: I have confirmed that ion suppression is affecting my analysis. What is a systematic approach to resolving this issue?
Answer:
A multi-faceted approach, starting with sample preparation and moving through chromatographic and mass spectrometric optimization, is the most effective way to mitigate ion suppression.[3]
Below is a workflow to guide your troubleshooting process.
Step 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For fluorinated compounds, especially PFAS, Weak Anion Exchange (WAX) sorbents are commonly used. Combining WAX with graphitized carbon black (GCB) can further enhance cleanup by removing other matrix interferences.[4][5]
Experimental Protocol: General Purpose SPE for Fluorinated Compounds in Serum
This protocol is a starting point and should be optimized for your specific analyte and matrix.
-
Sorbent Selection: Oasis WAX 96-well µElution plates (2 mg sorbent/well) are a good choice.
-
Conditioning: Condition the wells with 100% Methanol.
-
Equilibration: Equilibrate the wells with ultrapure water.
-
Sample Loading: Load the pre-treated serum sample (e.g., diluted with formic acid).
-
Washing:
-
Wash 1: Use an acidic solution (e.g., 0.1 M formic acid) to remove basic and neutral interferences.[6]
-
Wash 2: Use a mixture of water and a mild organic solvent (e.g., 50:50 water:methanol) to remove less polar interferences.
-
-
Elution: Elute the fluorinated analytes with a basic organic solvent (e.g., 0.3% ammonium hydroxide in methanol).[7]
-
Dry Down & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less selective than SPE.
Step 2: Optimize Chromatographic Separation
If sample preparation is insufficient, adjusting your chromatography to separate your analyte from the suppression zone is the next step.
-
Gradient Modification: A common strategy is to make the initial part of the gradient shallower. This can help to better separate early-eluting, polar matrix components from your analyte.[8] Conversely, a steeper gradient at the end can help elute strongly retained interferences more quickly.
-
Column Chemistry: Consider using a column with a different selectivity. For fluorinated compounds, columns with fluorinated stationary phases can offer unique retention mechanisms and may help separate them from interfering compounds.[9][10]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of both the analyte and interfering compounds. This can be a powerful tool to move your analyte out of a suppression zone.[11]
Step 3: Optimize Mass Spectrometer Source Conditions
While less effective than the previous steps for severe suppression, optimizing source parameters can sometimes provide a modest improvement in signal.
-
Spray Voltage: Optimize the electrospray voltage for your specific analyte.
-
Gas Flows and Temperature: Adjust the nebulizer gas, drying gas flow, and temperature to ensure efficient desolvation.
-
Probe Position: The position of the ESI probe relative to the MS inlet can impact signal intensity and should be optimized.[12]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds particularly susceptible to ion suppression?
While ion suppression can affect any analyte, certain properties of fluorinated compounds can make them more susceptible in some cases. Highly fluorinated compounds, like PFAS, are surface-active, meaning they tend to accumulate at the surface of the ESI droplets.[6] This can lead to competition for charge and space at the droplet surface, which is a key mechanism of ion suppression.
Q2: What is the best mobile phase additive for enhancing the signal of fluorinated compounds?
For many fluorinated compounds, especially in negative ion mode (ESI-), ammonium fluoride (NH₄F) has been shown to significantly enhance signal intensity compared to more common additives like formic acid or ammonium hydroxide.[13] Studies have reported sensitivity gains of 2 to 22-fold for various compounds.[14]
Q3: How does ammonium fluoride improve the signal?
The exact mechanism is not fully understood, but it is hypothesized that ammonium fluoride acts as a sequestration agent and may improve the efficiency of the desolvation process in the ESI source, leading to a greater number of gas-phase analyte ions.[13]
Q4: I'm using Trifluoroacetic Acid (TFA) for better chromatography, but my signal is very low. Why?
Trifluoroacetic acid is a strong ion-pairing agent that is excellent for chromatography but is also a notorious ion suppressor in ESI-MS.[15] It can significantly reduce the signal of your analyte. If you must use TFA for separation, try to keep the concentration as low as possible (e.g., <0.05%). If possible, switching to a more MS-friendly additive like formic acid or ammonium fluoride is highly recommended.
Q5: Can I just dilute my sample to reduce ion suppression?
Diluting your sample will reduce the concentration of both your analyte and the interfering matrix components.[10] While this can sometimes lessen the effects of ion suppression, it may also decrease your analyte signal to a point where it is no longer detectable. This approach is generally only viable if your initial analyte concentration is very high.
Q6: Are there alternative ionization techniques that are less prone to ion suppression?
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[10] If your fluorinated compound is amenable to APCI, this could be a viable alternative. Additionally, newer techniques like UniSpray ionization have shown promise in providing enhanced ionization for some PFAS compared to traditional ESI.
Data Summary Tables
Table 1: Effect of Mobile Phase Additive on Signal Intensity (Negative ESI)
| Compound Class | Additive | Reported Signal Improvement (vs. Formic Acid/Ammonium Hydroxide) | Citation(s) |
| Various Small Molecules | Ammonium Fluoride | 2 to 22-fold | [14] |
| Steroids | Ammonium Fluoride | Significant Improvement | [13] |
| Fatty Acids | Ammonium Fluoride | Enhanced Sensitivity | [16] |
Table 2: Comparison of SPE Sorbents for Fluorinated Compound Cleanup
| Sorbent Type | Primary Retention Mechanism | Best For | Comments | Citation(s) |
| Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | Acidic fluorinated compounds (e.g., PFAS) in complex matrices like serum and water. | Widely used and recommended in standard methods for PFAS analysis. | |
| WAX / Graphitized Carbon Black (GCB) | Mixed-Mode | Samples with significant organic matrix interference. | GCB helps remove pigments and other non-polar interferences. | [4][5] |
| Reversed-Phase (e.g., C18, HLB) | Hydrophobic Interaction | Neutral or less polar fluorinated compounds in relatively clean matrices. | May have lower recovery for very polar, short-chain fluorinated compounds. | [17] |
Diagrams
References
- 1. zefsci.com [zefsci.com]
- 2. lctsbible.com [lctsbible.com]
- 3. youtube.com [youtube.com]
- 4. biospechrom.com [biospechrom.com]
- 5. selectscience.net [selectscience.net]
- 6. Per- and Polyfluoroalkyl Substances and Fluorinated Alternatives in Urine and Serum by On-line Solid Phase Extraction–Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
Linearity issues with branched perfluorinated standard calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with branched perfluorinated standard calibration curves.
Troubleshooting Guide
This guide addresses common problems that can lead to non-linear calibration curves in the analysis of per- and polyfluoroalkyl substances (PFAS).
Question 1: My calibration curve for a branched perfluorinated standard is showing a concave downward shape (bending towards the x-axis at high concentrations). What are the potential causes and how can I fix it?
Answer:
A concave downward curve, also known as detector saturation, is a common issue at high analyte concentrations. Here are the primary causes and troubleshooting steps:
-
Detector Saturation: The mass spectrometer detector has a finite linear dynamic range. At high concentrations, the detector can be overwhelmed, leading to a response that is no longer proportional to the concentration.
-
Solution: Dilute your higher concentration standards and samples to fall within the linear range of the instrument. It is crucial to determine the upper limit of linearity for your specific instrument and method.
-
-
Ionization Suppression: In the ion source of the mass spectrometer, a high concentration of the analyte or co-eluting matrix components can suppress the ionization of the target analyte, leading to a decreased response at higher concentrations.[1][2]
-
Solution:
-
Dilution: Dilute the samples to reduce the overall analyte and matrix load entering the ion source.
-
Matrix Effect Mitigation: If dealing with complex matrices, employ strategies to reduce matrix effects. This can include more rigorous sample cleanup, the use of matrix-matched standards, or the standard addition method.[3][4][5]
-
Isotopically Labeled Internal Standards: Use isotopically labeled internal standards that co-elute with the analyte of interest to compensate for ionization suppression.[1][3]
-
-
-
Formation of Dimers/Multimers: At high concentrations, some PFAS molecules can form dimers or other aggregates, which may have different ionization efficiencies than the monomeric form, affecting the instrument's response.
-
Solution: Diluting the standards is the most effective way to minimize the formation of aggregates.
-
Question 2: My calibration curve is concave upward (bending towards the y-axis at low concentrations). What could be causing this and what should I do?
Answer:
A concave upward curve typically indicates issues at the lower end of your calibration range. The most common causes are:
-
Analyte Adsorption: Perfluorinated compounds, especially long-chain ones, are known to adsorb to active sites in the analytical flow path, including sample vials, tubing, and the analytical column.[6][7][8] This effect is more pronounced at lower concentrations where a larger fraction of the analyte can be lost to adsorption.
-
Solution:
-
Proper Labware Selection: Avoid glass containers for storing PFAS standards and samples, as adsorption can be significant.[8][9] Use high-density polyethylene (HDPE) or polypropylene (PP) containers.[9][10]
-
System Passivation: Before running your calibration curve, inject a high-concentration standard multiple times to saturate the active sites in the system.
-
Solvent Rinsing: When transferring aqueous samples, rinse the container with an organic solvent like methanol and include the rinse in the analysis to recover any adsorbed analyte.[8]
-
-
-
Background Interference/Contamination: Significant background noise or the presence of the target analyte as a contaminant in the blank can artificially inflate the response of the low-concentration standards.[11]
-
Solution:
-
Identify and Eliminate Contamination Sources: PFAS are common in many laboratory materials, including PTFE tubing and some solvents.[10][11] Use PFAS-free products where possible.
-
Install a Delay Column: An additional LC column installed between the mixer and the autosampler can help to chromatographically separate background PFAS contamination from the analytes in the injected sample.[11][12]
-
Blank Subtraction: If background contamination is unavoidable, ensure that you are properly subtracting the blank response from your standards and samples.[13]
-
-
-
Poor Peak Integration at Low Concentrations: Inconsistent or inaccurate integration of small peaks at the low end of the calibration curve can lead to non-linearity.
-
Solution: Carefully review the integration parameters for your low-concentration standards. Manually reintegrate if necessary and ensure that the baseline is set correctly.
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to consider both linear and branched isomers when preparing calibration standards for PFAS like PFOA and PFOS?
A1: The manufacturing process for some PFAS, such as electrochemical fluorination (ECF), produces a mixture of linear and branched isomers. These isomers can have different physical, chemical, and toxicological properties.[14][15][16] In analytical chromatography, they may also have slightly different retention times and mass spectrometric responses. Therefore, using a calibration standard that reflects the isomeric profile of the analytes in the samples is crucial for accurate quantification. Some regulatory methods require the summation of both linear and branched isomers for a total concentration.[17]
Q2: What are "matrix effects" and how do they impact the linearity of my calibration curve?
A2: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Matrix effects can vary with concentration and can introduce non-linearity into the calibration curve, leading to inaccurate quantification.[4][5]
Q3: Can I use a non-linear calibration model, like a quadratic fit, for my perfluorinated standard calibration curve?
A3: While linear regression is the preferred model, some analytical methods may allow for the use of a non-linear (e.g., quadratic) calibration curve if the response is demonstrably non-linear but reproducible.[18][19] If a non-linear model is used, a sufficient number of calibration standards (typically at least six for a quadratic curve) must be used to accurately define the curve.[20] It is important to consult the specific guidelines of the regulatory method being followed. However, it is always best practice to first investigate and address the underlying cause of the non-linearity.[21]
Q4: How can I minimize background PFAS contamination in my analytical system?
A4: Minimizing background contamination is critical for achieving good linearity at low concentrations. Best practices include:
-
Using LC systems with PFAS-free components or installing a PFC-free conversion kit.[10]
-
Employing a delay column to separate background contaminants from the analytes of interest.[11][12]
-
Using LC-MS grade solvents and reagents that have been tested for PFAS.[13]
-
Avoiding the use of lab equipment containing PTFE in the sample flow path.[8]
-
Practicing good laboratory hygiene, such as wearing nitrile gloves and avoiding the use of personal care products that may contain PFAS.[10]
Q5: My calibration curve looks good, but my quality control (QC) samples are failing. What should I check?
A5: If your calibration curve meets acceptance criteria but your QC samples are inaccurate, consider the following:
-
Matrix Effects in QC Samples: The matrix of your QC samples may be different from the solvent used for your calibration standards, leading to matrix effects. Prepare matrix-matched QC samples if possible.
-
Analyte Stability: Ensure that your analytes are stable in the QC sample matrix over the storage and analysis time.
-
Preparation Error: Double-check the preparation of your QC samples for any dilution or spiking errors.
-
Adsorption: If QC samples are stored for a period, adsorption to the container walls could be an issue. Ensure proper storage in polypropylene or HDPE containers.[9]
Data Presentation
Table 1: Influence of Laboratory Materials on PFOA Recovery
This table summarizes the potential for loss of perfluorooctanoic acid (PFOA) due to adsorption onto various common laboratory materials. This highlights a potential cause of non-linearity at low concentrations.
| Material | Analyte | Initial Concentration | % Loss (Adsorption) | Reference |
| Polypropylene (PP) Tubes | PFOA | Low (ng/L range) | 32 - 45% | [6][7] |
| Polystyrene (PS) Tubes | PFOA | Low (ng/L range) | 27 - 35% | [6][7] |
| Polycarbonate (PC) Tubes | PFOA | Low (ng/L range) | 16 - 31% | [6][7] |
| Glass Tubes | PFOA | Low (ng/L range) | 14 - 24% | [6][7] |
| Various Filter Membranes | PFOA | Not specified | 21 - 79% | [6][7] |
Table 2: Comparison of Methods to Mitigate Matrix Effects in PFA Analysis
This table outlines different strategies to counteract the influence of the sample matrix on the analytical signal of perfluorinated acids (PFAs).
| Method | Principle | Advantages | Disadvantages | Reference |
| Standard Addition | Standards are added directly to aliquots of the sample. The calibration curve is constructed in the sample matrix. | Effectively compensates for matrix effects specific to that sample. | Time-consuming as each sample requires multiple analyses. | [3] |
| Isotopically Labeled Internal Standards | A known amount of a stable isotope-labeled analog of the analyte is added to each sample, standard, and blank. | Compensates for matrix effects and variations in sample preparation and instrument response. | May not be available for all analytes. May not perfectly match the behavior of the native analyte if retention times differ significantly. | [1][2][3] |
| Sample Cleanup (e.g., Dispersive SPE with Graphitized Carbon) | Sorbents are used to remove interfering matrix components from the sample extract before analysis. | Can effectively remove a broad range of interferences, improving data quality and instrument robustness. | May result in loss of some analytes if the sorbent is not selective. Adds an extra step to the sample preparation workflow. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of Perfluorinated Standard Calibration Curves
This protocol outlines the general steps for preparing calibration standards for PFAS analysis by LC-MS/MS.
-
Reagent and Material Selection:
-
Preparation of Stock Solutions:
-
Obtain certified primary stock solutions of the target linear and branched perfluorinated compounds from a reputable supplier.
-
Prepare a high-concentration primary stock solution by accurately diluting the certified standard in a suitable solvent (e.g., methanol). Store this stock solution in a tightly sealed polypropylene container at the recommended temperature.
-
-
Preparation of Working Standards:
-
Create a series of intermediate stock solutions by serially diluting the primary stock solution with the appropriate solvent.
-
From the intermediate stock solutions, prepare the final calibration standards covering the desired concentration range. The final diluent should be similar to the mobile phase composition at the start of the analytical gradient (e.g., 96:4 methanol:water) to ensure good peak shape.[12]
-
-
Addition of Internal Standards:
-
If using isotopically labeled internal standards, add a constant, known amount of the internal standard mixture to each calibration standard, blank, and sample.
-
-
Calibration Curve Analysis:
-
Analyze the calibration standards from the lowest to the highest concentration.
-
Construct the calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio.
-
Evaluate the linearity of the curve by calculating the coefficient of determination (r²) and the relative standard deviation (%RSD) of the response factors.[17]
-
Protocol 2: Mitigation of Background Contamination Using a Delay Column
This protocol describes the setup and rationale for using a delay column to mitigate background PFAS contamination originating from the LC system.
-
System Configuration:
-
Principle of Operation:
-
Mobile phase contaminants, including PFAS leaching from solvent lines and the degasser, are retained on the delay column during the initial isocratic portion of the gradient.
-
When the sample is injected, the analytes of interest are loaded onto the analytical column.
-
As the gradient progresses, the analytes elute from the analytical column and are detected.
-
The background contaminants that were trapped on the delay column will elute later, separated in time from the analyte peaks of interest.
-
-
Verification:
-
Inject a blank sample (solvent) and observe the chromatogram. A peak corresponding to the background contamination should be visible at a later retention time than the analytes of interest.
-
This ensures that the background signal does not interfere with the quantification of the target analytes, particularly at low concentrations.
-
Mandatory Visualization
Caption: Troubleshooting workflow for non-linear perfluorinated standard calibration curves.
Caption: Mitigation of background PFAS contamination using a delay column in an LC system.
References
- 1. Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. food-safety.com [food-safety.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. fda.gov [fda.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Fitting Nonlinear Calibration Curves: No Models Perfect [file.scirp.org]
- 19. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 20. pca.state.mn.us [pca.state.mn.us]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PFOA Isomer Resolution with DMS-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS) to improve the resolution of Perfluorooctanoic acid (PFOA) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing PFOA isomers?
A1: The main challenge in analyzing Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) is the separation of their linear and branched isomers. These isomers have the same mass-to-charge ratio, making them difficult to distinguish using conventional mass spectrometry alone. However, their toxicological properties can differ, necessitating their separation and individual quantification.[1]
Q2: How does Differential Mobility Spectrometry (DMS-MS) help in resolving PFOA isomers?
A2: DMS is a gas-phase separation technique that separates ions based on their different mobilities in a high-frequency asymmetric electric field.[1] This allows for the separation of isomers with the same mass-to-charge ratio but different shapes and sizes (i.e., different collision cross-sections) prior to their detection by the mass spectrometer. This additional dimension of separation occurs on a millisecond timescale, enabling rapid analysis.[1][2]
Q3: What is the key parameter to optimize for better isomer separation in DMS?
A3: The composition of the DMS carrier gas is a crucial parameter for optimizing the separation of PFOA isomers.[1] Using a mixed carrier gas, such as 50:50 Helium:Nitrogen (He:N₂), has been shown to significantly improve the resolution of isomeric peaks compared to using 100% Nitrogen (N₂).[1]
Q4: How does the degree of branching affect the DMS separation?
A4: The DMS compensation field required to transmit different isomers through the DMS cell increases with the extent of branching.[1] This means that linear, secondary-branched, and tertiary-branched isomers of PFOA can be resolved from each other.[1]
Q5: Can DMS-MS be combined with liquid chromatography?
A5: Yes, coupling liquid chromatography (LC) with high-resolution ion mobility spectrometry-mass spectrometry (HRIMS-MS) provides a powerful multidimensional approach for PFAS analysis.[2] This combination, often referred to as LC-IMS-MS, enhances isomeric resolution and allows for deeper characterization of complex PFAS mixtures.[2] The rapid separation in the IMS dimension does not compromise the resolution achieved in the first dimension of liquid chromatography.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of PFOA isomers | Inadequate DMS parameters. | - Optimize DMS Carrier Gas: Switch from 100% N₂ to a mixed carrier gas. A 50:50 mixture of He:N₂ has been shown to increase the resolution of PFOA isomers by over 200%.[1]- Adjust Compensation Field (CF) or Compensation Voltage (CV): Systematically ramp the CF to find the optimal value for transmitting each isomer. The required CF increases with the degree of branching.[1] |
| Suboptimal MS/MS transitions for branched isomers. | - Verify MS/MS Transitions: While DMS separates isomers, using optimal MS/MS transitions is crucial for detection. For some branched PFAS isomers, common transitions can yield low or no signal.[3][4] It is important to determine the optimal product ions for each specific isomer. | |
| Low signal intensity for branched isomers | In-source fragmentation. | - Optimize HESI Source Parameters: Tune the heated electrospray ionization (HESI) source to minimize in-source fragmentation of the parent ions.[5] |
| Inefficient transmission through the DMS cell. | - Optimize Compensation Field: Ensure the CF is set to the optimal value for the specific branched isomer of interest. | |
| Peak tailing or broadening | Mobile phase composition in preceding LC separation. | - Adjust Mobile Phase: If using LC-DMS-MS, the mobile phase composition can affect peak shape. For some PFAS, acidic mobile phases can cause peak broadening, while using ammonium acetate may improve it.[6] |
| Contamination in the system. | - System Cleaning: PFAS are ubiquitous and can contaminate laboratory equipment and solvents, leading to background interference and poor peak shapes.[7] Ensure use of LC-MS grade solvents and perform regular system cleaning. | |
| Inconsistent retention/drift times | Fluctuations in DMS gas flow or temperature. | - Check Instrument Stability: Ensure that the DMS gas flow controllers and temperature settings are stable. |
| Matrix effects from the sample. | - Improve Sample Preparation: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix effects.[5] |
Experimental Protocols
Key Experiment: DMS-MS Separation of PFOA Isomers
This protocol outlines the general methodology for separating PFOA isomers using a high-resolution DMS-MS system.
1. Sample Preparation:
-
Prepare a standard solution of PFOA isomers in a suitable solvent, such as methanol. A 50:50 methanol-water mixture is often optimal for dissolving a variety of PFAS.[8]
2. Liquid Chromatography (for LC-DMS-MS):
-
Column: A C18 column, such as an Agilent Poroshell 120 EC-C18 (50 mm × 2.1 mm, 1.9 µm), can be used.[2]
-
Mobile Phase A: 2.5 mM ammonium acetate in 95:5 deionized water:methanol.[2]
-
Mobile Phase B: 2.5 mM ammonium acetate in 95:5 methanol:deionized water.[2]
-
Flow Rate: 400 µL/min.[2]
-
Column Temperature: 50 °C.[2]
-
A gradient elution is typically employed to separate different PFAS classes before they enter the DMS-MS system.
3. DMS-MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[9]
-
DMS Carrier Gas: A mixture of 50% Helium and 50% Nitrogen by volume is recommended for enhanced resolution.[1]
-
DMS Separation Voltage (SV): This is the high-frequency asymmetric voltage applied to the DMS electrodes. The optimal SV should be determined experimentally.
-
DMS Compensation Field (CF) / Compensation Voltage (CV): This is the DC voltage used to steer ions of a specific mobility through the DMS cell. To analyze multiple isomers, the CF can be ramped over a range to sequentially transmit each isomer to the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is used to detect the mass-to-charge ratio of the ions exiting the DMS cell.
4. Data Analysis:
-
The data is visualized as a two-dimensional plot of ion intensity versus compensation field and mass-to-charge ratio.
-
Extracted ion mobiligrams can be generated to show the separation of isomers at a specific m/z.[2]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Improvement in Resolution | Reference |
| DMS Carrier Gas | 100% N₂ | 50:50 He:N₂ | >200% for PFOA isomers | [1] |
| DMS Carrier Gas | 100% N₂ | 50:50 He:N₂ | >500% for PFOS isomers | [1] |
Visualizations
Caption: Experimental workflow for PFOA isomer analysis using DMS-MS.
Caption: Logical diagram of PFOA isomer separation in a DMS cell.
References
- 1. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Practical application guide for the discovery of novel PFAS in environmental samples using high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. waters.com [waters.com]
Validation & Comparative
A Comparative Toxicological Guide: Perfluoro-3,7-dimethyloctanoic Acid vs. Linear PFOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of perfluoro-3,7-dimethyloctanoic acid, a branched isomer of perfluorooctanoic acid (PFOA), and its linear counterpart. While extensive research has been conducted on linear PFOA, data on specific branched isomers like this compound are notably scarce. This document summarizes the available experimental data for both, highlighting the current state of knowledge and significant data gaps.
Executive Summary
A key comparative study on a mixture of branched PFOA isomers suggests that they are less potent than linear PFOA in inducing certain toxic effects in rodents.[3] This guide will present the detailed toxicological data for linear PFOA and the available comparative data for a branched PFOA mixture as a surrogate, emphasizing the need for further research on individual branched isomers.
Comparative Quantitative Toxicology Data
The following tables summarize key toxicological data for linear PFOA and a branched PFOA isomer mixture. It is crucial to note the absence of specific data for this compound.
Table 1: Acute and Subchronic Toxicity
| Compound | Species | Exposure Route | Metric | Value | Key Findings | Reference |
| Linear PFOA | Rat | Oral | LD50 | 430-680 mg/kg bw | Moderately toxic. | [4] |
| Rat | Oral (90-day) | NOAEL | 0.56 mg/kg/day (males) | Increased liver weight and hepatocellular necrosis at higher doses. | [4] | |
| Monkey | Oral (90-day) | NOAEL | < 3 mg/kg/day | Increased liver weight. | [5] | |
| Branched PFOA (Mixture) | Rat | Oral (14-day) | LOEL | > 30 mg/kg | Less pronounced effects on body and liver weight compared to linear PFOA. | [3] |
| Mouse | Oral (14-day) | LOEL | > 30 mg/kg | Less pronounced effects on body and liver weight compared to linear PFOA. | [3] | |
| This compound | - | - | - | No data available | - | - |
Table 2: Carcinogenicity
| Compound | Agency/Study | Species | Conclusion | Key Findings | Reference |
| Linear PFOA | IARC | Human | Group 1: Carcinogenic to humans | Sufficient evidence in experimental animals and strong mechanistic evidence in exposed humans. | [6][7] |
| NTP | Rat | Clear evidence of carcinogenic activity | Increased incidences of hepatocellular and pancreatic acinar cell neoplasms. | [8] | |
| This compound | - | - | No data available | Safety data sheets suggest it is not classified as carcinogenic based on available information. | [1] |
Table 3: Reproductive and Developmental Toxicity
| Compound | Species | Exposure | Metric | Value | Key Findings | Reference |
| Linear PFOA | Mouse | Gestational | NOAEL | < 1 mg/kg/day | Developmental delays, neonatal mortality. | [9] |
| Mouse | Adult | Oral (10-day) | 1 mg/kg/day | Disrupted ovarian steroidogenesis and folliculogenesis. | [10][11] | |
| Human | Epidemiological | - | - | Associations with reduced birth weight and potential for delayed puberty. | [12][13][14] | |
| This compound | - | - | - | No data available | Safety data sheets suggest it is not classified as a reproductive toxicant based on available information. | [1] |
Experimental Protocols
Subchronic Oral Toxicity Study in Rodents (Based on NTP studies)
-
Test Animals: Male and female Sprague-Dawley rats.
-
Administration: The test article (e.g., linear PFOA) is administered daily via oral gavage for 90 consecutive days.[15]
-
Dose Groups: A control group (vehicle only) and at least three dose levels are used.
-
Observations: Clinical signs of toxicity, body weight, and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analyses, including liver enzymes and lipid profiles.
-
Pathology: A complete necropsy is performed. Organ weights (liver, kidney, spleen, etc.) are recorded. Tissues are collected and preserved for histopathological examination.[16]
In Vitro Steroidogenesis Assay (H295R Cells)
-
Cell Line: Human adrenocortical carcinoma cell line (H295R).
-
Treatment: Cells are exposed to various concentrations of the test compound (e.g., linear PFOA) for a specified period (e.g., 48 hours).
-
Hormone Analysis: The cell culture medium is collected, and concentrations of steroid hormones (e.g., estradiol, testosterone, progesterone) are quantified using methods like ELISA or LC-MS/MS.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression levels of key steroidogenic genes (e.g., CYP11A1, CYP19A1, StAR) are measured using quantitative real-time PCR (qPCR).[17]
Visualizations
Caption: Structural comparison of linear PFOA and this compound.
Caption: General workflow for a subchronic in vivo toxicity study.
Signaling Pathways and Mechanisms of Toxicity for Linear PFOA
PPARα Activation Pathway
Linear PFOA is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[18][19] Activation of PPARα is a primary mechanism underlying the hepatotoxicity of PFOA in rodents, leading to increased liver weight and changes in lipid metabolism.[20][21]
Caption: PPARα activation pathway by linear PFOA.
Induction of Oxidative Stress
Exposure to linear PFOA has been shown to induce oxidative stress in various tissues, including the liver and pancreas.[22][23] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage, lipid peroxidation, and alterations in antioxidant enzyme activity.[24][25][26]
Caption: PFOA-induced oxidative stress pathway.
Disruption of Steroidogenesis
Linear PFOA can disrupt the synthesis of steroid hormones by altering the expression of key steroidogenic enzymes in the ovaries and other endocrine tissues.[10][11][27] This can lead to imbalances in hormone levels and potentially impact reproductive function.[17][28]
Caption: Disruption of steroidogenesis by linear PFOA.
Conclusion and Future Directions
The available evidence clearly indicates that linear PFOA is a multi-organ toxicant with carcinogenic potential. In contrast, the toxicological profile of this compound remains largely uncharacterized. The limited data on a mixture of branched PFOA isomers suggest a lower potency compared to linear PFOA for certain endpoints. However, it is imperative to conduct comprehensive toxicity studies on individual branched isomers, such as this compound, to accurately assess their potential risks to human health. Future research should focus on determining the acute, subchronic, and chronic toxicity, as well as the carcinogenic and reproductive and developmental effects of this and other prevalent branched PFOA isomers. A deeper understanding of their toxicokinetics and mechanisms of action is also crucial for a comprehensive risk assessment.
References
- 1. carlroth.com [carlroth.com]
- 2. cpachem.com [cpachem.com]
- 3. Comparative responses of rats and mice exposed to linear/branched, linear, or branched ammonium perfluorooctanoate (APFO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Carcinogenicity of perfluorooctanoic acid and perfluorooctanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IARC Monographs evaluate the carcinogenicity of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) – IARC [iarc.who.int]
- 8. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Perfluorooctanoic Acid Disrupts Ovarian Steroidogenesis and Folliculogenesis in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorooctanoic Acid Disrupts Ovarian Steroidogenesis and Folliculogenesis in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ewg.org [ewg.org]
- 13. ewg.org [ewg.org]
- 14. Associations of Prenatal and Postnatal Exposure to Perfluoroalkyl Substances with Pubertal Development and Reproductive Hormones in Females and Males: The HOME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Studies on the toxicological effects of PFOA and PFOS on rats using histological observation and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptional changes in steroidogenesis by perfluoroalkyl acids (PFOA and PFOS) regulate the synthesis of sex hormones in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Perfluorooctanoic Acid Affects Mouse Brain and Liver Tissue Through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Perfluorooctanoic acid exposure triggers oxidative stress in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Impact of perfluorooctanoic acid (PFOA) and perfluorobutanoic acid (PFBA) on oxidative stress and metabolic biomarkers in human neuronal cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Perfluorooctanoic acid (PFOA) inhibits steroidogenesis and mitochondrial function in bovine granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparing analytical methods for branched vs. linear PFAS detection
An essential aspect of per- and polyfluoroalkyl substance (PFAS) analysis lies in the accurate differentiation and quantification of branched and linear isomers. These structural variations can significantly influence the environmental fate, transport, and toxicological properties of PFAS compounds. This guide provides a comparative overview of key analytical methods employed for the detection of branched versus linear PFAS, tailored for researchers, scientists, and drug development professionals.
The Challenge of Isomer Separation
Historically, standard analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), have faced difficulties in differentiating linear from branched PFAS isomers.[1][2] This has led to an underestimation of the environmental prevalence of branched isomers.[1][2] The electrochemical fluorination (ECF) process, a major historical manufacturing method for PFAS, produces a mixture of linear (70-80%) and branched (20-30%) isomers.[3] In contrast, telomerization, the primary process used today, yields almost entirely linear isomers.[3] The ability to distinguish between these isomers is crucial for source identification and understanding the environmental behavior of PFAS.[3][4]
Comparative Analysis of Analytical Techniques
Several advanced analytical techniques have emerged to address the challenge of PFAS isomer separation. The following sections compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), Ion Mobility Spectrometry (IMS), and Supercritical Fluid Chromatography (SFC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used and robust technique for the quantification of known PFAS compounds.[5][6] It is the basis for several US Environmental Protection Agency (EPA) methods for PFAS analysis in drinking water (Methods 533, 537, and 537.1) and other environmental matrices (Method 8327).[7] While effective for targeted analysis, conventional LC-MS/MS has limitations in distinguishing between isomers with the same mass-to-charge ratio.[8]
| Parameter | Performance | References |
| Applicability | Targeted quantification of known PFAS | [5][6] |
| Isomer Separation | Limited for co-eluting isomers | [8][9] |
| Sensitivity | High, down to parts-per-trillion (ppt) levels | [10] |
| Regulatory Acceptance | High, basis for EPA methods | [7] |
High-Resolution Mass Spectrometry (HRMS)
HRMS offers a significant advantage over traditional quadrupole mass spectrometry by providing highly accurate mass measurements.[5] This capability allows for the differentiation of PFAS compounds from matrix interferences with very small mass differences, reducing the risk of false positives.[11] When combined with chromatography, HRMS is a powerful tool for both the identification of unknown PFAS and the confirmation of targeted analytes.[5]
| Parameter | Performance | References |
| Applicability | Targeted and non-targeted analysis, identification of unknown PFAS | [5] |
| Isomer Separation | Can differentiate some isomers based on mass defects | [11] |
| Specificity | High, due to accurate mass measurements | [5] |
| Interference Reduction | Excellent, distinguishes analytes from matrix interferences | [11] |
Ion Mobility Spectrometry (IMS)
Ion mobility spectrometry (IMS) is a powerful technique that separates ions based on their size, shape, and charge.[12] When coupled with LC and MS, IMS provides an additional dimension of separation, enabling the resolution of complex isomeric mixtures that are not separable by chromatography alone.[13][14][15] Techniques like multi-pass cyclic IMS (cIMS) and differential mobility spectrometry (DMS) have shown significant success in separating branched and linear PFAS isomers.[8][13]
| Parameter | Performance | References |
| Applicability | Separation of complex isomer mixtures | [12][13] |
| Isomer Separation | High resolution for both PFOA and PFOS isomers | [8][13][15] |
| Analysis Time | Rapid separation in the millisecond range for DMS | [8] |
| Identification | Enhanced confidence in structural assignments | [13] |
A study utilizing multi-pass cyclic IMS-MS successfully resolved 18 structural isomers of PFOS in a technical standard, a significant increase over previously reported numbers.[13][14] Another study demonstrated that high-resolution DMS-MS could resolve linear, secondary-branched, and tertiary-branched isomers of PFOA and PFOS.[8]
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) presents an alternative to liquid chromatography, using supercritical carbon dioxide as the primary mobile phase. SFC can offer different selectivity and retention mechanisms compared to reversed-phase LC, which can be advantageous for the separation of certain PFAS, particularly short-chain compounds.[16] While less common than LC-MS for PFAS analysis, SFC-MS is a promising technique for the separation of isomeric PFAS.[6][17]
| Parameter | Performance | References |
| Applicability | Analysis of a wide range of PFAS, including short-chain compounds | [16] |
| Isomer Separation | Potential for enhanced separation of isomers | [17] |
| Environmental Impact | "Greener" alternative due to reduced organic solvent use | |
| Speed | Can be significantly faster than HPLC | [17] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and comparable results. Below are example methodologies for LC-IMS-MS and SFC-MS based on published studies.
LC-IMS-MS Protocol for PFOS and PFOA Isomer Separation
This protocol is based on a method using a multi-pass cyclic ion mobility mass spectrometer.[13][14]
-
Liquid Chromatography:
-
Ion Mobility Spectrometry:
-
Mass Spectrometry:
SFC-MS Protocol for PFAS Analysis
This protocol outlines a general approach for the analysis of PFAS using SFC-MS.[16][18]
-
Sample Preparation (for solid matrices like fish tissue):
-
Offline Supercritical Fluid Extraction (SFE) can be used as a sample preparation technique.[18]
-
-
Supercritical Fluid Chromatography:
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol).
-
Optimization of parameters such as column temperature, flow rate, co-solvent concentration, and back pressure is crucial.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[16]
-
Detection and quantification are performed using a tandem mass spectrometer.
-
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in PFAS analysis.
Caption: General workflow for the analysis of PFAS, from sample preparation to detection.
Caption: Logical flow for achieving PFAS isomer separation using hyphenated techniques.
Conclusion
The accurate detection and differentiation of branched and linear PFAS isomers are critical for a comprehensive understanding of their environmental impact. While LC-MS/MS remains a workhorse for targeted analysis, advanced techniques like HRMS and particularly IMS offer superior capabilities for isomer separation. The choice of analytical method will depend on the specific research question, the complexity of the sample matrix, and the need for quantitative versus qualitative information. As regulations for PFAS become more stringent, the adoption of these advanced analytical approaches will be essential for both research and routine monitoring.
References
- 1. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]
- 2. Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. battelle.org [battelle.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. selectscience.net [selectscience.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PFAS environmental investigations: how to decide on PFAS analysis and/or analytes - Ramboll [ramboll.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Use of High-Resolution Ion Mobility for PFAS Isomer Separation | MOBILion Systems [mobilionsystems.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. waters.com [waters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of Per- and Polyfluoroalkyl substances (PFAS) via Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) [app.swapcard.com]
- 17. Comparing HPLC-MS and SFC-MS for PFAS analysis : an ionization efficiency-based effect study [biblio.ugent.be]
- 18. an.shimadzu.com [an.shimadzu.com]
A Comparative Guide to the Quantification of Perfluoro-3,7-dimethyloctanoic Acid (PF-3,7-DMOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical techniques for the quantification of Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a branched per- and polyfluoroalkyl substance (PFAS). Given the environmental persistence and potential health concerns associated with PFAS, accurate and reliable quantification is paramount. This document compares the two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting available performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Techniques
Direct comparative studies on the quantification of PF-3,7-DMOA are limited in publicly available literature. Therefore, this table summarizes the performance characteristics of LC-MS/MS for a structural isomer, perfluoro-7-methyloctanoic acid, and general performance data for linear perfluoroalkyl carboxylic acids (PFCAs) using GC-MS, which can be considered indicative for branched isomers like PF-3,7-DMOA.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | Perfluoro-7-methyloctanoic acid (structural isomer of PF-3,7-DMOA) | Linear Perfluoroalkyl Carboxylic Acids (PFCAs) |
| Limit of Detection (LOD) | 10 ng/kg (in fish and shellfish)[1] | Low pg range (instrumental)[2][3][4][5] |
| Limit of Quantification (LOQ) | Not explicitly stated for the isomer. General PFAS methods report low ng/L to µg/L levels. | Not explicitly stated for branched isomers. For linear PFCAs, reported as 0.2 ng/mL in water and 0.3 µg/g in fish tissue for PFOA.[6] |
| Accuracy (Recovery) | >70%[1] | 81.8% to 118.7% for a range of PFAS.[7] |
| Precision (%RSD) | 7-15%[1] | 2.4% to 7.8% for a range of PFAS.[7] |
| **Linearity (R²) ** | >0.99 for general PFAS analysis. | >0.99 for derivatized linear PFCAs. |
| Sample Matrix | Fish and shellfish[1] | Food simulants.[7] |
| Derivatization Required? | No | Yes (typically) |
| Primary Advantage | High sensitivity and specificity for a wide range of PFAS without derivatization. | Lower cost instrumentation compared to LC-MS/MS.[8] |
| Primary Disadvantage | Higher instrumentation cost. | Requires derivatization for non-volatile PFCAs, adding complexity and potential for variability.[8] |
Disclaimer: The data presented for LC-MS/MS is for a structural isomer of PF-3,7-DMOA, and the GC-MS data is generalized for linear PFCAs. Direct quantitative performance data for PF-3,7-DMOA was not available in the reviewed literature. These values should be used as an estimation of expected performance.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for PFAS Analysis
This protocol is a generalized procedure applicable to the analysis of PF-3,7-DMOA in biological matrices, based on common practices for PFAS analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize 5-10 grams of the tissue sample (e.g., fish fillet).
-
Fortify the sample with a suitable isotopic internal standard for PF-3,7-DMOA.
-
Extract the analyte using an alkaline digestion or a solvent mixture (e.g., acetonitrile or methanol).
-
Centrifuge the sample and collect the supernatant.
-
Dilute the supernatant with water before loading onto a weak anion exchange (WAX) SPE cartridge.
-
Wash the cartridge with a solution such as acetic acid in water to remove interferences.
-
Elute the PFAS from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 2.5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A programmed gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for PF-3,7-DMOA and its labeled internal standard must be determined and optimized.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for PFAS Analysis
This protocol outlines a general procedure for the analysis of PFCAs, including branched isomers like PF-3,7-DMOA, which typically requires a derivatization step.
1. Sample Preparation and Derivatization:
-
Follow a similar extraction procedure as for LC-MS/MS to isolate the PFCAs from the sample matrix.
-
Derivatization: The carboxyl group of PF-3,7-DMOA must be derivatized to increase its volatility for GC analysis. Common derivatization approaches include:
-
Esterification: Reaction with an alcohol (e.g., methanol, isopropanol) in the presence of an acid catalyst to form the corresponding ester.
-
Amidation: Reaction with an amine (e.g., aniline) to form an amide.
-
-
After derivatization, a liquid-liquid extraction is typically performed to transfer the derivatized analyte into a solvent suitable for GC injection (e.g., hexane, dichloromethane).
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature ramp starting at a lower temperature and increasing to a final temperature to ensure separation of the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Scan Type: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity.
-
Monitored Ions: Specific ions corresponding to the fragmentation of the derivatized PF-3,7-DMOA.
-
Mandatory Visualization
Caption: General workflow for the analysis of PF-3,7-DMOA.
Caption: Logical relationship of analytical choices for PF-3,7-DMOA.
References
- 1. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Desorption – Gas Chromatography – Mass Spectrometry (TD-GC-MS) Analysis of PFAS Used in Food Contact Materials [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Unraveling the Toxicological Nuances of Perfluorooctanoic Acid (PFOA) Isomers: A Comparative Guide
A detailed examination of the toxicological profiles of linear, branched, and mixed isomers of perfluorooctanoic acid (PFOA) reveals significant differences in their biological effects. accumulative evidence from in vivo and in vitro studies indicates that the linear isomer of PFOA generally exhibits greater potency in inducing adverse health outcomes compared to its branched counterparts. This guide provides a comprehensive comparison of the toxicological differences between PFOA isomers, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Perfluorooctanoic acid (PFOA) is a persistent environmental contaminant that exists as a mixture of linear and branched isomers. Historically, commercial PFOA products were predominantly composed of the linear isomer (approximately 80%) with the remainder consisting of various branched forms.[1] Understanding the distinct toxicological properties of these isomers is crucial for accurate risk assessment and regulatory decision-making.
Key Toxicological Differences: An Overview
Studies comparing the effects of linear PFOA (L-PFOA), branched PFOA (Br-PFOA), and the mixture have demonstrated that while both forms can elicit similar toxicological responses, the magnitude of these effects often differs. The branched form generally appears to be less potent than the linear isomer in inducing key toxicological endpoints such as body weight reduction, liver enlargement (hepatomegaly), and the induction of peroxisomal β-oxidation, a key process in fatty acid metabolism that is often dysregulated by PFOA.[2]
Comparative Toxicity Data
The following tables summarize the quantitative data from a key comparative study in rats and mice, providing a clear overview of the differential effects of PFOA isomers on various toxicological parameters.
Table 1: Effects of PFOA Isomers on Body and Liver Weight in Rats (14-Day Oral Gavage Study)
| Treatment Group (Dose) | Mean Body Weight Change (%) | Mean Relative Liver Weight (% of Body Weight) |
| Control | + X ± Y | A ± B |
| Linear PFOA (30 mg/kg) | -20% | Increased |
| Branched PFOA (30 mg/kg) | -3 to -5% | Increased |
| Linear/Branched PFOA Mix (30 mg/kg) | -20% | Increased |
Data adapted from Loveless et al., 2006. Specific numerical values for liver weight and statistical significance were not available in the abstract.
Table 2: Effects of PFOA Isomers on Hepatic Peroxisomal β-Oxidation in Rats and Mice (14-Day Oral Gavage Study)
| Species | Treatment Group | Hepatic Peroxisomal β-Oxidation Activity |
| Rat | Linear PFOA | Markedly Increased |
| Branched PFOA | Increased (less pronounced than linear) | |
| Linear/Branched PFOA Mix | Markedly Increased | |
| Mouse | Linear PFOA | Increased |
| Branched PFOA | Increased | |
| Linear/Branched PFOA Mix | Increased |
Data adapted from Loveless et al., 2006. The abstract provides a qualitative comparison; specific quantitative increases are needed from the full study.
Experimental Protocols
The data presented in this guide are primarily based on a 14-day oral gavage study conducted in rats and mice. Below are the detailed methodologies for the key experiments cited.
In Vivo Toxicity Study
-
Test Animals: Male and female Sprague-Dawley rats and CD-1 mice.
-
Test Substances: Linear ammonium perfluorooctanoate (APFO), branched APFO, and a mixture of linear/branched APFO (approximately 80% linear and 20% branched).
-
Administration: Daily oral gavage for 14 consecutive days.
-
Dose Levels: Ranging from 0.3 to 30 mg/kg body weight per day.
-
Parameters Evaluated:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured daily.
-
Hematology and Serum Chemistry: Blood samples were collected at termination for analysis of a standard panel of hematological and clinical chemistry parameters, including serum lipids (total cholesterol, HDL, LDL, triglycerides).
-
Organ Weights: Liver and kidney weights were recorded at necropsy.
-
Histopathology: Tissues were preserved for microscopic examination.
-
Hepatic Peroxisomal β-Oxidation Assay: Liver samples were analyzed to determine the rate of fatty acid oxidation.
-
Hepatic Peroxisomal β-Oxidation Assay
This assay measures the activity of the peroxisomal fatty acid β-oxidation system, which is a key target of PFOA.
-
Tissue Homogenization: Liver tissue is homogenized in a buffered solution to isolate the peroxisomes.
-
Substrate Incubation: The homogenate is incubated with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA).
-
Separation of Products: The reaction is stopped, and the water-soluble radioactive products of β-oxidation are separated from the unreacted substrate.
-
Quantification: The amount of radioactivity in the aqueous phase is measured using a scintillation counter to determine the rate of β-oxidation.
Serum Lipid Analysis
Standard enzymatic colorimetric methods are used to determine the concentrations of total cholesterol, HDL cholesterol, and triglycerides in serum samples. LDL cholesterol is typically calculated using the Friedewald equation.
Molecular Mechanisms: Activation of Nuclear Receptors
A primary mechanism underlying the toxic effects of PFOA is its ability to activate nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a key regulator of lipid metabolism, and its activation by PFOA leads to a cascade of downstream events, including increased peroxisome proliferation and altered gene expression related to fatty acid oxidation. Both linear and branched isomers of PFOA have been shown to activate PPARα.
Caption: PFOA isomers activate PPARα, leading to altered gene expression and toxicological effects.
Experimental Workflow
The general workflow for assessing the comparative toxicity of PFOA isomers involves a series of in vivo and in vitro experiments.
References
- 1. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]
- 2. Comparative responses of rats and mice exposed to linear/branched, linear, or branched ammonium perfluorooctanoate (APFO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental persistence of branched vs. linear perfluorooctanoic acids
ctanoic Acid: A Comparative Analysis of Branched and Linear Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of significant concern. Historically, PFOA has been produced through two primary methods: electrochemical fluorination (ECF) and telomerization. The ECF process results in a mixture of isomers, with approximately 78% being the linear form (n-PFOA) and 22% consisting of various branched isomers. In contrast, telomerization produces almost exclusively the linear isomer.[1][2] This guide provides a comparative analysis of the environmental persistence of branched versus linear PFOA, supported by experimental data, to aid researchers in understanding their differential fate and transport in the environment.
Differential Environmental Fate and Transport
The structural differences between linear and branched PFOA isomers influence their physicochemical properties, leading to distinct behaviors in various environmental compartments. A key differentiator is their polarity; branched isomers are generally more polar and hydrophilic.[3] This results in a preferential partitioning in the environment, where linear PFOA tends to sorb more strongly to soil and sediment, while branched isomers are more mobile and remain predominantly in the water phase.[3][4][5]
Key Physicochemical Properties and Environmental Distribution
| Property | Linear PFOA (n-PFOA) | Branched PFOA (br-PFOA) | Environmental Implication |
| Structure | Straight eight-carbon chain with a carboxylic acid functional group. | Perfluorinated carbon chain with one or more methyl or ethyl branches and a carboxylic acid functional group. | Differences in steric hindrance and polarity affect intermolecular interactions. |
| Polarity | Less polar | More polar[3] | Higher water solubility and mobility of branched isomers. |
| Sorption to Soil/Sediment | Higher sorption affinity.[4] | Lower sorption affinity.[4] | Linear PFOA is more likely to be retained in soils and sediments, while branched isomers are more readily transported in groundwater and surface water. |
| Bioaccumulation | Evidence suggests potential for bioaccumulation. | Differential bioaccumulation properties compared to linear isomers. | Isomer-specific bioaccumulation needs to be considered in risk assessments. |
Quantitative Comparison of Environmental Persistence
The environmental persistence of PFOA isomers is a function of their resistance to degradation and their partitioning behavior in the environment. The following tables summarize key quantitative data from experimental studies.
Soil and Sediment Sorption
The sorption of PFOA isomers to soil and sediment is a critical factor in their environmental mobility. The organic carbon-water partitioning coefficient (Koc) is a common measure of this tendency.
Table 1: Organic Carbon-Water Partitioning Coefficients (Log Koc) for Linear and Branched PFOA Isomers
| Isomer | Log Koc (cm³/g) | Reference |
| Linear PFOA (L-PFOA) | 3.11 ± 0.38 | [5] |
| iso-PFOA | 2.96 ± 0.48 | [5] |
| 4m-PFOA | 2.77 ± 0.53 | [5] |
| 5m-PFOA | 2.82 ± 0.51 | [5] |
Data from a study by Chen et al. (2015) as cited in[5]. The lower Log Koc values for branched isomers indicate their lower affinity for organic carbon in soil and sediment, leading to greater mobility in water.[5]
Degradation of PFOA Isomers
PFOA is notoriously resistant to degradation. However, some studies suggest that branched isomers may be more susceptible to certain degradation processes.
Table 2: Comparative Degradation of PFOA Isomers
| Degradation Process | Observation | Reference |
| Photodegradation | While direct photolysis of PFOA is generally inefficient, advanced oxidation processes can achieve degradation. Some studies on the related compound PFOS have shown that branched isomers are more easily degraded than linear isomers.[6] | [6] |
| Biodegradation | PFOA is highly resistant to microbial degradation.[7] Some studies have shown limited biotransformation of PFOA by certain microbial strains, but data comparing the biodegradability of linear versus branched isomers is scarce.[8][9] | [7][8][9] |
Experimental Protocols
Accurate assessment of the environmental persistence of PFOA isomers relies on robust experimental methodologies. The following sections detail common protocols for key experiments.
Soil Sorption/Desorption Batch Equilibrium Study (Modified from OECD Guideline 106)
This experiment determines the soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc) of PFOA isomers.
1. Materials:
- Test substance: Analytical standards of linear and branched PFOA isomers.
- Soil: A range of well-characterized soils with varying organic carbon content, pH, and texture.
- Aqueous solution: 0.01 M CaCl₂ solution to maintain a constant ionic strength.
- Centrifuge tubes: Polypropylene tubes to minimize sorption to container walls.
- Shaker: To equilibrate the soil-water slurry.
- Analytical instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of PFOA isomers.
2. Procedure:
- Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.
- Definitive Test:
- Weigh a known amount of soil into centrifuge tubes.
- Add a known volume of the aqueous solution containing the PFOA isomers at various concentrations.
- Include control samples (without soil) to account for potential sorption to the container walls.
- Equilibrate the tubes on a shaker for the predetermined time (e.g., 24-48 hours).
- Centrifuge the tubes to separate the solid and aqueous phases.
- Analyze the PFOA isomer concentrations in the aqueous phase using LC-MS/MS.
- Data Analysis:
- Calculate the amount of PFOA sorbed to the soil by subtracting the aqueous phase concentration from the initial concentration.
- Determine the soil-water distribution coefficient (Kd) as the ratio of the sorbed concentration to the aqueous concentration at equilibrium.
- Calculate the organic carbon-normalized distribution coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.
Photodegradation Study in Aqueous Solution
This experiment evaluates the degradation of PFOA isomers under controlled light conditions.
1. Materials:
- Test substance: Analytical standards of linear and branched PFOA isomers.
- Photoreactor: Equipped with a specific light source (e.g., UV-A, UV-C, or simulated sunlight).
- Reaction vessels: Quartz tubes that are transparent to the light source.
- Aqueous solution: Ultrapure water or a buffered solution.
- Analytical instrumentation: LC-MS/MS for the quantification of PFOA isomers and potential degradation products.
2. Procedure:
- Prepare aqueous solutions of the PFOA isomers at a known concentration in the reaction vessels.
- Include dark controls to assess any non-photolytic degradation.
- Place the reaction vessels in the photoreactor and expose them to the light source for a defined period.
- Collect samples at various time points.
- Analyze the concentration of the parent PFOA isomers and any potential degradation products using LC-MS/MS.
- Data Analysis:
- Plot the concentration of each PFOA isomer as a function of time.
- Determine the degradation rate constant and half-life for each isomer.
Visualizing Environmental Fate and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the differential environmental fate of linear and branched PFOA and a typical experimental workflow for a soil sorption study.
Caption: Differential environmental fate of linear and branched PFOA isomers.
Caption: Experimental workflow for a soil sorption batch equilibrium study.
Conclusion
The environmental persistence of PFOA is isomer-specific. Branched isomers exhibit greater mobility in aqueous environments due to their higher polarity and lower sorption affinity to soil and sediment compared to their linear counterparts. While all PFOA isomers are highly resistant to degradation, some evidence suggests that branched isomers may be more susceptible to certain degradation pathways. A thorough understanding of these differences is crucial for accurate environmental risk assessment, fate and transport modeling, and the development of effective remediation strategies for PFOA-contaminated sites. Further research is needed to fully elucidate the degradation pathways and rates for individual PFOA isomers under various environmental conditions.
References
- 1. eurofins.se [eurofins.se]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Frontiers | Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioaccumulation of PFAS Isomers in Wildlife
Published for: Researchers, Scientists, and Drug Development Professionals
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their remarkable persistence and widespread presence in the environment. Manufacturing processes such as electrochemical fluorination (ECF) typically yield a mixture of isomers, primarily 70-80% linear and 20-30% branched structures.[1][2][3] In contrast, telomerization produces almost exclusively linear isomers.[1][2][3] This guide provides a comparative analysis of how these different structural isomers—linear and branched—bioaccumulate in wildlife, supported by experimental data and detailed methodologies.
Mechanisms of Differential Bioaccumulation
The structural variance between linear and branched PFAS isomers influences their physicochemical properties, leading to significant differences in their environmental fate, bioavailability, and pharmacokinetics in wildlife.[1][2][4] The primary mechanisms driving this differential bioaccumulation include:
-
Protein Binding: Linear isomers, particularly linear perfluorooctane sulfonate (L-PFOS), exhibit a stronger binding affinity for proteins like serum albumin compared to their branched counterparts.[4][5] This stronger interaction can lead to longer retention times in blood and tissues, contributing to higher bioaccumulation.
-
Elimination Rates: Branched PFAS isomers are often eliminated from the body more rapidly than linear isomers.[4] Studies suggest that branched isomers have a higher renal clearance rate, leading to shorter biological half-lives.[5]
-
Partitioning Behavior: The shape of the isomer affects how it partitions between different environmental compartments and biological tissues. Linear isomers have a greater tendency to adsorb to solid phases like sediment and sludge, while branched isomers may be more enriched in the aqueous phase.[1][4][6] Within an organism, this partitioning is influenced by interactions with both proteins and phospholipids.[4]
Quantitative Data Comparison
Studies consistently show that linear PFAS isomers are more bioaccumulative in wildlife than branched isomers.[4][6][7] Organisms across various trophic levels tend to have a higher proportion of linear isomers in their tissues compared to the proportions found in the environment or in the original technical mixtures.[6] For example, in a Lake Ontario food web, linear PFOS (L-PFOS) constituted over 88% of the total PFOS in all organisms, a significant enrichment compared to its 77% proportion in technical PFOS mixtures.[6]
The table below summarizes key quantitative findings on the bioaccumulation factors (BAFs) for different PFOS isomers in lake trout from this study.
| Species | Tissue | PFAS Isomer | Bioaccumulation Factor (BAF) (L/kg) | Source |
| Lake Trout | Whole Fish | Linear PFOS (L-PFOS) | 3.4 x 10⁴ | [6] |
| Lake Trout | Whole Fish | Monomethyl-substituted PFOS (MM-PFOS) | 2.9 x 10³ | [6] |
| Lake Trout | Whole Fish | Dimethyl-substituted PFOS | No Biomagnification | [6] |
Caption: Bioaccumulation factors for PFOS isomers in Lake Ontario lake trout, demonstrating the significantly higher bioaccumulation of the linear isomer.
Experimental Protocols
The analysis of PFAS isomers in wildlife tissues requires sophisticated analytical techniques to achieve accurate separation and quantification. The following protocol is a synthesized representation of common methodologies described in the literature.[8][9][10]
Sample Preparation and Homogenization
-
Collection: Biological samples (e.g., liver, muscle, blood, eggs) are collected from wildlife.
-
Storage: Samples are immediately frozen and stored at or below -20°C until analysis to prevent degradation.
-
Homogenization: Thawed tissue samples are homogenized to ensure a uniform matrix for extraction. Blood or serum samples are typically vortexed.
Extraction
-
Method: Solid-Phase Extraction (SPE) is the most common technique for extracting and concentrating PFAS from biological matrices.[9] Ion-pair extraction may also be used.[10]
-
Sorbent: Weak Anion Exchange (WAX) cartridges (e.g., Oasis® WAX) are frequently used due to their high recovery rates for a wide range of PFAS.[9]
-
Procedure:
-
The homogenized sample is loaded onto a pre-conditioned SPE cartridge.
-
Interfering substances, such as lipids, are removed by washing the cartridge with appropriate solvents.
-
The target PFAS analytes are then eluted from the cartridge using a basic solvent (e.g., ammoniated methanol).
-
The eluate is concentrated under a gentle stream of nitrogen before instrumental analysis.
-
Instrumental Analysis
-
Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Pressure Liquid Chromatography (UHPLC-MS/MS) is the gold standard for PFAS analysis.[8][9][10] This method offers high sensitivity and selectivity.
-
Separation: A C18 or specialized fluorinated column is used to separate the different PFAS analytes. Achieving chromatographic separation of linear and branched isomers can be challenging and may require longer analysis times or specialized columns.[8][11]
-
Detection: A triple quadrupole mass spectrometer (QqQ) operating in negative electrospray ionization (ESI) mode is typically used for detection and quantification.[9] Multiple Reaction Monitoring (MRM) is employed to ensure accurate identification and measurement of each specific isomer.
Factors Influencing Differential Bioaccumulation
The preferential accumulation of linear PFAS isomers in wildlife is a complex process governed by multiple interacting factors. The diagram below illustrates the key relationships between isomer structure, physicochemical properties, and biological interactions that result in differential bioaccumulation.
Conclusion
The available evidence robustly demonstrates that linear and branched PFAS isomers exhibit distinct bioaccumulation behaviors in wildlife. Linear isomers, particularly L-PFOS, are consistently found to be more bioaccumulative and are preferentially retained in organisms compared to branched isomers.[6][7][12] This disparity is primarily driven by differences in protein binding and elimination kinetics.[4][5] These isomer-specific characteristics are critical for accurate environmental risk assessments, as treating PFAS as a single entity can underestimate the exposure risk posed by the more bioaccumulative linear forms. Future research and regulatory monitoring should prioritize isomer-specific analysis to better understand the true impact of PFAS contamination on wildlife.
References
- 1. eurofins.se [eurofins.se]
- 2. eurofins.se [eurofins.se]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fractionation and bioaccumulation of perfluorooctane sulfonate (PFOS) isomers in a Lake Ontario food web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Legacy and Emerging Per- and Polyfluoroalkyl Substances in a Subtropical Marine Food Web: Suspect Screening, Isomer Profile, and Identification of Analytical Interference - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Certified Reference Materials for Perfluoro-3,7-dimethyloctanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA), a significant compound in environmental and toxicological studies. The selection of a high-quality CRM is fundamental to ensuring the reliability and comparability of analytical data.
Comparison of Commercially Available PF-3,7-DMOA Certified Reference Materials
The accuracy and reliability of analytical measurements heavily depend on the quality of the reference materials used for calibration and quality control. Several key suppliers offer CRMs for PF-3,7-DMOA, each with its own specifications and certifications. A summary of these offerings is presented below to aid in the selection of the most appropriate standard for your research needs.
| Supplier | Product Name/ID | Concentration | Matrix | Purity | Certifications |
| AccuStandard | PFOA-051S-CN | 100 µg/mL | Acetonitrile | Not specified | ISO 17034 |
| Carl ROTH | ROTI®Star | Not specified | Not specified | ≥96 % | ISO 17034, ISO 17025, ISO 9001 |
| LGC Standards | Perfluoro(3,7-bis(trifluoromethyl))octanoic acid | Not specified | Not specified | Not specified | ISO/IEC 17025, ISO 17034 |
| A Chemtek | This compound | Not specified | Not specified | 98+% | Not specified |
| Exfluor | This compound | Not specified | Neat | 97% | Not specified |
Experimental Protocol: Analysis of PF-3,7-DMOA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a generalized experimental protocol for the quantitative analysis of PF-3,7-DMOA in a given sample matrix using a CRM. This protocol is based on established methodologies for PFAS analysis, such as EPA Method 537.1, and should be adapted and validated for specific laboratory conditions and sample types.
1. Standard Preparation:
-
Allow the CRM solution to equilibrate to room temperature before use.
-
Prepare a stock solution by accurately diluting the CRM in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
For aqueous samples, acidify to a pH of 3-4 with a suitable acid (e.g., acetic acid).
-
Condition an SPE cartridge (e.g., a weak anion exchange or polymer-based sorbent) with the appropriate solvents as recommended by the manufacturer.
-
Load the sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Concentrate the eluate to a final volume under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of two solvents, typically water with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for PF-3,7-DMOA to ensure selectivity and confirmation. The most abundant transition is used for quantification, and the second is for confirmation.
-
4. Data Analysis and Quality Control:
-
Construct a calibration curve by plotting the peak area of the quantification transition against the concentration of the calibration standards.
-
Quantify the concentration of PF-3,7-DMOA in the samples by interpolating their peak areas from the calibration curve.
-
Include quality control samples (e.g., blanks, duplicates, and spiked samples) in each analytical batch to monitor the performance of the method.
Workflow for CRM Selection and Method Validation
The selection of an appropriate CRM and the subsequent validation of the analytical method are critical steps for obtaining accurate and defensible data. The following diagram illustrates a logical workflow for this process.
This structured approach ensures that the chosen CRM meets the specific requirements of the analysis and that the analytical method is robust, accurate, and fit for its intended purpose. By adhering to these principles, researchers can have greater confidence in the quality and integrity of their scientific findings.
Navigating the Complexities of Branched PFAS Analysis: A Comparative Guide for Researchers
The growing body of evidence on the distinct environmental fate, transport, and toxicity of branched per- and polyfluoroalkyl substances (PFAS) isomers compared to their linear counterparts necessitates robust and accurate analytical methodologies. For researchers, scientists, and drug development professionals, selecting a laboratory and analytical approach capable of reliably quantifying these isomers is paramount. This guide provides a comparative overview of analytical strategies and performance data for the analysis of branched PFAS, empowering informed decisions in this challenging analytical landscape.
The two primary manufacturing processes for PFAS, electrochemical fluorination (ECF) and telomerization, result in different isomer profiles. ECF produces a mixture of linear and branched isomers, typically with a 70-80% linear and 20-30% branched composition, while telomerization yields predominantly linear isomers.[1][2][3] This inherent difference in isomer distribution provides a powerful tool for source tracking and environmental forensics.[1] However, the analytical separation and quantification of these isomers present significant challenges, including the limited commercial availability of certified reference standards for all branched isomers.[1][4]
Comparative Analysis of Method Performance
While a direct, comprehensive inter-laboratory comparison study with publicly available, named-laboratory performance data for a wide range of branched PFAS isomers remains elusive, this guide compiles and compares performance data from various sources, including application notes from leading analytical instrument manufacturers and commercial testing laboratories. It is important to note that this data was not generated in a single, controlled study, and therefore direct comparisons should be made with caution. The performance of any given method can be influenced by the specific sample matrix, instrumentation, and laboratory-specific protocols.
The following tables summarize key performance metrics for the analysis of branched PFAS in water, a common and critical matrix for environmental monitoring.
Table 1: Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for Branched PFAS in Water
| Laboratory/Vendor | Branched PFAS Analyte(s) | Method | MDL (ng/L) | LOQ (ng/L) | Matrix |
| Shimadzu | Sum of branched PFHxS isomers | LC-MS/MS (LCMS-8045) | 1.0 | - | Drinking Water |
| Sum of branched PFOS isomers | LC-MS/MS (LCMS-8045) | 1.8 | - | Drinking Water | |
| Sum of branched PFHxS isomers | LC-MS/MS (LCMS-8050) | 0.8 | - | Drinking Water | |
| Sum of branched PFOS isomers | LC-MS/MS (LCMS-8050) | 0.7 | - | Drinking Water | |
| Agilent | Sum of branched PFHxS isomers | LC-MS/MS (6470 LC/TQ) | - | - | Drinking Water |
| Sum of branched PFOS isomers | LC-MS/MS (6470 LC/TQ) | - | - | Drinking Water | |
| Thermo Fisher Scientific | Branched PFOS isomers (chromatographically separated) | LC-MS/MS (TSQ Quantis Plus) | - | - | Reagent Water |
| Waters | Branched PFOA and PFOS isomers (identified by ion mobility) | LC-cIM-MS | - | - | Analytical Standard |
| Eurofins | Sum of branched PFOA, PFOS, PFHxS, MeFOSAA, and EtFOSAA isomers | Isotope Dilution LC-MS/MS | - | - | Drinking Water, Non-Potable Water |
| SGS | Branched isomers of PFOS, PFOA, PFHxS, PFNA, and others | LC-MS/MS | - | - | Environmental Samples |
Note: MDL and LOQ values are highly matrix-dependent and can vary between laboratories. The data presented here is for illustrative purposes based on available application notes and may not reflect the routine reporting limits of the mentioned laboratories.
Table 2: Accuracy (% Recovery) and Precision (%RSD) for Branched PFAS Analysis in Water
| Laboratory/Vendor | Branched PFAS Analyte(s) | Method | Spiked Concentration | Accuracy (% Recovery) | Precision (%RSD) | Matrix |
| Shimadzu | Sum of 27 PFAS (including branched isomers) | LC-MS/MS (LCMS-8050) | Not Specified | 86–106% | < 10% | Drinking Water |
| Sum of 27 PFAS (including branched isomers) | LC-MS/MS (LCMS-8045) | Not Specified | 77–104% | < 10% | Drinking Water | |
| Agilent | Sum of 40 PFAS (including branched isomers) per EPA 1633 | LC-MS/MS (6470 LC/TQ) | Mid-concentration level | 70-130% | < 9% | Aqueous Wastewater |
| Waters | 33 PFAS (including branched isomers) | LC-MS/MS (Xevo TQ Absolute) | Not Specified | Within 70-130% | Not Specified | Drinking Water, Ground Water, Surface Water, Influent Wastewater |
Note: Accuracy and precision are critical indicators of method performance. The acceptable ranges for these parameters are often defined by regulatory methods (e.g., EPA methods typically require recoveries between 70-130%).
Experimental Protocols: A Generalized Approach
The analysis of branched PFAS isomers in environmental samples typically follows a standardized workflow, with minor variations depending on the laboratory, instrumentation, and specific matrix.
1. Sample Preparation:
-
Solid Phase Extraction (SPE): This is the most common technique for extracting and concentrating PFAS from aqueous samples. Weak anion exchange (WAX) SPE cartridges are frequently used.[5]
-
Isotope Dilution: To correct for matrix effects and variations in extraction efficiency, isotopically labeled internal standards are added to the samples before extraction.[3]
-
Cleanup: For complex matrices, additional cleanup steps using materials like graphitized carbon may be necessary to remove interferences.[5]
2. Instrumental Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis, offering high sensitivity and selectivity.[6][7]
-
Chromatographic Separation: Achieving chromatographic separation of linear and branched isomers is crucial. This is typically accomplished using specialized C18 or phenyl-hexyl analytical columns.[6][8]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are emerging techniques that can provide greater specificity and aid in the identification of unknown isomers.[9]
3. Data Analysis and Reporting:
-
Integration and Quantification: The chromatographic peaks corresponding to linear and branched isomers are integrated. For regulatory compliance, the concentrations of all isomers of a particular PFAS are often summed and reported as a total concentration.[3][10] However, some laboratories can provide separate results for linear and the sum of branched isomers.[11]
-
Quality Control: A rigorous quality control regimen is essential, including the analysis of method blanks, laboratory control samples, and matrix spikes to ensure the accuracy and reliability of the data.
Visualizing the Workflow and Key Concepts
To further clarify the analytical process and the importance of isomer-specific analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Structural difference between a linear and a branched PFAS isomer.
Caption: Generalized workflow for the analysis of branched PFAS in environmental samples.
Conclusion and Recommendations
The accurate analysis of branched PFAS isomers is a complex but essential task for understanding the full environmental and health impacts of PFAS contamination. While a standardized, publicly available inter-laboratory comparison is needed to provide a definitive ranking of laboratory performance, the information compiled in this guide demonstrates that several analytical vendors and commercial laboratories have developed robust methods capable of separating and quantifying these challenging analytes.
When selecting a laboratory for branched PFAS analysis, researchers should:
-
Inquire about their experience and capabilities specifically with branched isomer analysis, not just total PFAS.
-
Request information on the specific analytical methods employed, including the instrumentation and chromatographic conditions used to achieve isomer separation.
-
Ask for in-house validation data , including MDLs, LOQs, accuracy, and precision for the specific branched isomers of interest in a matrix that is relevant to their study.
-
Clarify their reporting procedures , including whether they can provide data for individual or summed branched isomers in addition to the total concentration.
By carefully considering these factors and utilizing the comparative information provided in this guide, researchers can be better equipped to obtain high-quality, reliable data on branched PFAS, leading to a more comprehensive understanding of these ubiquitous and persistent environmental contaminants.
References
- 1. env.sgs.com [env.sgs.com]
- 2. eurofins.se [eurofins.se]
- 3. agilent.com [agilent.com]
- 4. battelle.org [battelle.org]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. sciex.com [sciex.com]
- 8. an.shimadzu.com [an.shimadzu.com]
- 9. sciex.com [sciex.com]
- 10. agilent.com [agilent.com]
- 11. Emerging Analytical and Forensics Tools - Eurofins USA [eurofinsus.com]
A Comparative Guide to the Detection of Perfluoro-3,7-dimethyloctanoic Acid (PFDODA)
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Perfluoro-3,7-dimethyloctanoic acid (PFDODA), a branched isomer of the more widely studied perfluorooctanoic acid (PFOA), is critical for environmental monitoring, toxicological research, and ensuring the safety of pharmaceutical products. This guide provides a comprehensive comparison of the established standard method, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as outlined in EPA Method 1633, with emerging novel detection technologies. We present a detailed analysis of their performance, experimental protocols, and the underlying analytical principles.
Performance Comparison of Detection Methods
The selection of an appropriate analytical method for PFDODA detection hinges on a balance of sensitivity, accuracy, throughput, and field-deployability. The following table summarizes the key quantitative performance metrics of the standard LC-MS/MS method and two promising novel methods: a colorimetric emulsion extraction technique and an optical fiber biosensor. It is important to note that while LC-MS/MS methods have been validated for a wide range of PFAS, including branched isomers, specific performance data for PFDODA is often grouped with other isomers. Data for the novel methods are primarily based on the detection of PFOA, a structurally similar compound.
| Parameter | Standard Method: LC-MS/MS (EPA Method 1633) | Novel Method 1: Colorimetric Emulsion Extraction | Novel Method 2: Optical Fiber Biosensor |
| Limit of Detection (LOD) | Typically in the low ng/L (ppt) range for branched isomers.[1][2] | Visual detection below 30 ppt for PFOA demonstrated.[3] | As low as 0.81 ppt for PFOA in water.[4] |
| Limit of Quantification (LOQ) | Generally 2-5 times the LOD, depending on matrix and instrumentation. | Semi-quantitative, providing concentration ranges rather than precise values.[3] | Quantitative range of 1 ppt to 750 ppt for PFOA.[4] |
| Accuracy (% Recovery) | For aqueous samples, mean percent recoveries are generally within 70-130%.[1] | Not applicable in the same way as quantitative methods; accuracy is in correct concentration range identification. | High accuracy demonstrated in laboratory settings for PFOA.[4] |
| Precision (%RSD) | Relative Standard Deviations (RSDs) are typically <20%.[1] | Not applicable for a semi-quantitative method. | High repeatability reported in controlled experiments.[5] |
| Analysis Time per Sample | 30-60 minutes, including sample preparation and instrument run time. | Minutes for extraction and visual detection.[3] | Rapid, near real-time detection. |
| Cost per Sample | High, due to expensive instrumentation and consumables. | Low, with reusable components and inexpensive materials.[3] | Potentially low for the sensor, but initial setup cost can be significant. |
| Field Deployability | Not field-deployable; requires a laboratory setting. | Highly field-deployable, designed for on-site screening.[3] | Portable systems are in development.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the summarized experimental protocols for the standard and novel detection methods.
Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Based on EPA Method 1633
EPA Method 1633 is a comprehensive method for the analysis of 40 PFAS compounds in various matrices, including aqueous, solid, and biological samples.[7][8] The method utilizes isotope dilution for quantification, which enhances accuracy by correcting for matrix effects and variations in extraction efficiency.[9]
1. Sample Preparation and Extraction:
-
Aqueous Samples: Samples are fortified with isotopically labeled internal standards. The sample is then passed through a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange) to concentrate the analytes.[9]
-
Solid and Tissue Samples: Samples are homogenized and extracted with a suitable solvent (e.g., methanol). The extract is then cleaned up using techniques like carbon filtration to remove interfering substances.[10]
2. Chromatographic Separation:
-
The prepared extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of PFDODA from other PFAS isomers and matrix components is achieved using a specialized analytical column, such as a C18 or a more specialized column designed for PFAS analysis (e.g., HALO® PFAS).[11]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is typically used.[1]
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
-
The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[10]
-
Specific precursor and product ion transitions for PFDODA and its labeled internal standard are monitored for identification and quantification.
Novel Method 1: Colorimetric Emulsion Extraction
This method offers a rapid, low-cost, and field-portable approach for screening PFAS contamination.[3]
1. Emulsion Formation and Extraction:
-
An aqueous sample is mixed with a proprietary extraction solvent containing a colorimetric indicator.
-
Vigorous shaking of the mixture creates an emulsion, facilitating the transfer of PFAS from the aqueous phase to the organic phase.
2. Colorimetric Detection:
-
After a short settling time, the color of the organic phase is observed.
-
The color change is proportional to the concentration of PFAS, allowing for a semi-quantitative estimation of the contamination level. Visual detection of PFOA at levels below 30 ppt has been demonstrated.[3]
Novel Method 2: Optical Fiber Biosensor
This technology utilizes the principles of surface plasmon resonance (SPR) or other optical phenomena to detect PFAS with high sensitivity.[4]
1. Sensor Functionalization:
-
The surface of an optical fiber is coated with a recognition element that has a high affinity for PFAS. This can be a molecularly imprinted polymer (MIP) or a specific antibody.[12]
2. Detection Principle:
-
When a sample containing PFDODA is introduced to the sensor, the target molecules bind to the recognition elements on the fiber's surface.
-
This binding event causes a change in the refractive index at the sensor surface, which in turn alters the properties of the light propagating through the optical fiber.
-
This change is measured by a detector and correlated to the concentration of PFDODA in the sample. An LOD as low as 0.81 ppt has been reported for PFOA using this approach.[4]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of the standard and novel detection methods.
Toxicological Signaling Pathways of Long-Chain PFAS
While specific signaling pathways for PFDODA are not extensively characterized, its structural similarity to other long-chain perfluoroalkyl acids (PFAAs) suggests it may share similar toxicological mechanisms. Long-chain PFAAs are known to interact with various cellular components, leading to a range of adverse health effects. The diagram below illustrates a generalized signaling pathway potentially affected by PFDODA and other long-chain PFAS. These compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and can lead to hepatotoxicity.[13] Additionally, they can induce oxidative stress and interfere with endocrine function.
Conclusion
The detection of this compound presents analytical challenges due to its branched structure. The standard LC-MS/MS method, particularly EPA Method 1633, offers a robust and sensitive approach for the quantitative analysis of PFDODA in various matrices. However, it is laboratory-bound and resource-intensive. Novel methods, such as colorimetric emulsion extraction and optical fiber biosensors, show great promise for rapid, low-cost, and on-site screening of PFAS contamination. While these emerging technologies require further validation, particularly for specific branched isomers like PFDODA, they have the potential to revolutionize environmental monitoring and exposure assessment. The choice of method will ultimately depend on the specific application, required level of sensitivity and quantification, and available resources. Further research into the specific toxicological pathways of PFDODA is also crucial for a comprehensive understanding of its health risks.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. A novel method for detecting per- and polyfluoroalkyl substances (PFAS) by colorimetric emulsion extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. photonics.pl [photonics.pl]
- 6. Sensors for detecting per- and polyfluoroalkyl substances (PFAS): A critical review of development challenges, current sensors, and commercialization obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. EPA Method 1633 [turqenv.io]
- 9. well-labs.com [well-labs.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. An MIP-Based PFAS Sensor Exploiting Nanolayers on Plastic Optical Fibers for Ultra-Wide and Ultra-Low Detection Ranges—A Case Study of PFAS Detection in River Water [mdpi.com]
- 13. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Fate of PF-3,7-DMOA and Legacy PFAS
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of per- and polyfluoroalkyl substances (PFAS) is continually evolving, with emerging compounds like Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) presenting new challenges in environmental risk assessment. This guide provides a detailed comparison of the environmental fate of PF-3,7-DMOA against legacy PFAS, primarily perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The information herein is intended to support the scientific community in understanding the potential environmental impact of this emerging contaminant.
Executive Summary
While specific experimental data on the environmental fate of PF-3,7-DMOA is limited, its structural similarity to perfluorodecanoic acid (PFDA) allows for informed inferences. PF-3,7-DMOA is a branched isomer of PFDA, a compound recognized for its persistence, bioaccumulation potential, and toxicity. This comparison suggests that PF-3,7-DMOA likely shares these characteristics, potentially posing environmental risks comparable to or exceeding those of legacy PFAS like PFOA and PFOS. Key differences may arise from its branched structure, which can influence its environmental mobility and bioaccumulation patterns. Legacy PFAS are known for their extreme persistence, with PFOA and PFOS being highly resistant to degradation.[1][2] Both PFOA and PFOS are bioaccumulative, particularly in air-breathing organisms and fish, respectively.[1]
Data Presentation: Environmental Fate Parameters
The following tables summarize key quantitative data for PF-3,7-DMOA (inferred from PFDA data), PFOA, and PFOS. It is critical to note that the data for PF-3,7-DMOA is based on its structural analogue, PFDA, and should be interpreted with caution pending direct experimental results.
Table 1: Physicochemical Properties
| Property | PF-3,7-DMOA | PFOA | PFOS |
| Chemical Formula | C₁₀HF₁₉O₂ | C₈HF₁₅O₂ | C₈HF₁₇O₃S |
| Molecular Weight ( g/mol ) | 514.08 | 414.07 | 500.13 |
| Structure | Branched-chain perfluorinated carboxylic acid | Linear-chain perfluorinated carboxylic acid | Linear-chain perfluorinated sulfonic acid |
Table 2: Environmental Persistence
| Parameter | PF-3,7-DMOA (inferred from PFDA) | PFOA | PFOS |
| Abiotic Degradation | Resistant to hydrolysis and photolysis.[3] | Highly resistant to atmospheric photolysis, hydrolysis, and thermolysis.[1] | Highly resistant to hydrolysis, photolysis, and biodegradation.[1] |
| Biodegradation | Resistant to biodegradation.[3] | Considered non-biodegradable under environmental conditions.[1][2] | Resistant to microbial degradation.[1] |
| Classification | Expected to be highly persistent. | Persistent.[1][2] | Very Persistent.[1] |
Table 3: Bioaccumulation Potential
| Parameter | PF-3,7-DMOA (inferred from PFDA) | PFOA | PFOS |
| Bioaccumulation Factor (BAF) in fish (L/kg) | Data not available for PF-3,7-DMOA. PFDA is considered bioaccumulative.[3][4] Log BAF for C9-C10 PFCAs can range from 0.9-4.3.[5] | Log BAF in fish muscle tissue can range from 0.9-4.3.[5] | Estimated bioconcentration factor (BCF) in fish ranges from 1,000 to 4,000.[1] Median Log BAF in fish fillet is 3.18 (approximately 1500 L/kg).[6] |
| Trophic Magnification | Potential for trophic magnification, similar to other long-chain PFCAs. | Does not significantly biomagnify in aquatic food webs but does in air-breathing organisms.[1] | Biomagnifies in aquatic and terrestrial food webs.[1] |
| Key Accumulation Tissues | Expected to accumulate in protein-rich tissues like the liver and blood. | Liver, blood. | Liver, blood. |
Table 4: Ecotoxicity
| Endpoint | PF-3,7-DMOA (inferred from PFDA) | PFOA | PFOS |
| Acute Oral Toxicity (Rat LD50) | 57 mg/kg (for PFDA).[3] | Varies with study, but generally in the range of 430-680 mg/kg. | Varies with study, generally in the range of 251-896 mg/kg. |
| Aquatic Toxicity | PFDA exhibits greater immunotoxicity in zebrafish compared to PFOA.[7] | Acute EC50 values for marine species range from 11.9 to 163.6 mg/L.[8] | Acute EC50 values for marine species range from 0.11 to 37.5 mg/L.[8] |
| Predicted No Effect Concentration (PNEC) - Marine Water | Data not available. | 119 µg/L.[8] | 1.1 µg/L.[8] |
Experimental Protocols
The assessment of the environmental fate of PFAS, including compounds like PF-3,7-DMOA and legacy PFAS, relies on standardized methodologies developed by organizations such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
Persistence Testing
-
Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation in water at different pH levels. Given the strength of the carbon-fluorine bond, PFAS are generally found to be resistant to hydrolysis.[3]
-
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline assesses the potential for a chemical to be degraded by sunlight. PFAS typically show high resistance to direct photolysis.[3]
-
Ready Biodegradability (OECD 301): A series of methods to assess the likelihood of rapid and complete biodegradation in an aerobic aqueous medium. Legacy PFAS consistently fail these tests.[3]
Bioaccumulation Testing
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This is the key guideline for determining the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish. It involves exposing fish to the test substance in water and/or through their diet and measuring the concentration in the fish tissue over time.
-
EPA Method 1633: This method provides procedures for the analysis of 40 PFAS compounds in various environmental matrices, including fish tissue, which is essential for bioaccumulation studies.
Toxicity Testing
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines are used to determine the median lethal dose (LD50) of a substance after a single oral dose.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short period.
-
Algal Growth Inhibition Test (OECD 201): This assesses the effects of a substance on the growth of freshwater microalgae.
Mandatory Visualization
Caption: Comparative resistance to degradation of PF-3,7-DMOA and legacy PFAS.
Caption: A generalized workflow for assessing the environmental fate of a PFAS compound.
Discussion and Conclusion
The available evidence, primarily through structural analogy with PFDA, strongly suggests that PF-3,7-DMOA is a persistent, bioaccumulative, and toxic substance. Its branched structure may lead to differences in environmental transport and bioaccumulation compared to its linear counterparts, with some studies indicating that branched isomers may be more water-soluble and less likely to sorb to sediment.[9][10][11] However, human studies have shown preferential accumulation of branched isomers for some PFAS.[9]
The toxicity data for PFDA indicates that it can be more potent than PFOA in some instances, raising concerns about the potential health and environmental risks of its isomers, including PF-3,7-DMOA.[7] Given the extreme persistence of all these compounds, their continued release into the environment poses a long-term risk.
For researchers and drug development professionals, the key takeaway is that the environmental profile of PF-3,7-DMOA should be considered with a high degree of caution. The lack of specific data necessitates a conservative approach to risk assessment, assuming properties similar to or potentially more hazardous than legacy long-chain PFAS. Further research is urgently needed to definitively characterize the environmental fate and toxicity of PF-3,7-DMOA to enable accurate risk assessments and inform regulatory decisions.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Evaluation of a national data set for insights into sources, composition, and concentrations of per- and polyfluoroalkyl substances (PFASs) in U.S. drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]
- 4. Perfluorodecanoic acid | C9F19COOH | CID 9555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ecological risk assessment of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in marine environment using Isochrysis galbana, Paracentrotus lividus, Siriella armata and Psetta maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofins.se [eurofins.se]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Analysis of Perfluoro-3,7-dimethyloctanoic Acid and Other Emerging PFAS Contaminants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Perfluoro-3,7-dimethyloctanoic acid (PF-3,7-DMOA) and other emerging per- and polyfluoroalkyl substances (PFAS), including GenX, PFBS, and F-53B. While data on PF-3,7-DMOA is limited, this guide synthesizes available information and draws comparisons based on the broader understanding of PFAS behavior.
Physicochemical Properties
Per- and polyfluoroalkyl substances are characterized by a fully fluorinated alkyl chain, which imparts their unique properties of being both hydrophobic and oleophobic. Variations in chain length, functional group, and branching affect their environmental fate and toxicity.
| Property | This compound (PF-3,7-DMOA) | GenX (HFPO-DA) | Perfluorobutane Sulfonic Acid (PFBS) | 6:2 Chlorinated Polyfluoroether Sulfonate (F-53B) |
| CAS Number | 172155-07-6 | 13252-13-6 (acid form) | 375-73-5 | 763051-92-9 |
| Molecular Formula | C₁₀HF₁₉O₂ | C₆HF₁₁O₃ | C₄HF₉O₃S | C₈H₄Cl₂F₁₂O₅S |
| Molecular Weight ( g/mol ) | 514.08 | 330.06 | 300.1 | 531.06 |
| Structure | Branched-chain perfluoroalkyl carboxylic acid | Short-chain ether PFAS | Short-chain perfluoroalkyl sulfonic acid | Chlorinated polyfluoroether sulfonate |
| Key Features | Used to tune lipase activity; identified as an environmental pollutant.[1][2] | Replacement for PFOA. | Replacement for PFOS. | Alternative to PFOS used in the electroplating industry.[3] |
Toxicological Profile
| Parameter | GenX (HFPO-DA) | Perfluorobutane Sulfonic Acid (PFBS) | 6:2 Chlorinated Polyfluoroether Sulfonate (F-53B) |
| Acute Toxicity (LD₅₀) | Oral (rat): >5000 mg/kg | Data Not Available | Data Not Available |
| No Observed Adverse Effect Level (NOAEL) | 0.1 mg/kg/day (chronic, oral, rat - liver effects) | 1 mg/kg/day (subchronic, oral, rat - thyroid effects) | Data Not Available |
| Lowest Observed Adverse Effect Level (LOAEL) | 1 mg/kg/day (chronic, oral, rat - liver effects) | 10 mg/kg/day (subchronic, oral, rat - thyroid effects) | Data Not Available |
| Target Organs | Liver, kidney, immune system, developmental effects | Thyroid, kidney, reproductive system | Liver, endocrine system, reproductive and developmental toxicity.[3] |
| Carcinogenicity | Suggestive evidence of carcinogenic potential | Data Not Available | Data Not Available |
| Human Half-life | Relatively short (hours to days) | Approximately 26-35 days[5] | Estimated at 15.3 years.[3] |
Bioaccumulation and Environmental Fate
The persistence and bioaccumulative potential of PFAS are central to their environmental risk. Branched isomers, such as PF-3,7-DMOA, may exhibit different partitioning behavior in the environment compared to their linear counterparts, with some studies suggesting branched isomers are more prevalent in water while linear isomers tend to sorb to soil and sediment.[6][7][8]
| Parameter | GenX (HFPO-DA) | Perfluorobutane Sulfonic Acid (PFBS) | 6:2 Chlorinated Polyfluoroether Sulfonate (F-53B) |
| Bioaccumulation Factor (BCF) | Low to moderate; Plant BCFroot: 0.66-2.5[9]; Fish BCF: <30[10] | Low; generally lower than long-chain PFAS. | Higher than PFOS in some organisms. |
| Environmental Persistence | Persistent in the environment. | Highly persistent in the environment, particularly in water.[5][11][12] | Highly persistent and resistant to degradation.[3] |
| Mobility | High mobility in water. | High mobility in water.[11] | Mobile in aquatic systems. |
Experimental Protocols
Analysis of PFAS in Environmental Samples
The standard methods for the analysis of PFAS in various matrices involve solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Water samples are typically pre-concentrated using solid-phase extraction (SPE) with a weak anion exchange (WAX) or polymeric reversed-phase sorbent.
-
Soil and sediment samples require an extraction step, often using a solvent mixture such as methanol or acetonitrile, followed by cleanup and concentration using SPE.
-
Biota samples are homogenized and extracted with an appropriate solvent, followed by cleanup steps to remove lipids and other interfering substances before SPE.
-
-
Instrumental Analysis:
-
Liquid Chromatography (LC): Separation of PFAS is typically achieved using a C18 or other specialized fluorinated stationary phase column. A gradient elution with a mobile phase consisting of methanol or acetonitrile and water, often with an ammonium acetate or acetic acid modifier, is used.
-
Tandem Mass Spectrometry (MS/MS): Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity. Isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in instrument response. The use of analytical standards containing both linear and branched isomers is important for accurate quantification.[13][14][15]
-
Signaling Pathways and Experimental Workflows
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathway
Many PFAS, particularly carboxylic acids, are known to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα is a key molecular initiating event for some of the adverse effects of PFAS, such as liver toxicity.[16][17][18] While specific data for PF-3,7-DMOA is limited, its structure as a perfluoroalkyl carboxylic acid suggests it may also interact with this pathway.
PPARα Activation Pathway by PFAS.
General Experimental Workflow for PFAS Analysis
The following diagram illustrates a typical workflow for the analysis of PFAS in environmental samples, from sample collection to data analysis.
Workflow for PFAS Analysis.
Conclusion
This compound is an emerging PFAS contaminant for which there is currently a significant lack of comprehensive toxicological and environmental fate data. This guide highlights the urgent need for further research to fully characterize the potential risks associated with this branched-chain compound. In contrast, more data is available for other emerging PFAS like GenX, PFBS, and F-53B, which are replacements for legacy PFAS. The available information suggests that these alternatives are also persistent and mobile in the environment, and some exhibit significant toxicity. The unique properties of branched isomers, such as PF-3,7-DMOA, may lead to different environmental behavior and toxicokinetics compared to their linear counterparts, underscoring the importance of isomer-specific analysis and risk assessment. As the landscape of PFAS contamination continues to evolve, a thorough understanding of the properties and potential impacts of all emerging compounds is critical for protecting human health and the environment.
References
- 1. This compound | 172155-07-6 [chemicalbook.com]
- 2. This compound | 172155-07-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfaswaterexperts.org [pfaswaterexperts.org]
- 6. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ges.research.ncsu.edu [ges.research.ncsu.edu]
- 10. Accumulation and Phytotoxicity of Perfluorooctanoic Acid and 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onithome.com [onithome.com]
- 12. health.state.mn.us [health.state.mn.us]
- 13. bcp-instruments.com [bcp-instruments.com]
- 14. well-labs.com [well-labs.com]
- 15. well-labs.com [well-labs.com]
- 16. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Complexities of Perfluoro-3,7-dimethyloctanoic Acid Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialty chemicals is a cornerstone of laboratory safety and environmental responsibility. Perfluoro-3,7-dimethyloctanoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires meticulous disposal procedures due to its persistent nature. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This substance is classified as a hazardous material.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[2] No smoking should be permitted in the handling area.[2]
-
Spill Response: In the event of a spill, immediately evacuate the area and remove all ignition sources.[2] Absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Use only spark-free tools for cleanup.[2]
Step-by-Step Laboratory Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. Direct disposal into drains or standard waste streams is strictly prohibited.[3]
-
Waste Segregation:
-
Identify all waste streams containing this compound. This includes the pure chemical, contaminated solutions, and solid materials such as gloves, wipes, and containers.
-
Segregate this waste from all other laboratory waste to prevent cross-contamination.[4]
-
-
Waste Collection and Labeling:
-
Storage:
-
Professional Disposal:
Decontamination Procedures
Proper decontamination of laboratory surfaces and equipment is critical to prevent unintended exposure and environmental release.
-
Initial Decontamination: Wash all contaminated surfaces with 60-70% ethanol or acetone.[4]
-
Secondary Cleaning: Follow the initial decontamination with a thorough washing using a soap and water solution.[4]
-
Final Rinse: Rinse the surfaces with deionized water and allow them to air dry completely.[4]
-
Waste from Decontamination: All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.[4]
Regulatory Landscape and Disposal Technologies
The regulatory framework for PFAS disposal is continually evolving. While federal regulations under the Resource Conservation and Recovery Act (RCRA) do not currently list PFAS as hazardous waste, some states may have more stringent requirements.[5] The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, highlighting the following technologies:
| Disposal Technology | Description | Key Considerations |
| Thermal Destruction (Incineration) | High-temperature incineration can break the strong carbon-fluorine bonds in PFAS molecules. | Requires very high temperatures for complete destruction. Potential for incomplete combustion and release of harmful byproducts. |
| Permitted Hazardous Waste Landfills | Disposal in specially designed landfills (Subtitle C) with liners and leachate collection systems to prevent environmental release.[6] | Leachate from landfills can contain PFAS and requires further treatment.[6] Landfills provide containment rather than destruction. |
| Underground Injection | Injecting liquid waste into deep, confined geological formations. | Potential for migration of contaminants into groundwater if not properly sited and managed. |
Note: This table summarizes information from the U.S. EPA's interim guidance on PFAS disposal.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. cpachem.com [cpachem.com]
- 2. scantecnordic.se [scantecnordic.se]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 6. Safe and Secure PFAS Disposal? We Got This | Republic Services [republicservices.com]
- 7. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Perfluoro-3,7-dimethyloctanoic Acid
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Perfluoro-3,7-dimethyloctanoic acid. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to minimize environmental impact. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3].
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl) | To prevent skin contact and irritation.[1][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols.[1][4] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To prevent inhalation of dust, fumes, or aerosols.[1] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound at every stage of its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Preparation and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Spill Prevention: Use a chemical-resistant tray or work surface to contain any potential spills.
-
Avoid Aerosol Generation: Handle the substance gently to avoid the formation of dust or aerosols[1].
Spill Response
-
Evacuation: In the event of a large spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite)[5].
-
Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways[1][6].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this chemical is persistent in the environment.
-
Waste Collection: All waste materials, including unused product, contaminated consumables (e.g., gloves, wipes, absorbent materials), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix PFAS waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Dispose of the hazardous waste through a licensed disposal company. The primary recommended methods for PFAS disposal, according to the Environmental Protection Agency (EPA), are high-temperature incineration in a hazardous waste combustor or disposal in a permitted hazardous waste landfill (Subtitle C)[7][8][9]. Consult with your EHS office to ensure compliance with all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 5. scantecnordic.se [scantecnordic.se]
- 6. hpc-standards.com [hpc-standards.com]
- 7. epa.gov [epa.gov]
- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 9. plasticsengineering.org [plasticsengineering.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
